molecular formula C10H5F2NO2 B025810 7,8-Difluoroquinoline-3-carboxylic acid CAS No. 318685-41-5

7,8-Difluoroquinoline-3-carboxylic acid

Cat. No.: B025810
CAS No.: 318685-41-5
M. Wt: 209.15 g/mol
InChI Key: AMKQPUGRVXSJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Difluoroquinoline-3-carboxylic acid (CAS 318685-41-5) is a fluorinated quinoline derivative that serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry. Its molecular formula is C10H5F2NO2, with a molecular weight of 209.15 g/mol . This compound is particularly valued in pharmaceutical research for constructing the core scaffold of complex antibacterial agents. The strategic fluorine substitutions at the 7 and 8 positions of the quinoline ring, combined with the reactive carboxylic acid group at position 3, make it a privileged precursor for developing novel quinolone and fluoroquinolone antibiotics . These synthetic compounds are investigated for their potent activity against a broad spectrum of bacterial strains. The product is supplied with a high purity level (>95%) and should be stored sealed in a dry, ambient environment . This chemical is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-difluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKQPUGRVXSJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7,8-Difluoroquinoline-3-carboxylic Acid: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Quinolones

The quinoline-3-carboxylic acid scaffold is a cornerstone of medicinal chemistry, most famously forming the backbone of the potent fluoroquinolone class of antibiotics.[1][2] These agents function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to chromosomal fragmentation and cell death.[2][3] The introduction of fluorine atoms onto the quinoline ring system is a critical design element, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, cell permeability, and enzyme-binding affinity.[4]

This guide focuses on a specific, strategically important derivative: 7,8-Difluoroquinoline-3-carboxylic acid . The vicinal difluoro substitution pattern at the C-7 and C-8 positions presents a unique electronic and steric profile, making this molecule a highly valuable and versatile intermediate for the synthesis of next-generation therapeutic agents.[5] We will explore its fundamental chemical properties, plausible synthetic routes, spectroscopic signature, and its pivotal role as a building block for advanced drug development.

Physicochemical and Structural Properties

This compound is a heterocyclic aromatic compound belonging to the quinoline carboxylic acid class.[5] Its core structure features a quinoline ring system with two fluorine atoms at positions 7 and 8, and a carboxylic acid functional group at position 3. The presence and location of these functional groups dictate the molecule's physical and chemical behavior.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 318685-41-5[5]
Molecular Formula C₁₀H₅F₂NO₂[5]
Molecular Weight 209.15 g/mol [5]
Boiling Point 357.7 ± 37.0 °C (Predicted)[5]
Density 1.518 ± 0.06 g/cm³ (Predicted)[5]
pKa 3.21 ± 0.30 (Predicted)[5]
Storage Sealed in dry, Room Temperature[5]

The high boiling point, though predicted, is consistent with aromatic carboxylic acids which exhibit strong intermolecular hydrogen bonding, often forming stable dimers in the solid state and even in nonpolar solvents.[6][7] The predicted pKa of ~3.2 suggests it is a moderately strong organic acid, a key feature for both its reactivity and its potential pharmacokinetic profile in physiological environments.

Predicted Spectroscopic Profile

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by characteristic absorptions from the carboxylic acid and the aromatic system.

  • O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band should appear around 1700-1720 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

  • C=C & C=N Stretches: Multiple sharp peaks are anticipated in the 1450-1620 cm⁻¹ region, arising from the vibrations of the quinoline aromatic ring.

  • C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region are expected due to the carbon-fluorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be relatively simple, showing signals only for the three protons on the aromatic rings.

  • H2 & H4: The protons at the 2- and 4-positions of the quinoline ring are typically the most deshielded, appearing far downfield (likely >8.5 ppm) as singlets or narrow doublets.

  • H5 & H6: The protons on the benzo- portion of the ring system would appear in the aromatic region (~7.5-8.5 ppm). Their chemical shifts and coupling patterns (doublets or doublet of doublets) would be influenced by the adjacent fluorine atoms.

  • -COOH Proton: A very broad singlet, often far downfield (>12 ppm), corresponding to the acidic proton. Its visibility can depend on the solvent used.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display ten distinct signals for each carbon atom.

  • Carbonyl Carbon (C3-COOH): This signal will be significantly downfield, in the range of 165-175 ppm.[9][10]

  • Aromatic Carbons: The remaining nine carbons will appear between ~110-160 ppm. The carbons directly bonded to fluorine (C7, C8) will show large one-bond C-F coupling constants (¹JCF) and will be shifted significantly downfield due to fluorine's high electronegativity. The presence of two adjacent fluorine atoms will create complex splitting patterns and notable shifts for C6 and the quaternary carbons of the junction.

Synthesis and Reactivity: The Gould-Jacobs Approach

A cornerstone method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction .[11][12] This versatile and robust reaction provides a direct pathway to the quinoline scaffold from readily available anilines. For the synthesis of a 7,8-difluoro substituted quinoline, the logical starting material is 2,3-difluoroaniline.

The reaction proceeds in two main stages:

  • Condensation: 2,3-difluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This involves a nucleophilic attack from the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable intermediate, diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate.[13][14]

  • Thermal Cyclization: The intermediate is heated to high temperatures (typically >250 °C), often in a high-boiling solvent like diphenyl ether. This induces an intramolecular 6-electron electrocyclization, followed by elimination of a second molecule of ethanol to form the quinoline ring system, yielding ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.[12][14]

Subsequent hydrolysis of the ethyl ester with a base (e.g., NaOH) followed by acidification affords the final 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, which exists in tautomeric equilibrium with its 4-oxo form.[11]

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis Aniline 2,3-Difluoroaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Heat (~120°C) -EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate CyclizedEster Ethyl 7,8-Difluoro-4-hydroxy- quinoline-3-carboxylate Intermediate->CyclizedEster High Heat (~250°C) -EtOH FinalAcid 7,8-Difluoroquinoline- 3-carboxylic Acid* CyclizedEster->FinalAcid 1. NaOH 2. HCl (aq) caption *Note: The product exists in tautomeric equilibrium with its 4-oxo form.

Caption: Proposed Gould-Jacobs synthesis workflow.

Role in Medicinal Chemistry and Drug Development

This compound is not typically an end-product but rather a crucial scaffold or building block for creating more complex and potent drug candidates.[5] Its value lies in the strategic placement of its functional groups, which serve as handles for diversification.

  • C3-Carboxylic Acid: This group is the primary site for modification. It can be converted into amides, esters, or other derivatives to modulate solubility, cell permeability, and target engagement. Many successful fluoroquinolone antibiotics feature a piperazine or other nitrogen-containing heterocycle appended at the C-7 position, while the C-3 carboxylic acid remains essential for activity.[3][4]

  • C7-Fluorine: In the broader class of fluoroquinolones, the C-7 position is a key point for introducing substituents that define the antibacterial spectrum and potency.[4] While this position is fluorinated in the parent scaffold, its electronic properties influence the reactivity of the entire ring system.

  • C8-Fluorine: Substitution at the C-8 position can significantly impact the drug's pharmacokinetic properties and activity against specific bacterial strains, including anaerobes.[15]

The diagram below illustrates how this compound can be used as a central scaffold (Scaffold 'A') for generating a library of potential drug candidates through modifications at the C-3 position.

Drug_Scaffold Scaffold 7,8-Difluoroquinoline- 3-carboxylic Acid (Scaffold A) Coupling Amide Coupling (EDC/HOBt or similar) Scaffold->Coupling Product1 Candidate 1 (A-CO-NH-R¹) Coupling->Product1 Product2 Candidate 2 (A-CO-NH-R²) Coupling->Product2 Product3 Candidate 3 (A-CO-NH-R³) Coupling->Product3 ProductN ... Coupling->ProductN Amine1 Amine R¹-NH₂ Amine1->Coupling Amine2 Amine R²-NH₂ Amine2->Coupling Amine3 Amine R³-NH₂ Amine3->Coupling AmineN ... AmineN->Coupling title Scaffold-Based Drug Candidate Generation

Caption: Use as a scaffold in drug discovery.

Illustrative Experimental Protocol: Amide Synthesis

To demonstrate its utility, the following protocol outlines a standard laboratory procedure for coupling an amine to the carboxylic acid, a fundamental step in fluoroquinolone synthesis.

Objective: To synthesize N-benzyl-7,8-difluoroquinoline-3-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq). Dissolve the solids in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 30 minutes. This pre-activation step forms the HOBt active ester, which is crucial for efficient and clean coupling.

  • Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DMF. Add this solution, followed by DIPEA (2.5 eq), dropwise to the reaction flask at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The basic wash removes unreacted acid and HOBt.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-7,8-difluoroquinoline-3-carboxamide.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage is sealed in a dry environment at room temperature.[5]

Conclusion

This compound represents a strategically valuable molecular scaffold. Its unique difluorination pattern offers distinct electronic properties that can be exploited in the design of novel therapeutics. While its primary application lies as an intermediate in the synthesis of fluoroquinolone antibiotics, the inherent versatility of the quinoline core makes it a compelling starting point for developing agents against other targets, including cancer and viral diseases. A thorough understanding of its physicochemical properties, reactivity, and synthetic accessibility via established methods like the Gould-Jacobs reaction empowers researchers to fully leverage this potent building block in the quest for new and more effective medicines.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • García, E., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2021(4), M1296. Available from: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Musumeci, F., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 198. Available from: [Link]

  • Biris, C., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Antibiotics, 11(9), 1143. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1). Available from: [Link]

  • Google Patents. (n.d.). A process for synthesis of fluoroquinolonic derivatives. WO2003010144A2.
  • LookChem. (n.d.). Cas 318685-41-5, this compound. Retrieved from [Link]

  • PubMed. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Recent Patents on Anti-Infective Drug Discovery, 12(2), 145-155. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2015). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 20(8), 13679-13694. Available from: [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • PubMed. (2009). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Arzneimittelforschung, 59(1), 27-32. Available from: [Link]

  • Walker, R. C., & Wright, A. J. (1991). The fluoroquinolones. Mayo Clinic Proceedings, 66(12), 1249-59. Available from: [Link]

  • Abuo-Rahma, G. E. A., et al. (2018). Recent updates of fluoroquinolones as antibacterial agents. Archiv der Pharmazie, 351(9-10), e1800141. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]

Sources

The Synthesis of 7,8-Difluoroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7,8-Difluoroquinoline-3-carboxylic acid is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of highly effective fluoroquinolone antibiotics.[1][2] The strategic placement of fluorine atoms at the 7th and 8th positions of the quinoline scaffold significantly enhances the biological activity and pharmacokinetic profile of the resulting therapeutic agents. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a detailed focus on the well-established Gould-Jacobs reaction. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and critical process considerations.

Introduction: The Significance of the 7,8-Difluoroquinoline Core

The quinoline ring system is a prevalent scaffold in a vast array of biologically active compounds.[2] Within this class, the 4-quinolone-3-carboxylic acid motif has proven to be a particularly fruitful pharmacophore, leading to the development of numerous antibacterial agents.[2] The introduction of fluorine atoms into the quinoline nucleus has been a transformative strategy in modern drug design, often leading to improved potency, altered selectivity, and enhanced metabolic stability. This compound, with its unique substitution pattern, serves as a crucial precursor for the synthesis of advanced fluoroquinolones that exhibit broad-spectrum antibacterial activity.[3][4] Understanding the efficient and scalable synthesis of this key intermediate is therefore of paramount importance for the continued development of new and effective anti-infective therapies.

Primary Synthetic Pathway: The Gould-Jacobs Reaction

The most direct and widely employed method for the synthesis of this compound is the Gould-Jacobs reaction.[5] This robust and versatile method involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline core. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.[5]

The overall transformation can be conceptually divided into three key stages:

  • Condensation: Formation of an enamine intermediate from 2,3-difluoroaniline and diethyl ethoxymethylenemalonate (DEEMM).

  • Cyclization: High-temperature intramolecular cyclization of the enamine to form the quinolone ring system.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Gould_Jacobs_Pathway cluster_start Starting Materials cluster_product Final Product A 2,3-Difluoroaniline C Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate (Intermediate) A->C Condensation (Heat, ~100-120°C) B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (High-boiling solvent, ~250°C) E This compound D->E Hydrolysis (e.g., NaOH, H2O, Heat)

Figure 1: Overall synthetic pathway for this compound via the Gould-Jacobs reaction.

Step 1: Condensation of 2,3-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEMM)

The initial step of the synthesis involves a nucleophilic substitution reaction where the amino group of 2,3-difluoroaniline attacks the electrophilic carbon of the ethoxymethylene group of DEEMM, with the subsequent elimination of ethanol. This reaction is typically performed at elevated temperatures and results in the formation of the key intermediate, diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05-1.1 equivalents). The use of a slight excess of DEEMM ensures the complete consumption of the aniline.

  • Reaction Conditions: Heat the reaction mixture with stirring to approximately 100-120°C. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting aniline is no longer detectable. This step is often carried out neat (without a solvent).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The intermediate, diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate, often crystallizes upon cooling. The solid product can be collected by filtration and washed with a cold non-polar solvent, such as hexane or petroleum ether, to remove any unreacted DEEMM. The product is then dried under vacuum.

Causality Behind Experimental Choices:

  • Neat Reaction: Running the reaction without a solvent is often preferred for this step as it maximizes the concentration of the reactants, leading to a faster reaction rate.

  • Temperature Control: The temperature is maintained in the 100-120°C range to provide sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or product.

Step 2: Thermal Cyclization to Ethyl 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate

This critical step involves an intramolecular electrophilic aromatic substitution, where the malonate portion of the intermediate attacks one of the ortho positions of the difluorophenyl ring, leading to the formation of the quinoline nucleus. This reaction requires high temperatures to overcome the activation energy barrier for the cyclization.

Experimental Protocol:

  • Reaction Setup: The dried intermediate from the previous step, diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate, is added to a high-boiling point solvent in a suitable reaction vessel equipped with a reflux condenser. Commonly used solvents include diphenyl ether or Dowtherm A.

  • Reaction Conditions: The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization. The reaction progress is monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled. The product, ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate, will often precipitate from the solvent upon cooling. The solid is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then dried.

Causality Behind Experimental Choices:

  • High-Boiling Solvent: The use of a high-boiling solvent is essential to achieve the high temperatures required for the intramolecular cyclization. Diphenyl ether (b.p. 259°C) is a common choice due to its thermal stability and inertness.

  • Precipitation upon Cooling: The desired product is typically much less soluble in the non-polar, high-boiling solvent at room temperature than at elevated temperatures, which facilitates its isolation by precipitation.

Cyclization_Mechanism cluster_step1 Intermediate cluster_step2 Transition State cluster_step3 Product A Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate B [Intramolecular Electrophilic Aromatic Substitution] A->B Heat (~250°C) C Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate B->C Aromatization (-EtOH)

Figure 2: Conceptual diagram of the thermal cyclization step.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction, typically carried out under basic conditions.[6]

Experimental Protocol:

  • Reaction Setup: The ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2N NaOH).[7]

  • Reaction Conditions: The mixture is heated to reflux with stirring until the hydrolysis is complete, as indicated by the dissolution of the starting material and confirmed by TLC.[6][7]

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities. The filtrate is then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 2-3.[8] The acidic conditions protonate the carboxylate, causing the this compound to precipitate out of the solution. The solid product is collected by filtration, washed with cold water to remove any residual salts, and dried under vacuum.

Causality Behind Experimental choices:

  • Basic Hydrolysis: Alkaline hydrolysis is preferred over acidic hydrolysis for this step as it is generally faster and irreversible, leading to higher yields.[6]

  • Acidification for Precipitation: The carboxylic acid is soluble in the basic reaction mixture as its carboxylate salt. Acidification is necessary to neutralize the salt and precipitate the less soluble free carboxylic acid.

Alternative Synthetic Considerations

While the Gould-Jacobs reaction is the most common route, other classical quinoline syntheses could potentially be adapted for the synthesis of this compound. These include:

  • The Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester.[9] For the target molecule, this would entail the reaction of 2,3-difluoroaniline with diethyl 2-formyl-3-oxobutanoate or a similar β-ketoester. The reaction conditions (temperature and catalyst) would dictate the regioselectivity of the final quinolone product.

  • The Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[10] To synthesize the target molecule via this route, a suitably substituted 2-amino-3,4-difluorobenzoyl derivative would be required as a starting material, which may be more challenging to prepare.

Data Summary

The following table summarizes typical reaction parameters for the Gould-Jacobs synthesis of this compound. Please note that yields can vary depending on the specific reaction scale and purification methods.

StepReactantsKey Reagents/SolventsTemperature (°C)Typical Yield (%)
1. Condensation 2,3-Difluoroaniline, Diethyl ethoxymethylenemalonateNone (neat)100-12085-95
2. Cyclization Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonateDiphenyl ether or Dowtherm A~25070-85
3. Hydrolysis Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylateSodium Hydroxide, WaterReflux (~100)>90

Conclusion

The Gould-Jacobs reaction provides a reliable and efficient pathway for the synthesis of this compound, a critical intermediate in the development of advanced fluoroquinolone antibiotics. By carefully controlling the reaction conditions at each stage—condensation, thermal cyclization, and hydrolysis—researchers can achieve high yields of the desired product. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists in the pharmaceutical and chemical research fields to successfully synthesize this important molecule and to further explore its potential in the discovery of new therapeutic agents.

References

  • Al-Hiari, Y. M., et al. (2008). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, part VIII. Convenient synthesis and antimicrobial properties of substituted hexahydro[10]diazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzodiazepine analog. Molecules, 13(11), 2880-2893.

  • Chan, C.-K., Lai, C.-Y., & Wang, C.-C. (2020). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Synthesis, 52(12), 1779-1794.
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
  • Friedländer, P., & Gohring, C. F. (1883). Ueber eine Darstellungsmethode im Pyridinkern substituirter Chinolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(2), 1833-1839.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

  • LookChem. (n.d.). Cas 318685-41-5,this compound. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2015). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Revista de Chimie, 66(9), 1369-1373.
  • Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • El-Abadelah, M. M., et al. (2009).
  • Maccioni, E., et al. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Medicinal Research Reviews, 32(6), 1175-1214.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C10H5F2NO2, 1 gram. Retrieved from [Link]

  • Kumar, A., et al. (2009). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Indian Journal of Pharmaceutical Sciences, 71(5), 575-579.
  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • Kim, J. H., et al. (2024). 7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa Through Simultaneous Inhibition of Metallo-β-Lactamase and Efflux Pump. International Journal of Molecular Sciences, 25(1), 585.
  • Livni, E., et al. (1989). Synthesis and biodistribution of 18F-labeled fleroxacin. Journal of Nuclear Medicine, 30(5), 875.
  • Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • González-Bacerio, J., et al. (2020). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. Antibiotics, 9(10), 661.
  • Niculaua, M., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 755-758.
  • Wang, Y., et al. (2020). 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: unexpected facile synthesis, full-color-tunable solid-state emissions and mechanofluorochromic activities. Organic Chemistry Frontiers, 7(15), 2001-2008.
  • Pereira, B., et al. (2021). Implementation of Synthetic Pathways to Foster Microbe-Based Production of Non-Naturally Occurring Carboxylic Acids and Derivatives. International Journal of Molecular Sciences, 22(23), 12948.
  • Wang, J., et al. (2022). Green Synthesis of 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil -- Reducing Environmental Pollution. E3S Web of Conferences, 356, 01031.
  • ResearchGate. (n.d.). Green Synthesis of 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil -- Reducing Environmental Pollution. Retrieved from [Link]

  • de la Torre, J. C., et al. (2020). Synthesis of 2-[(quinolin-8-yloxy)

Sources

Introduction: The Strategic Importance of the Fluoroquinolone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Synthesis of 7,8-Difluoroquinoline-3-carboxylic Acid

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While this specific isomer is not extensively characterized in public-domain literature, this document synthesizes established chemical principles, proven synthetic methodologies, and analogous data to offer a robust predictive and practical framework for its study.

The quinolone core is a privileged structure in medicinal chemistry, most notably forming the backbone of a major class of broad-spectrum antibacterial agents.[1] These agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes that manage DNA topology during replication, transcription, and repair.[2][3] By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones introduce lethal double-strand breaks, leading to bacterial cell death.[4][5]

The introduction of fluorine atoms into the quinolone scaffold has been a transformative strategy in drug development, leading to the highly successful fluoroquinolone class of antibiotics.[6] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[7][8][9] Strategic fluorination can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins by altering the electronic properties of the molecule.[6][8] The 7,8-difluoro substitution pattern is of particular interest for exploring novel structure-activity relationships (SAR) and potentially overcoming existing resistance mechanisms.

Molecular Structure and Physicochemical Properties

This compound is a derivative of the quinoline bicyclic system, functionalized with a carboxylic acid at the 3-position and two fluorine atoms on the carbocyclic ring at positions 7 and 8. The presence of the electron-withdrawing fluorine atoms and the carboxylic acid group significantly influences the electronic distribution and properties of the aromatic system.

Below is a 2D representation of the molecular structure.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₀H₅F₂NO₂PubChem[10]
Molecular Weight 209.15 g/mol PubChem[10]
Monoisotopic Mass 209.02884 DaPubChem[10]
Predicted XlogP 1.9PubChem[10]
Predicted pKa 3.21 ± 0.30LookChem[11]
Predicted Boiling Point 357.7 ± 37.0 °CLookChem[11]
CAS Number 318685-41-5-

Synthesis Pathway: The Gould-Jacobs Reaction

The most versatile and established method for constructing the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction.[4][12] This thermal cyclization process begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by high-temperature ring closure. The resulting ester is then saponified to yield the target carboxylic acid. For this compound, the logical starting material is 2,3-difluoroaniline.

G Start 2,3-Difluoroaniline + Diethyl Ethoxymethylenemalonate Step1 Step 1: Condensation (100-130°C, 1-2h) -EtOH Start->Step1 Intermediate Anilidomethylenemalonate Intermediate Step1->Intermediate Step2 Step 2: Thermal Cyclization (Diphenyl Ether, ~250°C) -EtOH Intermediate->Step2 Ester Ethyl 7,8-Difluoro-4-hydroxy- quinoline-3-carboxylate Step2->Ester Step3 Step 3: Saponification (10% NaOH (aq), Reflux) -EtOH Ester->Step3 AcidSalt Sodium 7,8-Difluoro-4-hydroxy- quinoline-3-carboxylate Step3->AcidSalt Step4 Step 4: Acidification (Conc. HCl) AcidSalt->Step4 Product 7,8-Difluoroquinoline- 3-carboxylic Acid Step4->Product

Caption: Workflow for the Gould-Jacobs synthesis of the target molecule.

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure adapted from established Gould-Jacobs methodologies for analogous compounds.[12] Researchers should perform optimization studies to maximize yield and purity.

Step 1: Condensation to form Diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate

  • In a round-bottom flask equipped with a reflux condenser, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Heat the reaction mixture to 120-130 °C with stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is typically a viscous oil or solid and can be used directly in the next step without further purification.

    • Causality: This step is a nucleophilic vinyl substitution where the aniline nitrogen attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol. A slight excess of DEEM ensures complete consumption of the aniline.

Step 2: Thermal Cyclization to form Ethyl 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate

  • To the flask containing the crude intermediate, add a high-boiling inert solvent such as diphenyl ether (approx. 5-7 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approx. 250-260 °C) under an inert atmosphere (e.g., Nitrogen) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The quinolone product should precipitate from the solution.

  • Add a non-polar solvent like hexane or cyclohexane to dilute the diphenyl ether and facilitate complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove residual diphenyl ether. Dry the product under vacuum.

    • Causality: The high thermal energy drives a 6-electron electrocyclization, an intramolecular Friedel-Crafts-type reaction, to form the quinoline ring. A high-boiling, non-reactive solvent is critical to achieve the required temperature. The product is insoluble in this solvent upon cooling, enabling straightforward isolation.

Step 3: Saponification to this compound

  • Suspend the crude ethyl ester from Step 2 in a 10% (w/v) aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with vigorous stirring for 1-2 hours, or until TLC analysis indicates complete hydrolysis of the ester.

  • Cool the resulting homogenous solution in an ice bath.

  • Slowly acidify the solution to a pH of ~2-3 by adding concentrated hydrochloric acid. A precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

    • Causality: The ester is hydrolyzed to its corresponding carboxylate salt under basic conditions. Subsequent acidification protonates the carboxylate and the basic quinoline nitrogen, causing the neutral zwitterionic product to precipitate from the aqueous solution due to its lower solubility.

Structural Characterization: A Predictive Spectroscopic Analysis

While experimental spectra for this compound are not publicly available, its structure can be reliably predicted using established spectroscopic principles for carboxylic acids, aromatic systems, and organofluorine compounds.[13][14]

Technique Expected Observations and Interpretation
¹H NMR - COOH Proton: A very broad singlet, typically downfield (>12 ppm), due to strong hydrogen bonding and chemical exchange. - Aromatic Protons: Three protons on the quinoline ring system. H-2 (vinyl proton) would appear as a sharp singlet furthest downfield (~8.5-9.0 ppm). H-5 and H-6 would appear as coupled multiplets in the aromatic region (~7.5-8.2 ppm), with coupling constants influenced by the adjacent fluorine atoms.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the 165-175 ppm range. - Aromatic/Vinyl Carbons: Signals between ~110-150 ppm. Carbons directly bonded to fluorine (C-7, C-8) will exhibit large one-bond coupling constants (¹JCF ≈ 240-260 Hz) and appear as doublets. Other carbons will show smaller multi-bond C-F couplings.
¹⁹F NMR Two distinct signals are expected for F-7 and F-8 in the aromatic fluorine region (typically -110 to -150 ppm relative to CFCl₃). These signals would likely appear as doublets of doublets due to coupling to each other (ortho F-F coupling) and to adjacent aromatic protons (H-6).
IR Spectroscopy - O-H Stretch: A very broad and strong absorption from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer). - C=O Stretch: A strong, sharp absorption around 1710-1730 cm⁻¹.[13] - C=C/C=N Stretch: Multiple sharp absorptions in the 1500-1650 cm⁻¹ region. - C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M+H)⁺: Expected at m/z 210.0361.[10] - Fragmentation: Characteristic losses for quinolone carboxylic acids include loss of H₂O ([M+H-H₂O]⁺ at m/z 192) and loss of CO ([M+H-CO]⁺), leading to a prominent [M+H-H₂O-CO]⁺ fragment.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a key building block for the synthesis of novel fluoroquinolone antibiotics. The core structure allows for further modification, typically at the C-7 position, by nucleophilic aromatic substitution. Introducing various amine-containing side chains (e.g., piperazine derivatives) at this position is a well-established strategy for modulating the antibacterial spectrum, potency, and safety profile of the final drug compound.[2]

The 7,8-difluoro substitution pattern offers a unique electronic and steric profile compared to clinically used fluoroquinolones (which are often fluorinated at C-6 and sometimes C-8). Research into derivatives of this scaffold could lead to compounds with:

  • Enhanced activity against resistant bacterial strains.

  • Improved penetration into bacterial cells.

  • Altered safety profiles , potentially reducing off-target effects.

  • Novel intellectual property for next-generation antibacterial agents.

FQ Fluoroquinolone (e.g., 7,8-Difluoro- quinolone derivative) Complex Ternary Complex (FQ-Enzyme-DNA) FQ->Complex Binds to Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex Binds to Cleavage DNA Cleavage (Normal Enzyme Function) Enzyme->Cleavage Mediates Religation DNA Religation (Inhibited by FQ) Complex->Religation Blocks Cleavage->Religation Leads to Breaks Double-Strand Breaks Accumulate Cleavage->Breaks Unrepaired Death Bacterial Cell Death Breaks->Death Induces

Caption: General mechanism of action for fluoroquinolone antibiotics.

Conclusion

This compound represents a promising, albeit underexplored, platform for the development of new chemical entities in the antibacterial space. This guide provides a comprehensive theoretical and practical foundation for its synthesis and characterization. By leveraging the robust Gould-Jacobs reaction and predictive spectroscopic analysis, researchers are well-equipped to synthesize this molecule and explore its potential as a precursor to next-generation therapeutic agents. The unique electronic properties conferred by the vicinal fluorine atoms warrant further investigation to fully unlock the potential of this valuable chemical scaffold.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • El-Sawy, E. R., et al. (2017).
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Higgins, P. G., Fluit, A. C., & Schmitz, F. J. (2001). Fluoroquinolones: structure and mechanism of action. Current opinion in investigational drugs (London, England : 2000), 2(11), 1512-1520.
  • Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
  • LookChem. (n.d.). Cas 318685-41-5, this compound.
  • Müller, M. H. (2013). The Role of Fluorine in Medicinal Chemistry. CHIMIA International Journal for Chemistry, 67(9), 629-633.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • PubChem. (n.d.). This compound.
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia.
  • World Health Organization. (2021). Critically important antimicrobials for human medicine, 7th revision.
  • Zhang, G., et al. (2017). Recent advances in the synthesis of quinoline and quinoline-annulated fused heterocycles. Chemical Reviews, 117(13), 8734-8815.
  • University of California, Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • Turel, I. (2002). The chemistry of quinolones and their metal complexes. Coordination Chemistry Reviews, 232(1-2), 27-47.
  • Chemistry LibreTexts. (2022).
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2023). Journal of the American Society for Mass Spectrometry.
  • Wikipedia contributors. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia.
  • LookChem. (n.d.). Cas 318685-41-5,this compound. Retrieved January 12, 2026, from [Link].

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 12, 2026, from [Link].

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Leyva-Ramos, S., et al. (2017).
  • PubChem. (n.d.). This compound (C10H5F2NO2). Retrieved January 12, 2026, from [Link].

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link].

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry.
  • Kaur, T. (2022). Fluorine: An emerging compound in medicinal chemistry. The Torch.
  • Laffin, B., et al. (2021). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Ni, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. PMC - NIH.
  • Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.
  • Martínez, R., et al. (2008). Mechanism of action of and resistance to quinolones. PMC - NIH.
  • University of California, Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants.

Sources

The Rising Potential of 7,8-Difluoroquinoline-3-carboxylic Acid: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Conventional Fluoroquinolone Scaffold

For decades, the fluoroquinolone core has been a cornerstone in the development of potent antibacterial agents. The strategic incorporation of fluorine atoms and various substituents has led to generations of clinically successful drugs. However, the emergence of microbial resistance and the quest for novel therapeutic avenues necessitate a deeper exploration of less conventional substitution patterns. This technical guide delves into the biological activity of a promising, yet under-explored scaffold: 7,8-Difluoroquinoline-3-carboxylic acid .

While the majority of clinically utilized fluoroquinolones feature a fluorine atom at the C-6 position, the unique 7,8-difluoro substitution pattern presents an intriguing prospect for modulating biological activity. This guide will synthesize the current understanding of this scaffold, drawing from structure-activity relationship (SAR) studies of closely related analogs, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential in both antimicrobial and anticancer applications. We will explore the mechanistic underpinnings of its anticipated activities, present inferred data on its efficacy, and provide detailed, adaptable experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties and Structural Rationale

The this compound molecule possesses a foundational structure that is critical to its biological function. The quinoline core, a bicyclic aromatic heterocycle, provides the essential framework for intercalation with DNA and interaction with key enzymes. The carboxylic acid at the 3-position is crucial for binding to the target enzymes, DNA gyrase and topoisomerase IV, and for the compound's overall pharmacokinetic profile.

The defining feature, the dual fluorine substitution at the C-7 and C-8 positions, is hypothesized to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine's high electronegativity can alter the acidity of the carboxylic acid and the basicity of the quinoline nitrogen, potentially enhancing target engagement. Furthermore, the C-F bond is exceptionally stable, which can improve metabolic resistance and bioavailability.

PropertyValueSource
Molecular FormulaC10H5F2NO2LookChem
Molecular Weight209.15 g/mol LookChem
Predicted Boiling Point357.7±37.0 °CLookChem
Predicted Density1.518±0.06 g/cm3 LookChem
Predicted pKa3.21±0.30LookChem

Anticipated Biological Activity: A Synthesis of Available Evidence

Direct and extensive biological data for this compound is limited in publicly accessible literature. However, by examining studies on closely related analogs, we can construct a well-supported hypothesis regarding its potential efficacy.

Antibacterial Activity: Targeting Bacterial DNA Replication

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination. By forming a stable ternary complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme in its cleaving state, leading to double-stranded DNA breaks and ultimately bacterial cell death.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication FQ 7,8-Difluoroquinoline- 3-carboxylic acid DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV FQ->Topo_IV Inhibition Supercoiling Supercoiling DNA_Gyrase->Supercoiling Mediates Decatenation Decatenation Topo_IV->Decatenation Mediates DNA Bacterial DNA DNA->Supercoiling Replication_Block Replication Fork Blockage DSB Double-Strand Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death Synthesis_Workflow Start Starting Materials (e.g., substituted aniline, diethyl ethoxymethylenemalonate) Step1 Condensation Reaction Start->Step1 Intermediate1 Anilinomethylenemalonate Intermediate Step1->Intermediate1 Step2 Thermal Cyclization (Gould-Jacobs Reaction) Intermediate1->Step2 Intermediate2 4-Hydroxyquinoline-3-carboxylate Ester Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Final_Product 7,8-Difluoroquinoline- 3-carboxylic acid Step3->Final_Product

Fig. 2: Generalized synthetic workflow.

Step-by-Step Methodology:

  • Condensation: React a suitably substituted aniline (e.g., 2,3-difluoroaniline) with diethyl ethoxymethylenemalonate (EMME). This reaction is typically carried out in an inert solvent and may be heated to drive the reaction to completion.

  • Cyclization: The resulting anilinomethylenemalonate intermediate is subjected to thermal cyclization. This is often achieved by heating at high temperatures in a high-boiling point solvent such as diphenyl ether. This step forms the quinolone ring system.

  • Hydrolysis: The ester group at the 3-position is hydrolyzed to the carboxylic acid. This can be accomplished using either acidic or basic conditions, followed by neutralization to precipitate the final product.

  • Purification: The crude product is purified, typically by recrystallization from a suitable solvent system, to yield pure this compound.

Note: Characterization of the final product and intermediates should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry.

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of this compound can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Grow bacterial strains overnight in appropriate broth media. Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay

The cytotoxic effects of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Culture: Culture selected cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Future Directions and Conclusion

The available evidence, though indirect, strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern warrants further investigation to fully elucidate its biological activity profile.

Key areas for future research include:

  • Comprehensive Synthesis and Characterization: A dedicated study to synthesize and fully characterize this compound is essential.

  • Broad-Spectrum Antimicrobial Evaluation: Testing against a wide panel of clinically relevant and resistant bacterial strains is necessary to determine its full antimicrobial potential.

  • In-depth Anticancer Studies: Evaluation against a diverse range of cancer cell lines, along with mechanistic studies to understand its mode of antiproliferative action, is crucial.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 7,8-difluoroquinoline scaffold will help in optimizing its potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Promising in vitro results should be followed by in vivo studies in animal models to assess efficacy, pharmacokinetics, and safety.

References

  • Al-Hiari, Y. M., et al. (2022). Antiproliferative Activities of Lipophililic Fluoroquinolones-Based Scaffold Against a Panel of Solid and Liquid Cancer Cell Lines. PMC.
  • Esteve, M., et al. (1992). Comparative in vitro and in vivo activities of six new monofluoroquinolone and difluoroquinolone 3-carboxylic acids with a 7-azetidin ring substituent. Antimicrobial Agents and Chemotherapy, 36(5), 946-952.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2021).
  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363.
  • Leyva-Ramos, S., et al. (2017).
  • Al-Hiari, Y. M., et al. (2021).
  • Al-Tel, T. H., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(22), 6891.
  • Song, G. Y., et al. (2004). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 60(5), o503-o504.
  • Song, G. Y., et al. (2004). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 60(5), o501-o502.
  • El-Abadelah, M. M., et al. (2009). Synthesis and antibacterial activity of 9-cyclopropyl-4-fluoro-6-oxo-6, 9-dihydro- [2][3][4]thiadiazolo [3, 4-h] quinoline-7-carboxylic acid and its ethyl ester. Jordan Journal of Chemistry, 4(3), 269-278.

  • Kasabri, V., et al. (2021). Fluoroquinolones as a potentially novel class of antidiabesity and antiproliferative compounds: Synthesis and docking studies. Journal of Diabetes & Metabolic Disorders, 20(1), 599-616.
  • Dainippon Pharmaceutical Co., Ltd. (1984). 1-ethyl-6,8-difluoro-1,4-dihydro-7-(1-imidazolyl)-4-oxoquinoline-3-carboxylic acid derivatives, process for preparing the same and anti-microbial compositions.
  • Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 748-751.
  • Li, Q., et al. (2013). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)
  • Hawkey, P. M., & Hawkey, C. A. (1984). Comparative In-Vitro Activity of Quinolone Carboxylic Acids Against Proteeae. Journal of Antimicrobial Chemotherapy, 14(5), 485-489.
  • Madrid, P. B., et al. (2005). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
  • Wang, L., et al. (2018).
  • Al-Jeborry, M. A., & Al-Juboori, A. A. H. (2022).
  • Sanna, C., et al. (2010).

Sources

An In-depth Technical Guide to 7,8-Difluoroquinoline-3-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Rise of Fluorinated Analogs

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a carboxylic acid at the 3-position and a ketone at the 4-position gives rise to the quinolone class, famously exemplified by nalidixic acid, the progenitor of modern fluoroquinolone antibiotics. These agents revolutionized the treatment of bacterial infections by targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and transcription.[1][2]

A pivotal breakthrough in the evolution of quinolones was the discovery that the incorporation of a fluorine atom at the C-6 position dramatically enhances antibacterial potency.[3] This led to the development of the vast and highly successful class of fluoroquinolones. Further structural modifications, including the addition of a second fluorine atom, have been explored to refine the pharmacological profile, enhance activity against resistant strains, and expand the therapeutic applications of these compounds. This guide focuses on a specific, yet promising, subclass: the 7,8-difluoroquinoline-3-carboxylic acid derivatives and their analogs. The strategic placement of fluorine at the C-7 and C-8 positions offers unique electronic and steric properties that influence the molecule's interaction with biological targets, presenting new avenues for drug discovery.

Core Synthesis: Constructing the 7,8-Difluoroquinoline Scaffold

The synthesis of the this compound core is a critical first step in the development of its derivatives. A robust and versatile synthetic strategy is paramount. The Gould-Jacobs reaction is a classical and effective method for constructing the quinoline ring system from aniline precursors.[4][5]

Synthesis of the Key Precursor: 2,3-Difluoroaniline

The journey to our target scaffold begins with the synthesis of 2,3-difluoroaniline. A common laboratory-scale synthesis involves the reduction of a corresponding nitroaromatic compound. For instance, 1,2-dibromo-4,5-difluoro-3-nitrobenzene can be catalytically hydrogenated using palladium on carbon (Pd/C) to yield 2,3-difluoroaniline.[1]

The Gould-Jacobs Reaction: From Aniline to Quinolone

With 2,3-difluoroaniline in hand, the Gould-Jacobs reaction provides a direct route to the quinoline core. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced cyclization.[4][6]

Workflow for the Synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis A 2,3-Difluoroaniline C Intermediate: Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate A->C + EMME (Heat) B Diethyl Ethoxymethylenemalonate (EMME) D Intermediate from Step 1 E Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate D->E High Temperature (e.g., Dowtherm A) F Ester from Step 2 G 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid F->G Base Hydrolysis (e.g., NaOH)

Caption: Gould-Jacobs synthesis of the 7,8-difluoroquinoline core.

Experimental Protocol: Synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid

  • Condensation: Equimolar amounts of 2,3-difluoroaniline and diethyl ethoxymethylenemalonate are heated together, typically at temperatures ranging from 100-140°C. The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed. The ethanol byproduct is removed, often under reduced pressure, to yield the intermediate diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate.

  • Cyclization: The crude intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250°C. This high temperature induces an intramolecular cyclization reaction, forming the quinoline ring system. Upon cooling, the product, ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.

  • Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing the ester in an aqueous solution of a strong base, such as sodium hydroxide. After the reaction is complete, the solution is cooled and acidified (e.g., with hydrochloric acid) to precipitate the final product, 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Derivatization and Structure-Activity Relationships (SAR)

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. The biological activity of these compounds can be finely tuned by introducing various substituents at different positions of the quinoline ring. The most commonly modified positions are N-1, C-7, and C-8.

The Crucial Role of the C-7 and C-8 Substituents

The substituents at the C-7 and C-8 positions play a pivotal role in determining the antibacterial spectrum and potency of fluoroquinolones.[3][7]

  • C-7 Position: Introduction of a heterocyclic amine, such as a piperazine or a pyrrolidine ring, at the C-7 position is a hallmark of many potent fluoroquinolones.[3] This substituent is known to enhance the binding of the molecule to the DNA gyrase-DNA complex and can also influence the pharmacokinetic properties of the drug.[8] For 7,8-difluoroquinolone derivatives, the nucleophilic aromatic substitution of a leaving group (e.g., a fluorine or chlorine atom) at the C-7 position by a suitable amine is a common synthetic strategy.

  • C-8 Position: The substituent at the C-8 position can significantly impact the drug's activity and safety profile. A fluorine atom at C-8, as in our core structure, generally confers good potency against Gram-negative bacteria.[3] In some cases, a C-8 methoxy group has been shown to enhance activity against Gram-positive bacteria.[9] The nature of the C-8 substituent can also influence the drug's photosensitivity.[3]

General Structure-Activity Relationships for Fluoroquinolones

Caption: Key Structure-Activity Relationships in Fluoroquinolones.

Biological Activities and Therapeutic Potential

While the primary application of fluoroquinolones has been in antibacterial therapy, recent research has unveiled a broader spectrum of biological activities for quinoline derivatives, including anticancer effects.

Antibacterial Activity

Derivatives of this compound are expected to exhibit potent antibacterial activity, characteristic of the fluoroquinolone class. The specific activity spectrum and potency will be highly dependent on the nature of the substituent at the C-7 position.

Table 1: Representative Antibacterial Activity of Fluoroquinolone Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
7-Substituted-6,8-difluoroquinolonesEscherichia coli0.86 - 120[10]
Staphylococcus aureus<0.86 - 515[10]
8-NitrofluoroquinolonesStaphylococcus aureus~2 - 5[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[11][12]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Recent studies have highlighted the potential of fluoroquinolone derivatives as anticancer agents.[13][14] The proposed mechanisms of action include the inhibition of human topoisomerase II and the induction of apoptosis in cancer cells. The this compound scaffold represents a promising starting point for the design of novel anticancer agents.

Table 2: Representative Anticancer Activity of Quinolone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Ciprofloxacin DerivativesPC3 (Prostate)7.7 - 34.4[13]
SW480 (Colon)20.1 - 35.7[13]
Norfloxacin DerivativesPC3 (Prostate)2.33[13]
MCF-7 (Breast)2.27[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[2][15][16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While its roots are in antibacterial drug discovery, the potential for these compounds to act as anticancer agents warrants further investigation. Future research should focus on:

  • Synthesis of diverse libraries: The synthesis and biological evaluation of a wide range of derivatives with various substituents at the N-1, C-7, and other positions are crucial to fully explore the therapeutic potential of this scaffold.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their antibacterial and anticancer effects will be essential for rational drug design and optimization.

  • In vivo studies: Promising candidates identified in in vitro assays should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • PubMed. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Retrieved from [Link]

  • Pharmapproach. (n.d.). SAR of Quinolones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Structure-activity relationships of the fluoroquinolones. Retrieved from [Link]

  • ResearchGate. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Retrieved from [Link]

  • CONICET. (n.d.). SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Retrieved from [Link]

  • Scribd. (n.d.). SAR of Fluroquinolone | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A.... Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values obtained following 24 h treatment with compound 7b or 7c.... Retrieved from [Link]

  • PubMed. (2012). In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]

  • Oxford Academic. (n.d.). In Vitro Susceptibility Testing of Fluoroquinolone Activity Against Salmonella: Recent Changes to CLSI Standards. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,3-Difluoroaniline: A Crucial Component for Pharmaceutical Innovation. Retrieved from [Link]

  • Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]

  • ResearchGate. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum and antimicrobial activities of fluoroquinolone based on their.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 7,8-Difluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7,8-Difluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative, a class of compounds recognized for its utility as a scaffold in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. As with any compound intended for further development, a thorough understanding of its solubility and stability is paramount. These fundamental properties govern its handling, formulation, bioavailability, and shelf-life.

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. As explicit experimental data for this specific molecule is not widely published, we present a series of robust, field-proven protocols. These methodologies are designed to generate reliable data, enabling researchers to make informed decisions in drug discovery and development pipelines. We will not only detail the "how" but also the critical "why" behind each experimental choice, ensuring a deep, mechanistic understanding of the process.

Part 1: Solubility Characterization

Aqueous solubility is a critical determinant of a compound's behavior in biological systems. For orally administered drugs, for instance, dissolution is often the rate-limiting step for absorption. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Assessment

Kinetic solubility is the concentration of a compound that can be reached when it is rapidly added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[1] This measurement is invaluable in early drug discovery for high-throughput screening, as it is fast and requires minimal compound.[2] It provides an early flag for potential solubility issues. The most common methods for determining kinetic solubility are nephelometry and a "shake-flask" approach with UV or LC-MS detection.[2][3]

This protocol is based on the widely used shake-flask method, adapted for a kinetic measurement format.[3]

  • Preparation of Stock Solution:

    • Accurately weigh the this compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution, typically at 10 or 20 mM. Ensure complete dissolution.

  • Incubation:

    • Add a small aliquot (e.g., 5-10 µL) of the DMSO stock solution to a pre-determined volume (e.g., 490-495 µL) of the desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) in a microcentrifuge tube or a well of a 96-well plate. This results in a final DMSO concentration that should be kept low (≤2%) to minimize its co-solvent effects.

    • Seal the tubes/plate and agitate on a thermomixer at a consistent temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours. This incubation time is intentionally short to reflect non-equilibrium conditions.

  • Separation of Undissolved Compound:

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) or filter them using a solubility filter plate (e.g., Millipore MultiScreen Solubility Filter Plate) to separate the supernatant containing the dissolved compound from any precipitate.[4]

  • Quantification:

    • Carefully transfer an aliquot of the clear supernatant to a new plate/vial.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), as quinoline derivatives are UV-active.[5][6] A pre-established calibration curve of the compound in the same buffer/DMSO mixture is essential for accurate quantification.

Diagram: Kinetic Solubility Workflow

Caption: High-level workflow for kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true saturation concentration of a compound in a solvent at equilibrium.[7] This is a more time- and compound-intensive measurement but provides the most accurate and reliable solubility value, which is crucial for lead optimization and pre-formulation studies.[8] The shake-flask method is the gold standard for this determination.[9]

  • Sample Preparation:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that an equilibrium between the solid and dissolved states is achieved.

    • Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration:

    • Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.

  • Phase Separation:

    • Allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method, as described for the kinetic assay.

Table 1: Comparison of Solubility Assay Conditions

ParameterKinetic SolubilityThermodynamic Solubility
Starting Material DMSO Stock SolutionSolid Compound (Powder)
Incubation Time 1.5 - 2 hours24 - 48 hours
Rationale Mimics rapid precipitation/dissolutionMeasures true equilibrium
Throughput HighLow to Medium
Application Stage Early Discovery (Screening)Lead Optimization, Pre-formulation
pH-Solubility Profile

For an ionizable compound like a carboxylic acid, solubility is highly dependent on pH. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized to the non-ionized form. The ionized form is generally more water-soluble. Determining the solubility across a range of pH values is critical for predicting its behavior in the variable pH environments of the gastrointestinal tract.[10][11]

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Solubility Measurement: Perform the thermodynamic solubility shake-flask experiment (as described in 1.2) in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH of the buffer. This profile will typically show low solubility at pH values below the pKa (where the neutral, less soluble form predominates) and a significant increase in solubility as the pH rises above the pKa (due to the formation of the more soluble carboxylate anion).[12]

Part 2: Stability Profiling

Assessing the chemical stability of a new entity is a non-negotiable step in its development. Forced degradation (or stress testing) studies are conducted to identify potential degradation products and degradation pathways.[13] These studies are crucial for developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide a framework for these studies.[14][15]

Forced Degradation Studies

The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.[14]

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) is prepared and subjected to the stress conditions. A control sample, protected from the stress condition, is analyzed alongside.

  • Acid Hydrolysis: Incubate the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Base Hydrolysis: Incubate the solution with 0.1 M NaOH at room temperature. Basic conditions often lead to faster degradation, so milder temperatures are a good starting point.

  • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) in the dark.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17] A control sample should be wrapped in aluminum foil to protect it from light.

A stability-indicating HPLC method is essential. This is an analytical method that can separate the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is not affected by the presence of impurities.

  • Method Development: A reverse-phase HPLC method using a C18 column with a gradient elution of an acidic mobile phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is a common starting point for quinoline carboxylic acids.[5]

  • Analysis of Stressed Samples: Analyze all stressed and control samples by the developed HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the stressed samples. This helps to ensure that no degradants are co-eluting.

  • Mass Balance: The total amount of the drug and its degradation products should remain constant. A good mass balance (e.g., 95-105%) provides confidence in the analytical method.

Diagram: Forced Degradation and Analysis Workflow

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analytical Workflow Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-PDA Method Acid->HPLC Analyze Stressed Samples Base Base Hydrolysis (0.1M NaOH, RT) Base->HPLC Analyze Stressed Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Analyze Stressed Samples Thermal Thermal (70°C, Solid & Solution) Thermal->HPLC Analyze Stressed Samples Photo Photostability (ICH Q1B Light Box) Photo->HPLC Analyze Stressed Samples MS LC-MS for Degradant ID HPLC->MS Report Assess Peak Purity, Mass Balance, Identify Degradants MS->Report Drug This compound (Solution & Solid) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for forced degradation and stability analysis.

Identification of Degradants

Should significant degradation be observed, identifying the structure of the major degradants is crucial. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose. The mass difference between the parent compound and the degradant can provide clues to the chemical transformation (e.g., hydrolysis, oxidation). For fluorinated compounds, the isotopic pattern can be complex, and high-resolution mass spectrometry (HRMS) is invaluable for confirming elemental composition.[18][19] Further structural elucidation can be achieved by isolating the degradants using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[20][21]

Conclusion

Executing these studies is a critical step in de-risking a compound for further development, providing the foundational data necessary for formulation design, pharmacokinetic assessment, and ultimately, the successful progression of a promising chemical entity.

References

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • BenchChem. (2025).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Rafols, C., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. International Journal of Pharmaceutics, 442(1-2), 34-43.
  • BenchChem. (2025).
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube.
  • ResolveMass Laboratories Inc. (2025).
  • PubMed. (n.d.). In-vitro solubility assays in drug discovery.
  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons.
  • MedCrave. (2016).
  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Beck, A. (n.d.).
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • NIH. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • TSI Journals. (n.d.).
  • NIH. (n.d.).
  • Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905.
  • ResolveMass Laboratories Inc. (2025).
  • ACS Food Science & Technology. (2025).
  • JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
  • ResolveMass Laboratories Inc. (2025).
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(10), 4477.
  • Sigma-Aldrich. (n.d.).
  • Lund University Publications. (n.d.).
  • Acidity and Solubility. (n.d.).
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • ResearchGate. (n.d.). A plot of the pH dependence of the solubility of an acid with pK a 4.8....
  • NIH. (n.d.). The composite solubility versus pH profile and its role in intestinal absorption prediction.

Sources

Potential applications of difluoroquinoline compounds in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Topic: Potential Applications of Difluoroquinoline Compounds in Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Difluoroquinoline compounds, a prominent class of fluorinated heterocycles, have emerged from their foundational role as potent antibacterial agents to become a versatile scaffold in diverse scientific research areas. The strategic incorporation of two fluorine atoms into the quinoline core significantly modulates the molecule's electronic properties, metabolic stability, and binding affinities, unlocking a wide spectrum of applications. This guide provides a technical overview of the primary research applications for these compounds, focusing on their established roles in medicinal chemistry as antibacterial and anticancer agents, their emerging utility in neurodegenerative disease research, and their innovative application as fluorescent probes in chemical biology. We will explore the core mechanisms of action, detail structure-activity relationships, and provide validated experimental protocols to empower researchers in leveraging the unique potential of this chemical class.

The Difluoroquinoline Scaffold: A Privileged Structure

Core Chemical Architecture

The therapeutic and research utility of difluoroquinoline compounds originates from the 4-oxo-1,4-dihydroquinoline core.[1] The defining feature is the presence of two fluorine atoms, most commonly at the C6 and C7 or C5 and C7 positions, although other arrangements exist.[2] Key structural elements critical for biological activity include:

  • N1-substituent: Often an ethyl or cyclopropyl group, which is crucial for binding to target enzymes like DNA gyrase.[1]

  • C3-carboxylic acid: Essential for interacting with target enzymes and for the compound's overall activity.[1]

  • C4-keto group: A key participant in the chelation of magnesium ions, which is integral to the mechanism of topoisomerase inhibition.[3]

  • C6 and C7/C8 positions: The sites of fluorine substitution and other modifications that profoundly influence the compound's spectrum of activity, potency, and pharmacokinetic properties.[4][5]

The Strategic Importance of Fluorine

Incorporating fluorine into organic molecules is a cornerstone of modern drug design. In the difluoroquinoline scaffold, the fluorine atoms are not mere placeholders; they actively enhance the compound's profile by:

  • Increasing Metabolic Stability: The high strength of the C-F bond makes the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, often leading to a longer biological half-life.

  • Modulating Lipophilicity: Fluorine substitution can increase lipophilicity, which may enhance cell membrane permeability and blood-brain barrier penetration—a critical factor for drugs targeting the central nervous system.[6]

  • Enhancing Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the aromatic system, leading to more potent interactions with biological targets through electrostatic or hydrogen-bonding interactions.

General Synthesis Approaches

The construction of the difluoroquinoline core is typically achieved through established synthetic routes, with the Gould-Jacobs reaction being a prominent example. This method involves the condensation of a substituted aniline (e.g., a difluoroaniline) with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinolone ring system.[7][8] Subsequent modifications, particularly at the C7 position, are commonly performed via nucleophilic aromatic substitution to introduce diverse amine-containing side chains, which is a key step in tuning the compound's biological activity.[9]

Applications in Medicinal Chemistry and Drug Discovery

The difluoroquinoline scaffold is a cornerstone of medicinal chemistry, with its applications continually expanding through drug repositioning and targeted synthesis.[10][11]

Foundational Role as Antibacterial Agents

Difluoroquinolones are a major class of synthetic broad-spectrum antibiotics.[12][] Their clinical utility stems from their potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[5][14]

The antibacterial effect of difluoroquinolones is achieved by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[][15]

  • DNA Gyrase: Primarily the target in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication.[]

  • Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division.[15]

By forming a stable ternary complex with the enzyme and DNA, the drug inhibits the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent bacterial cell death.[14]

The antibacterial potency and spectrum of difluoroquinolones are highly dependent on their substitution patterns.

  • N1-Position: A cyclopropyl group generally confers greater potency than an ethyl or other alkyl group.[1]

  • C7-Position: The substituent at this position is a primary determinant of the antibacterial spectrum. Large, bulky groups or heterocyclic rings (like piperazine) enhance activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[4]

  • C8-Position: Adding a fluorine or methoxy group at C8 can enhance activity against atypical pathogens and anaerobes and may reduce the likelihood of resistance development.[5]

Table 1: Representative Antibacterial Activity (MIC) of Difluoroquinolone Compounds

Compound Organism MIC (μg/mL) Reference
Ciprofloxacin Escherichia coli 0.004 - 0.015 [12]
Ciprofloxacin Staphylococcus aureus 0.12 - 0.5 [12]
Ciprofloxacin Pseudomonas aeruginosa 0.25 - 1.0 [12]
Moxifloxacin Streptococcus pneumoniae 0.12 [16]
Gemifloxacin Streptococcus pneumoniae 0.03 [17]

| Delafloxacin | MRSA | 0.06 - 0.25 |[14] |

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

This protocol outlines the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the target bacterium from an agar plate.

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to obtain the final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of the difluoroquinoline compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using CAMHB. The typical concentration range is 0.0078 to 128 µg/mL.[18][19]

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (bacteria, no drug) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the difluoroquinoline compound at which there is no visible growth.

Repurposing as Potent Anticancer Agents

A significant area of research involves repurposing the fluoroquinolone scaffold to develop novel anticancer agents.[3][11] This shift in therapeutic focus is achieved through chemical modifications that retarget the molecule from bacterial topoisomerases to their human orthologs.[20]

The primary anticancer mechanism of many difluoroquinoline derivatives is the inhibition of human topoisomerase II , an enzyme critical for managing DNA topology during replication and transcription in cancer cells.[10][21]

Unlike their antibacterial action, which is bactericidal, the anticancer effect is cytotoxic. The process involves:

  • Topoisomerase II Poisoning: The compound stabilizes the covalent complex between topoisomerase II and DNA (the cleavage complex), preventing the re-ligation of DNA strands.[20]

  • DNA Damage: This leads to the accumulation of permanent, lethal double-strand breaks in the DNA of rapidly dividing cancer cells.[10]

  • Cell Cycle Arrest: The DNA damage response is activated, leading to cell cycle arrest, typically in the G2/M phase, to allow for DNA repair.[21][22]

  • Apoptosis Induction: If the damage is too severe to be repaired, the cell is directed to undergo programmed cell death (apoptosis), often through mitochondrial pathways.[3][22]

anticancer_mechanism cluster_drug Cellular Uptake cluster_nucleus Nuclear Events cluster_response Cellular Response drug Difluoroquinoline Compound topoII Human Topoisomerase II drug->topoII Inhibits (Poisons) dsb DNA Double-Strand Breaks topoII->dsb Stabilizes Cleavage Complex dna DNA Replication dna->topoII arrest G2/M Phase Cell Cycle Arrest dsb->arrest Activates DNA Damage Response apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis If damage is irreparable

Table 2: In Vitro Cytotoxicity (IC₅₀) of Representative Difluoroquinoline Derivatives

Derivative Type Cancer Cell Line IC₅₀ (µM) Reference
Ciprofloxacin-Thiadiazole Hybrid MCF-7 (Breast) 1.5 - 5.0 [1]
Ciprofloxacin-Thiadiazole Hybrid A549 (Lung) 2.5 - 8.0 [1]
Ofloxacin-Hydrazone Derivative MCF-7 (Breast) 0.42 [10]
Ofloxacin-Hydrazone Derivative HOP-92 (NSCLC) 0.50 [10]
Naphthol Mannich base of Ciprofloxacin A549 (Lung) 27.71 [3]

| Naphthol Mannich base of Ciprofloxacin | HepG2 (Liver) | 22.09 |[3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell growth) in vitro.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the difluoroquinoline compound in culture media.

    • Remove the old media from the wells and add 100 µL of media containing the various concentrations of the compound.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.

Potential in Neurodegenerative Disease Research

The application of fluorinated compounds in treating CNS disorders is a growing field, with difluoroquinolines showing early promise.[6] The key rationale is the ability of fluorine to enhance blood-brain barrier (BBB) permeability, allowing the therapeutic agent to reach its target in the brain.[6] Research is exploring the potential of these compounds to modulate pathways implicated in diseases like Alzheimer's and Parkinson's.[23][24][25] While this area is less developed than oncology, the chemical tractability and favorable pharmacokinetic properties of the scaffold make it an attractive starting point for developing novel neuroprotective agents.[26]

Applications in Chemical Biology and Bio-imaging

Beyond therapeutic applications, the inherent properties of the difluoroquinoline core make it a powerful tool for fundamental biological research.

As Fluorescent Probes

Many fluoroquinolone compounds exhibit intrinsic fluorescence, a property that can be harnessed to study complex biological processes in real-time.[19][27] This negates the need to attach a bulky external fluorophore, which can alter the parent molecule's biological activity and distribution.[27]

The conjugated aromatic system of the difluoroquinoline core is responsible for its ability to absorb UV light and emit it at a longer wavelength (fluorescence).[28][29][30] These properties can be tuned through chemical modification. The development of fluorescent probes based on antibiotics like ciprofloxacin allows for direct visualization of drug-bacteria interactions.[18][31][32]

A sophisticated application is the creation of "profluorescent" probes. Here, a nitroxide radical is covalently linked to the fluoroquinolone. The nitroxide quenches the inherent fluorescence of the core. Upon entering a bacterial cell, the nitroxide is reduced by intracellular processes, breaking the quenching effect and "switching on" the fluorescence.[27] This provides a clear signal indicating that the probe has successfully entered the cell.[27]

This protocol provides a general workflow for creating a fluorescent probe by linking a fluorophore to ciprofloxacin using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry").[18][31]

  • Synthesis of Ciprofloxacin Azide:

    • Start with ciprofloxacin. The secondary amine on the piperazine ring is the most common site for modification.

    • React ciprofloxacin with an azide-containing electrophile (e.g., an azido-activated ester) under appropriate basic conditions to form the ciprofloxacin-azide derivative.

    • Purify the product using column chromatography.

  • Synthesis of Alkyne-Fluorophore:

    • Select a fluorophore with a terminal alkyne group (e.g., an alkyne-substituted NBD or coumarin). These are often commercially available or can be synthesized via standard methods.

  • CuAAC "Click" Reaction:

    • In a suitable solvent mixture (e.g., t-butanol/water), dissolve the ciprofloxacin-azide derivative and the alkyne-fluorophore.

    • Add a copper(I) source, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

    • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Purification and Characterization:

    • Upon completion, purify the final fluorescent probe conjugate using column chromatography or preparative HPLC.

    • Characterize the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry to confirm its structure and purity.

probe_workflow cluster_cell Single Bacterium probe Fluorescent Difluoroquinoline Probe bacteria Bacterial Population (e.g., E. coli) probe->bacteria Incubate uptake Probe Uptake (Passive Diffusion/ Porins) bacteria->uptake efflux Efflux Pump (e.g., AcrAB-TolC) uptake->efflux Export cytosol Intracellular Accumulation & Fluorescence uptake->cytosol Accumulation efflux->probe Expels Probe microscopy Confocal Fluorescence Microscopy cytosol->microscopy Detection inhibitor Efflux Pump Inhibitor (EPI) inhibitor->efflux Blocks

Emerging Applications in Materials Science

The unique electronic and photophysical properties of the difluoroquinoline scaffold suggest potential applications beyond the life sciences.

  • Organic Electronics: The conjugated π-system inherent to the quinoline core is a feature of many organic semiconductors. By tuning the structure, it may be possible to develop novel difluoroquinoline-based materials for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).[33]

  • Photonics and Sensors: The intrinsic fluorescence and sensitivity of the scaffold to its chemical environment could be exploited to create chemosensors. For instance, a difluoroquinoline derivative could be designed to exhibit a change in its fluorescence upon binding to a specific metal ion or analyte.[34]

Conclusion and Future Outlook

Difluoroquinoline compounds represent a remarkably versatile and privileged scaffold in scientific research. Their journey from blockbuster antibiotics to promising anticancer drug candidates and sophisticated biological probes highlights the power of medicinal chemistry and drug repositioning. Future research will likely focus on several key areas: overcoming antibiotic resistance by designing novel derivatives that evade efflux pumps or mutated targets; enhancing the selectivity and potency of anticancer variants to minimize off-target toxicity; expanding their application in neuroscience by designing BBB-penetrant molecules with specific neuroprotective activities; and exploring their untapped potential in materials science. The continued exploration of this chemical space is certain to yield new tools and therapeutic leads that will advance multiple fields of scientific inquiry.

References

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). MDPI. [Link]

  • Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions. (2019). MDPI. [Link]

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (2022). PubMed Central. [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). National Institutes of Health (NIH). [Link]

  • Fluoroquinolone antimicrobial agents. (1988). PubMed Central. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2024). MDPI. [Link]

  • Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. (2019). SciSpace. [Link]

  • Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. (2019). SciSpace. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). National Institutes of Health (NIH). [Link]

  • Potential mechanism of quinolones action on cancer cells. Changes in... (2024). ResearchGate. [Link]

  • Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.Net. [Link]

  • Towards anticancer fluoroquinolones: A review article. (2020). ResearchGate. [Link]

  • Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. (2019). Royal Society of Chemistry. [Link]

  • The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (2022). ResearchGate. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). PubMed. [Link]

  • Fluoroquinolone compounds and synthesis method thereof. (2011).
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. (2014). Oriental Journal of Chemistry. [Link]

  • Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. (2019). National Institutes of Health (NIH). [Link]

  • Photophysics and photochemistry of fluoroquinolones. (2003). Royal Society of Chemistry. [Link]

  • The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. (2016). SciSpace. [Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2010). Future Science. [Link]

  • A process for synthesis of fluoroquinolonic derivatives. (2003).
  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. (2021). MDPI. [Link]

  • Quinolone: a versatile therapeutic compound class. (2022). National Institutes of Health (NIH). [Link]

  • Promise of Neuroprotection in Neurodegenerative Diseases Through HGF Compounds. (2024). YouTube. [Link]

  • Some pharmacologically important fluoroquinolone drugs. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). ResearchGate. [Link]

  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes. [Link]

  • 5,7-Difluoroquinoline. (n.d.). National Institutes of Health (NIH). [Link]

  • Novel Therapeutic Compounds For Neurodegenerative Conditions. (2008). ScienceDaily. [Link]

  • Photophysical properties of isoquinoline derivatives. (n.d.). ResearchGate. [Link]

  • Fluoroquinolones as a potentially novel class of antidiabesity and antiproliferative compounds: Synthesis and docking studies. (2023). ResearchGate. [Link]

  • Fluorescent and UV-absorption properties of synthesized fluorophores and reference compound, 4-methylumbelliferone. (n.d.). ResearchGate. [Link]

  • (PDF) Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. (2018). ResearchGate. [Link]

  • Organic Compounds for Electronics and Photonics Applications. (2021). Salahaddin University-Erbil. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2018). MDPI. [Link]

Sources

Methodological & Application

Synthesis of 7,8-Difluoroquinoline-3-carboxylic Acid: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 7,8-difluoroquinoline-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction: The Significance of Fluorinated Quinolines

Quinolone carboxylic acids are a cornerstone of many antibacterial agents. The strategic incorporation of fluorine atoms into the quinoline scaffold can significantly enhance the therapeutic properties of these compounds, including metabolic stability, binding affinity to biological targets, and overall efficacy. This compound, in particular, serves as a key intermediate in the synthesis of novel fluoroquinolone antibiotics and other therapeutic agents. This guide details a robust and reproducible synthetic route based on the classical Gould-Jacobs reaction.[1][2][3]

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a multi-step process, commencing with the Gould-Jacobs reaction to construct the core quinoline ring system.[1][2] This is followed by the hydrolysis of the resulting ester to afford the desired carboxylic acid.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 2,3-Difluoroaniline C Diethyl (2,3-difluoroanilino)methylenemalonate A->C Heat B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate C->D High Temperature (e.g., Dowtherm A) E 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid D->E Base Hydrolysis (e.g., NaOH) F This compound E->F Heat

Sources

Application Notes & Protocols: Strategic Functionalization of 7,8-Difluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7,8-difluoroquinoline-3-carboxylic acid scaffold is a privileged core structure in modern medicinal chemistry, valued for its unique electronic properties and potential for diverse biological activities. The presence of two fluorine atoms on the benzo ring significantly modulates the molecule's pKa, lipophilicity, and metabolic stability, making it an attractive starting point for drug discovery programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key reaction conditions and strategic considerations for functionalizing this versatile building block. We will explore methodologies targeting both the carboxylic acid moiety and the quinoline ring system, providing detailed, field-proven protocols and the causal logic behind experimental choices.

Introduction: The Strategic Value of the DFQCA Scaffold

Quinolines are a cornerstone of pharmaceutical development, with derivatives forming the basis of numerous marketed drugs.[1] The introduction of fluorine atoms, particularly in the 7 and 8 positions, offers a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of fluorine can enhance binding affinities, block metabolic pathways, and improve cell permeability.

The functionalization of this compound (DFQCA) can be approached through two primary vectors:

  • Modification of the Carboxylic Acid: The carboxyl group at the 3-position is the most accessible handle for immediate diversification, primarily through amide bond formation and esterification.

  • Modification of the Quinoline Core: While the C-F bonds are relatively inert, derivatization of the heterocyclic core can be achieved through precursors or by activating other positions, enabling powerful C-C and C-N bond-forming reactions.

This guide will detail reliable protocols for these transformations, emphasizing mild conditions suitable for complex molecule synthesis.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is a versatile functional group, but its direct reaction with nucleophiles like amines is often inefficient due to a competing acid-base reaction that forms a stable carboxylate salt.[2] Therefore, activation of the carboxyl group to create a better electrophile is the cornerstone of these derivatization strategies.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide coupling is arguably the most frequently used reaction in drug discovery.[3][4] The strategy involves converting the carboxylic acid's hydroxyl group into a good leaving group, facilitating nucleophilic attack by a primary or secondary amine. A plethora of "coupling reagents" have been developed to achieve this activation under mild conditions.[5]

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the activating agent and 1-Hydroxybenzotriazole (HOBt) as an additive. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate can be unstable and prone to side reactions. HOBt intercepts this intermediate to form an HOBt-active ester, which is more stable and reacts cleanly with the amine to form the desired amide, minimizing side reactions and potential racemization if chiral centers are present.[6]

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) and the desired primary or secondary amine (1.1 eq.). If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq.) to liberate the free amine.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Caption: General workflow for EDC/HOBt mediated amide bond formation.

Reagent AcronymFull NameKey AdvantagesConsiderations
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea byproduct (easy removal); mild conditions.[2]Often requires an additive like HOBt or HOAt to suppress side reactions.
DCC N,N'-DicyclohexylcarbodiimideInexpensive and effective.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, fast reaction times, suitable for hindered substrates.[4]More expensive; requires a non-nucleophilic base (e.g., DIPEA).
CDI 1,1'-CarbonyldiimidazoleSimple, byproduct (imidazole and CO₂) is easily removed.Activation can be slower; less effective for electron-deficient amines.
Ester Formation: Steglich Esterification

For the synthesis of esters under mild, neutral conditions, the Steglich esterification is a highly reliable method. It employs a carbodiimide (typically DCC) for activation in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] DMAP acts as a potent acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct, which can be a problem in sterically hindered cases.[8]

  • Setup: Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Activation: Cool the solution to 0 °C. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-16 hours.

  • Work-up: Monitor the reaction by TLC. Once complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with cold DCM.

  • Purification: Combine the filtrates and wash with 0.5 M HCl, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester via flash column chromatography.

Part 2: Functionalization of the Quinoline Ring System

Diversifying the quinoline core itself greatly expands the accessible chemical space. While direct nucleophilic aromatic substitution of the C-F bonds is difficult, a more practical approach involves introducing a reactive handle, such as a halogen (Cl, Br, I), at another position. This handle then serves as an entry point for powerful palladium-catalyzed cross-coupling reactions. For quinoline-3-carboxylic acids, a common strategy involves introducing a chlorine atom at the 2-position using a precursor like a 2-oxo-quinoline (quinolone).[9] For the purpose of this guide, we will assume the availability of a suitable halo-DFQCA derivative, such as an ethyl 2-chloro-7,8-difluoroquinoline-3-carboxylate.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[10][11] The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle.[12]

The reaction follows a general three-step cycle:[13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Setup: To a reaction vessel, add the halo-DFQCA derivative (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent & Degassing: Add a mixture of solvents, typically toluene/ethanol/water or dioxane/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry over Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the residue by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[14][15] This reaction has become indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[16][17] The choice of phosphine ligand is critical to the success of these reactions.[18]

The mechanism is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[14]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Setup: In a glovebox or under an inert atmosphere, combine the halo-DFQCA derivative (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Conclusion

The this compound scaffold offers multiple avenues for chemical modification. Direct functionalization of the carboxylic acid via robust amide coupling and esterification protocols provides a rapid means of generating initial libraries for biological screening. For more profound structural modifications, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are powerful tools, provided a suitable halo-derivative of the core is employed. The protocols and strategic insights presented herein provide a solid foundation for researchers to effectively explore the chemical space around this valuable heterocyclic system.

References

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Chen, X., et al. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Chemical Society Reviews.
  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Official Website.
  • Chem LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Fisher Scientific. Amide Synthesis. Fisher Scientific Website.
  • Sharma, G., et al. Amide Bond Activation of Biological Molecules. Molecules.
  • Dandepally, S.R., et al. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Omega.
  • Al-Obaid, A. M., et al. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Journal of King Saud University - Science.
  • Kumar, A., et al. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Szostak, M., et al. Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews.
  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Wikipedia.
  • Kumar, A., et al. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • ResearchGate. Amide bond formation: Beyond the myth of coupling reagents.
  • Nawrot-Modranka, J., et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • da Silveira Pinto, L.S., et al. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses.
  • Ruiz-Castillo, P., & Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years.
  • Chem LibreTexts.
  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Neises, B., & Steglich, W. Simple Method for the Esterification of Carboxylic Acids.
  • Gunda, P., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Ökten, S. New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research.
  • Severinsen, R. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Victoria University of Wellington Thesis.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences.
  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
  • ResearchGate. An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives.
  • Cacciatore, I., et al.

Sources

The Strategic deployment of 7,8-Difluoroquinoline-3-carboxylic Acid in Contemporary Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of Fluorination

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile template for interacting with a wide array of biological targets. Within this class, quinoline-3-carboxylic acids are of particular importance, most notably as the foundational structure for the highly successful quinolone class of antibiotics. The carboxylic acid at the 3-position is crucial for their primary mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1]

The strategic placement of fluorine atoms on the quinoline ring has been a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 7,8-Difluoroquinoline-3-carboxylic acid is a key building block that leverages these advantages, offering a unique substitution pattern for the exploration of novel chemical space. The presence of fluorine at both the 7 and 8 positions can significantly influence the electronic properties and conformation of the molecule, providing a valuable starting point for the development of new antibacterial, anticancer, and antiviral agents.[2] This document serves as a detailed guide for researchers, providing insights into the synthesis and application of this versatile intermediate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValue (Predicted)Reference
Molecular FormulaC₁₀H₅F₂NO₂[3]
Molecular Weight209.15 g/mol [3]
Boiling Point357.7 ± 37.0 °C[3]
Density1.518 ± 0.06 g/cm³[3]
pKa3.21 ± 0.30[3]

These properties suggest a compound with good thermal stability and an acidic nature comparable to other carboxylic acids, making it amenable to a variety of standard organic reactions. Its storage condition is sealed in a dry, room temperature environment.[3]

Synthesis of this compound: A Protocol Based on the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely adopted method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid scaffold. This thermal cyclization process provides a reliable route to the core structure of many quinolone antibiotics.

Workflow for the Synthesis of this compound

A 2,3-Difluoroaniline C Condensation (120-130°C) A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Intermediate: Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate C->D E Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A, ~250°C) D->E F Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate E->F G Base Hydrolysis (e.g., NaOH) F->G H 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid G->H I Acidification (e.g., HCl) H->I

Caption: Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2,3-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Hexanes

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 2,3-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring to 120-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Upon completion, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization

  • In a separate flask, preheat a high-boiling point solvent such as Dowtherm A to approximately 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature for 30-60 minutes to facilitate the intramolecular cyclization. Monitor the reaction progress by TLC.

Step 3: Workup and Purification of the Ester

  • Allow the reaction mixture to cool to room temperature.

  • Add hexanes to precipitate the product, ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.

  • Collect the solid by vacuum filtration and wash with cold hexanes or acetonitrile.

  • The crude product can be further purified by recrystallization from ethanol.

Step 4: Hydrolysis to the Carboxylic Acid

  • Suspend the purified ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Applications in Medicinal Chemistry

This compound is a versatile starting material for the synthesis of a wide range of biologically active molecules. The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, while the quinolone core can be further modified.

Antibacterial Agents

The quinolone-3-carboxylic acid scaffold is synonymous with antibacterial activity. The 7,8-difluoro substitution pattern is of particular interest for enhancing potency and expanding the spectrum of activity. The fluorine at the 8-position has been shown to contribute to increased activity against Gram-negative bacteria.[2]

Mechanism of Action of Fluoroquinolone Antibiotics

A Fluoroquinolone Derivative B Bacterial Cell A->B C DNA Gyrase & Topoisomerase IV A->C Inhibits D Stabilization of DNA-Enzyme Complex C->D E Inhibition of DNA Replication & Repair D->E F Bacterial Cell Death E->F

Caption: Mechanism of action of fluoroquinolone antibacterial agents.

Protocol for the Synthesis of a Representative 7,8-Difluoroquinoline-3-carboxamide Derivative

This protocol describes the synthesis of an amide derivative, a common modification to explore structure-activity relationships.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, HOBt/EDC)

  • A primary or secondary amine (e.g., piperazine, aniline derivative)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • A base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Step 1: Activation of the Carboxylic Acid

  • Method A (Acid Chloride Formation):

    • Suspend this compound (1.0 equivalent) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Method B (Peptide Coupling):

    • Dissolve this compound (1.0 equivalent), the desired amine (1.1 equivalents), and a coupling agent such as HATU (1.2 equivalents) in anhydrous DMF.

    • Add a base such as DIPEA (2.0 equivalents) and stir the mixture at room temperature for 12-24 hours.

Step 2: Amide Formation

  • For Method A:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

Step 3: Workup and Purification

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Representative Antibacterial Activity of Analogous 8-Fluoroquinolone Derivatives

CompoundE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)
7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid4.70.97
7-(p-toluidino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid10.22.1
7-(p-chloroanilino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid12.32.3
Ciprofloxacin (Reference)0.090.4

Data is illustrative of the potential activity of this class of compounds and is sourced from studies on analogous structures.[4]

Anticancer Agents

The quinolone scaffold has also been extensively investigated for its anticancer properties.[5] Derivatives of quinoline-3-carboxylic acid have been shown to target various pathways involved in cancer progression, including the inhibition of kinases such as VEGFR-2.[5] The 7,8-difluoro substitution pattern offers a unique electronic environment that can be exploited to achieve potent and selective inhibition of cancer-related targets.

Protocol for the Synthesis of a Representative N-Aryl-7,8-difluoroquinoline-3-carboxamide for Anticancer Screening

The synthesis follows the general procedure for amide formation outlined in the previous section, using a substituted aniline as the amine component.

Representative Anticancer Activity of Analogous Quinolone-3-carboxamide Derivatives

The following table shows the IC₅₀ values of analogous quinolone-3-carboxamide derivatives against the HepG2 human liver cancer cell line, demonstrating the potential of this scaffold in oncology.[5]

Compound (Analogous Structure)VEGFR-2 Inhibition IC₅₀ (nM)HepG2 Cytotoxicity IC₅₀ (µM)
Sorafenib (Reference)458.38
Derivative 10d441.07
Derivative 10e1000.88
Derivative 10i361.60

Data is for analogous quinolone-3-carboxamide structures and is intended to be illustrative.[5]

Antiviral Agents

The quinoline nucleus is also a promising scaffold for the development of antiviral agents.[6][7] Derivatives have been reported to show activity against a range of viruses, including respiratory syncytial virus (RSV) and influenza A virus (IAV).[6] The 7,8-difluoro substitution pattern provides a platform for creating novel derivatives with potential broad-spectrum antiviral activity.

Representative Antiviral Activity of Analogous Quinoline Derivatives

The table below presents the in vitro antiviral activity of representative quinoline derivatives against RSV and IAV.[6]

Compound (Analogous Structure)Anti-RSV IC₅₀ (µM)Anti-IAV IC₅₀ (µM)
Ribavirin (Reference)7.9115.36
Derivative 1b6.93>50
Derivative 1ae>501.87
Derivative 1ah3.1014.28

Data is for analogous quinoline structures and is intended to be illustrative.[6]

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its synthesis via the Gould-Jacobs reaction is well-established, and its unique fluorine substitution pattern provides a strong foundation for the development of novel therapeutic agents. The demonstrated potential of the broader quinolone-3-carboxylic acid class in antibacterial, anticancer, and antiviral applications underscores the importance of further exploring derivatives of this specific scaffold. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 7,8-difluoroquinoline-3-carboxamides and other derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences.
  • Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies.
  • Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives.
  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Deriv
  • This compound. LookChem.
  • A process for synthesis of fluoroquinolonic derivatives.
  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models.
  • Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[1]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1][2]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. National Institutes of Health.

  • New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. PubMed Central.
  • Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. PubMed.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.

Sources

Application Notes & Protocols: 7,8-Difluoroquinoline-3-carboxylic Acid as a Foundational Intermediate for API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 7,8-Difluoroquinoline-3-carboxylic acid, a key intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly within the fluoroquinolone class of antibiotics. We will dissect the primary synthetic pathways to this intermediate, elucidate its role as a versatile scaffold, and provide detailed, field-proven protocols for its synthesis and subsequent elaboration into complex pharmaceutical targets.

Strategic Importance in Medicinal Chemistry

The quinoline core is a privileged scaffold in drug discovery, most notably forming the backbone of the potent fluoroquinolone antibiotics. These synthetic antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to rapid cell death.[1] The efficacy and spectrum of activity of these drugs are critically modulated by the substitution pattern on the quinoline ring.

The subject of this guide, this compound, is a highly valuable building block. The carboxylic acid at the C-3 position is crucial for binding to the target enzymes. The fluorine atoms at the C-7 and C-8 positions serve two primary purposes:

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can enhance the potency and pharmacokinetic profile of the final API.

  • Reactive Handle for Diversification: The C-7 fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and strategic point for introducing various amine-containing heterocycles, which are known to dictate the antibacterial spectrum and safety profile of the drug.

Synthesis of the Quinolone Core via the Gould-Jacobs Reaction

The most robust and widely adopted method for constructing the foundational quinolone ring system is the Gould-Jacobs reaction, first reported in 1939.[2] This thermal cyclization method provides a direct route to the 4-hydroxyquinoline-3-carboxylate structure from readily available anilines.[3][4]

Mechanism & Rationale:

The reaction proceeds in two distinct stages:

  • Condensation: A substituted aniline (in our case, 2,3-difluoroaniline) undergoes a nucleophilic attack on diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form a stable anilinomethylenemalonate intermediate.[5][6]

  • Thermal Cyclization: The intermediate is heated to high temperatures (typically >250 °C), inducing an intramolecular 6-electron cyclization onto the aromatic ring.[4][7] This step forms the quinolone core, followed by tautomerization to the more stable 4-hydroxy (or 4-oxo) form. The high energy barrier for this cyclization is why significant thermal energy or microwave irradiation is required.[7]

The overall workflow, from starting materials to the final carboxylic acid, is depicted below.

G1 cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Saponification cluster_2 Stage 3: API Elaboration A 2,3-Difluoroaniline C Ethyl 7,8-difluoro-4-hydroxy- quinoline-3-carboxylate A->C Condensation & Thermal Cyclization B Diethyl Ethoxymethylenemalonate (EMME) B->C D 7,8-Difluoro-4-hydroxy- quinoline-3-carboxylic Acid C->D Base Hydrolysis (e.g., NaOH) E Activated Intermediate (e.g., 7-Chloro derivative) D->E Further Functionalization F Final API Analog (e.g., Fluoroquinolone) E->F Nucleophilic Substitution (SNAr)

Caption: Synthetic workflow from starting materials to a final API analog.

Application in API Synthesis: Nucleophilic Aromatic Substitution

With the this compound core in hand, the next critical step is the introduction of a side chain at the C-7 position. This is almost universally achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing quinolone core sufficiently activates the C-7 position, allowing the fluorine (or a more labile chlorine group) to be displaced by a nitrogen nucleophile, such as piperazine or its derivatives.[8][9]

This reaction is the cornerstone of synthesizing a vast library of fluoroquinolone antibiotics, including blockbuster drugs like Ciprofloxacin and Norfloxacin.[10][11] By varying the nucleophile, researchers can fine-tune the properties of the resulting API.

G2 start Activated Quinolone Core (Leaving group at C-7) product Fluoroquinolone API start->product SNAr Reaction nucleophile Nitrogen Nucleophile (e.g., Piperazine) nucleophile->product

Caption: The key SNAr reaction for fluoroquinolone synthesis.

Experimental Protocols

Disclaimer: These protocols are representative and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from the principles of the Gould-Jacobs reaction, utilizing thermal conditions.

  • Materials:

    • 2,3-Difluoroaniline

    • Diethyl ethoxymethylenemalonate (EMME)

    • Diphenyl ether (solvent)

    • Round-bottom flask with reflux condenser

    • Heating mantle with temperature controller

    • Hexanes or petroleum ether (for washing)

  • Procedure:

    • To a round-bottom flask, add 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture gently to 100-110 °C for 1 hour. Ethanol will be observed distilling off as the initial condensation occurs.

    • Add diphenyl ether to the flask to serve as a high-boiling solvent.

    • Increase the temperature to 250-260 °C and maintain reflux for 30-45 minutes. The reaction must be monitored (e.g., by TLC or LC-MS) to track the consumption of the intermediate. High temperatures are crucial for the cyclization step.[4][7]

    • Allow the reaction mixture to cool to below 100 °C.

    • Add hexanes or petroleum ether to precipitate the product.

    • Filter the solid precipitate, wash thoroughly with hexanes to remove the diphenyl ether, and dry under vacuum.

    • The resulting solid is ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate, which can be used in the next step, often without further purification.

Protocol 2: Saponification to 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid

This protocol describes the hydrolysis of the ester to the target carboxylic acid intermediate.

  • Materials:

    • Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate (from Protocol 1)

    • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

    • Hydrochloric acid (HCl) solution (e.g., 2M) for acidification

    • Ethanol (optional, to aid solubility)

    • Beaker, magnetic stirrer

  • Procedure:

    • Suspend the ester (1.0 eq) in the 10% NaOH solution. Ethanol may be added to create a more homogeneous slurry.

    • Heat the mixture to reflux (80-90 °C) for 1-2 hours until the hydrolysis is complete (monitor by TLC or LC-MS). The reaction mixture should become a clear solution.

    • Cool the solution in an ice bath.

    • Slowly acidify the solution with 2M HCl while stirring vigorously. The carboxylic acid will precipitate out as a solid.

    • Continue adding acid until the pH is approximately 2-3.

    • Filter the solid product, wash with cold deionized water, and dry under vacuum to yield 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid.

Protocol 3: Synthesis of a Ciprofloxacin Analog

This protocol illustrates the final SNAr step. It assumes the intermediate from Protocol 2 has been further modified (e.g., N-cyclopropylation and conversion of the 4-hydroxy to a 7-chloro group, common steps in fluoroquinolone synthesis).[9][11]

  • Materials:

    • 7-Chloro-1-cyclopropyl-6-fluoro-8-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (as an analog to our target)

    • Piperazine (anhydrous)

    • Pyridine or Dimethyl sulfoxide (DMSO) (solvent)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the quinolone carboxylic acid (1.0 eq) and piperazine (a molar excess, e.g., 2.5 eq) in pyridine or DMSO.

    • Heat the reaction mixture to 110-140 °C for 2-4 hours.[9] The progress is monitored by TLC or LC-MS.

    • After completion, cool the reaction mixture.

    • Pour the cooled mixture into distilled water to precipitate the crude product.[9]

    • Acidify with HCl to dissolve any excess piperazine and fully precipitate the product.

    • Filter the crude solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified API analog.

Data Summary

The efficiency of the Gould-Jacobs reaction can be significantly influenced by the reaction conditions. Modern techniques often employ microwave heating to reduce reaction times and improve yields.[7]

ParameterConventional HeatingMicrowave Heating[7]Rationale
Temperature 250-260 °C250-300 °CHigh thermal energy is required to overcome the activation barrier for intramolecular cyclization.
Time 1-3 hours5-20 minutesMicrowave irradiation provides rapid, uniform heating, dramatically accelerating the reaction rate.
Solvent High-boiling (e.g., Diphenyl ether) or neatOften solvent-free (neat)Avoids solvent handling and simplifies workup.
Typical Yield Variable, often moderate40-60%Optimized microwave conditions can improve yields and minimize degradation byproducts.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Kucińska, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]

  • Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. Biotage. [Link]

  • Gould-Jacobs-reactie - Wikipedia (Dutch). [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [Link]

  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Frontiers in Chemistry. [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed. [Link]

  • Fluoroquinolonic acid (CAS No: 86393-33-1) API Intermediate Manufacturers. apicule. [Link]

Sources

Analytical methods for 7,8-Difluoroquinoline-3-carboxylic acid purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

Application and Protocol Guide

Abstract

This document provides a comprehensive technical guide detailing a multi-faceted analytical approach for the robust purity assessment of 7,8-Difluoroquinoline-3-carboxylic acid. As a critical starting material and key intermediate in the synthesis of advanced pharmaceutical compounds, particularly fluoroquinolone antibiotics, its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide is designed for researchers, analytical scientists, and quality control professionals in the drug development sector. We will explore the strategic application of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis. The protocols herein are grounded in established scientific principles and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction: The Imperative for Purity in Synthesis

This compound is a pivotal molecular scaffold. Its structural integrity and purity are paramount. The presence of impurities, which can originate from starting materials, by-products of side reactions, intermediates, or degradation products, can have significant consequences in pharmaceutical manufacturing.[1][2] Regulatory bodies mandate a thorough understanding and control of the impurity profile of any new drug substance.[3][4] The ICH Q3A(R2) guideline provides a framework for classifying, reporting, identifying, and qualifying these impurities, ensuring that the final active pharmaceutical ingredient (API) is safe and effective.[1][5]

This guide moves beyond a simple recitation of methods. It presents an integrated strategy, explaining the causality behind the selection of each technique. A single method is insufficient to declare a substance "pure." True analytical rigor is achieved through the application of orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. This approach provides a high degree of confidence in the final purity value and a comprehensive impurity profile.

The Analytical Workflow: An Integrated Strategy

A robust purity assessment is not a linear process but a decision-tree-based workflow. The results from one technique inform the application and interpretation of others. Our recommended workflow ensures that all potential impurities—organic, inorganic, and residual solvents—are adequately addressed.

Purity_Assessment_Workflow Batch New Batch of This compound HPLC HPLC-UV/DAD (Purity, Organic Impurities) Batch->HPLC NMR 1H & 19F NMR (Structural ID & Impurity Profile) Batch->NMR GCMS Headspace GC-MS (Residual Solvents) Batch->GCMS Elemental Elemental Analysis (CHNF & ICP-MS) Batch->Elemental Decision1 Purity > 99.5%? No major unknown peaks? HPLC->Decision1 Decision2 Structure Confirmed? Unexpected signals? NMR->Decision2 Decision3 Solvents < ICH Limits? GCMS->Decision3 Decision4 Composition Matches Theory? Metals < ICH Limits? Elemental->Decision4 Report Final Purity Report & Certificate of Analysis Decision1->Report Yes Investigation Further Investigation (e.g., LC-MS for ID) Decision1->Investigation No Decision2->Report Yes Decision2->Investigation No Decision3->Report Yes Decision4->Report Yes

Caption: Integrated workflow for purity assessment.

Core Directive 1: Chromatographic Purity by HPLC

High-Performance Liquid Chromatography is the cornerstone of purity analysis for non-volatile organic compounds in the pharmaceutical industry.[6][7] Its high resolving power allows for the separation of the main component from structurally similar impurities.

Causality: We employ a reversed-phase (RP-HPLC) method because this compound possesses moderate polarity, making it well-suited for retention and separation on a non-polar C18 stationary phase. The use of a low-pH mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention. A Diode Array Detector (DAD) is chosen to assess peak purity and to develop methods, as it provides spectral information across a wide range of wavelengths.

Protocol 3.1: HPLC Purity by Area Normalization
  • Instrumentation & Conditions:

    • System: HPLC or UHPLC with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (monitor 220-400 nm with DAD).

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955
  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of this compound into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of ~0.5 mg/mL.

  • Data Analysis & Acceptance Criteria:

    • Integrate all peaks with an area greater than 0.05% of the total area. The 0.05% threshold aligns with typical reporting thresholds outlined in ICH Q3A for drug substances with a maximum daily dose of up to 2g.[1]

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Typical Acceptance Criteria: Purity ≥ 99.0%, Individual unspecified impurity ≤ 0.10%.

Core Directive 2: Structural Confirmation and Purity by NMR

NMR spectroscopy provides an unparalleled view of a molecule's structure and is an excellent orthogonal technique to chromatography. While HPLC separates based on polarity, NMR distinguishes based on the unique magnetic environment of each nucleus. It can readily identify impurities that might co-elute with the main peak in HPLC.

Causality: Both ¹H and ¹⁹F NMR are highly informative. ¹H NMR confirms the proton framework, while ¹⁹F NMR is extremely sensitive to the electronic environment around the fluorine atoms, making it a powerful probe for identifying regioisomers or impurities where the fluorine substitution pattern is incorrect. For a definitive assay, quantitative NMR (qNMR) using a certified internal standard provides a direct measurement of mass purity without reliance on a reference standard of the analyte itself.[8][9]

Protocol 4.1: ¹H and ¹⁹F NMR Analysis
  • Instrumentation:

    • 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Dissolve ~10-15 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for carboxylic acids and its high boiling point.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation for potential quantification).

    • Spectral Width: ~16 ppm.

  • Acquisition Parameters (¹⁹F NMR):

    • Pulse Program: Standard single pulse with proton decoupling.

    • Number of Scans: 64.

    • Relaxation Delay (D1): 5 seconds.

  • Data Analysis & Interpretation:

    • Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and integration values to the theoretical structure.

    • Impurity Identification: Search for small signals that do not correspond to the main compound or the solvent. The integration of these signals relative to the main compound provides a semi-quantitative estimate of their levels.

Analysis Parameter Expected Result
¹H NMR Chemical Shifts & MultiplicitySignals corresponding to the quinoline ring protons and the carboxylic acid proton.
IntegrationRatios consistent with the number of protons in the structure.
¹⁹F NMR Chemical Shifts & MultiplicityTwo distinct signals for the F-7 and F-8 nuclei, showing characteristic couplings.
Purity Check Extraneous SignalsNo significant signals inconsistent with the structure, solvent, or known impurities.

Core Directive 3: Volatile and Inorganic Impurities

A complete purity profile must account for non-chromophoric and volatile substances that are invisible to HPLC-UV, as well as inorganic contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Causality: Residual solvents from the synthesis and purification steps are common process-related impurities.[2] Headspace GC-MS is the industry-standard technique for this analysis due to its ability to selectively introduce volatile compounds into the GC system while leaving the non-volatile API behind.[10][11] This is mandated by ICH Q3C guidelines.

Protocol 5.1.1: Headspace GC-MS
  • Instrumentation:

    • GC-MS system equipped with a Headspace Autosampler.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp the vial securely.

  • GC-MS and Headspace Conditions:

    • Headspace Oven Temp: 80 °C.

    • Headspace Loop Temp: 90 °C.

    • Incubation Time: 15 min.

    • GC Inlet Temp: 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Scan Range: 35-350 amu.

  • Data Analysis:

    • Identify and quantify any detected solvents against a calibrated standard containing expected solvents. Compare results to the limits specified in ICH Q3C.

Elemental Analysis (CHNF and ICP-MS)

Causality: Elemental analysis provides a fundamental assessment of composition. A significant deviation from the theoretical C, H, N, and F percentages indicates the presence of impurities.[12] Furthermore, inorganic impurities, such as residual catalysts (e.g., Palladium, Copper) used in synthesis, must be controlled. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for this due to its exceptional sensitivity and ability to quantify trace metals, as required by ICH Q3D.[][14]

Protocol 5.2.1: CHNF and ICP-MS
  • CHNF Analysis:

    • Analyze the sample on a calibrated CHN analyzer with a fluorine determination module.

    • Compare the experimental percentages to the theoretical values for C₁₀H₅F₂NO₂ (C=55.32%, H=2.32%, N=6.45%, F=17.50%). A deviation of >0.4% warrants investigation.

  • ICP-MS Analysis:

    • Digest a known quantity of the sample using a validated microwave digestion procedure with trace-metal-grade nitric acid.

    • Analyze the resulting solution by ICP-MS against calibrated standards for elements relevant to the synthetic process.

    • Ensure results comply with the Permitted Daily Exposure (PDE) limits established in ICH Q3D.

Summary and Conclusion

The purity assessment of this compound is a critical quality control process that relies on the synergistic use of multiple, orthogonal analytical techniques. This guide outlines a robust, self-validating framework that begins with high-resolution HPLC for organic impurity profiling, is confirmed by NMR for structural identity, and is completed with GC-MS and elemental analysis to account for volatile and inorganic impurities. Adherence to these detailed protocols will provide a high degree of confidence in the quality of the material, ensuring its suitability for downstream applications in pharmaceutical development and manufacturing. Analytical method validation is a crucial component of regulatory compliance and quality assurance, ensuring that testing methods used during drug development meet scientific standards.[6][15][16]

References

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Labforward. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2024). AMSbiopharma. [Link]

  • Validating Analytical Methods in Pharmaceuticals. (2024). Pharmuni. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. (2019). PubMed. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. (2012). PubMed. [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2024). Frontiers. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma Guide. [Link]

  • Instrumentation for chemical & pharmaceutical applications. Elementar. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). National Institutes of Health. [Link]

  • Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. (2016). PubMed. [Link]

  • QUANTITATIVE ANALYSIS OF NOFRLOXACIN BY 1H NMR AND HPLC. Acta Poloniae Pharmaceutica. [Link]

  • NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. (2007). PubMed. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). E3S Web of Conferences. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (2023). iopscience.iop.org. [Link]

Sources

Application Note & Protocol: A Modular Approach to the Synthesis of Novel Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel fluoroquinolone antibiotics, a class of potent broad-spectrum antibacterial agents. The synthetic strategy is centered around the versatile Gould-Jacobs reaction for the construction of the core 4-quinolone scaffold, followed by systematic modifications at the C-7 position to explore structure-activity relationships (SAR). This guide is designed to provide both the theoretical underpinnings and practical, step-by-step instructions for the synthesis, purification, and characterization of new fluoroquinolone analogues.

Introduction: The Enduring Significance of Fluoroquinolones

Fluoroquinolones are a critical class of synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[][2][3] This mechanism of action leads to bacterial cell death.[][4] The core structure of fluoroquinolones, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been the subject of extensive medicinal chemistry efforts to enhance potency, broaden the spectrum of activity, and overcome emerging resistance.[5][6] The introduction of a fluorine atom at the C-6 position was a significant breakthrough, dramatically increasing antibacterial activity.[][7]

The modular nature of fluoroquinolone synthesis allows for the systematic exploration of chemical space. Key positions for modification include the N-1, C-7, and C-8 positions of the quinolone ring.[5][8] Of particular importance is the substituent at the C-7 position, which significantly influences the antibacterial spectrum and potency.[9][10][11] This protocol will focus on a robust and adaptable synthetic route that enables the diversification of the C-7 position, a critical step in the discovery of novel fluoroquinolone candidates.

The Synthetic Blueprint: A Two-Stage Approach

Our synthetic strategy is divided into two main stages: the construction of the fluoroquinolone core via the Gould-Jacobs reaction and the subsequent nucleophilic aromatic substitution to introduce diverse side chains at the C-7 position.

Stage 1: Building the Core - The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinoline scaffold from anilines and diethyl ethoxymethylenemalonate (DEEM).[12][13][14][15] The reaction proceeds through a condensation to form an anilinomethylenemalonate intermediate, which then undergoes a thermal cyclization.[12][13]

Mechanism Insight: The initial step involves a nucleophilic attack by the aniline nitrogen on the electron-deficient double bond of DEEM, followed by the elimination of ethanol.[12] The subsequent high-temperature cyclization is a 6-electron electrocyclization reaction.[13]

The overall workflow for the synthesis of the fluoroquinolone core is depicted below:

Synthesis_Workflow A Substituted Aniline C Condensation A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Anilinomethylenemalonate Intermediate C->D Ethanol elimination E Thermal Cyclization D->E High Temperature F 4-Hydroxy-3-carboethoxyquinoline E->F G Hydrolysis F->G NaOH H 4-Quinolone-3-carboxylic Acid Core G->H Acidification SAR_Diagram Core Fluoroquinolone Core (4-oxo-1,4-dihydroquinoline-3-carboxylic acid) N1 N-1 Substituent (e.g., cyclopropyl, ethyl) Core->N1 Influences potency & pharmacokinetics C7 C-7 Substituent (e.g., piperazinyl, pyrrolidinyl) Core->C7 Modulates spectrum & potency C8 C-8 Substituent (e.g., methoxy, halogen) Core->C8 Impacts activity against atypical bacteria C6 C-6 Fluorine (Key for potency) Core->C6 Enhances DNA gyrase inhibition

Sources

Application of 7,8-Difluoroquinoline-3-carboxylic Acid in Kinase Inhibitor Design: A Guide to Synthesizing and Evaluating Novel c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 7,8-Difluoroquinoline Scaffold in Targeting Kinases

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within this landscape, the quinoline scaffold has emerged as a privileged structure, forming the core of several FDA-approved kinase inhibitors.[1] This application note focuses on a particularly promising, yet underexplored, building block: 7,8-Difluoroquinoline-3-carboxylic acid .

The strategic placement of fluorine atoms at the 7 and 8 positions of the quinoline ring offers several advantages in drug design. The strong electron-withdrawing nature of fluorine can significantly modulate the pKa of the quinoline nitrogen, influencing its interaction with the kinase hinge region. Furthermore, fluorine substitution can enhance metabolic stability and membrane permeability, crucial properties for orally bioavailable drugs. The carboxylic acid moiety at the 3-position serves as a versatile synthetic handle, allowing for the facile introduction of various pharmacophores to target the diverse topographies of kinase active sites.

This guide will provide a comprehensive overview of the application of this compound in the design of inhibitors for the c-Met proto-oncogene (c-Met) , a receptor tyrosine kinase frequently implicated in tumor progression and metastasis.[2] We will present a detailed, field-proven protocol for the synthesis of a novel N-aryl-7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide, a class of compounds that has shown promise as c-Met inhibitors.[3] Furthermore, we will provide step-by-step protocols for the biochemical and cellular evaluation of these synthesized compounds, enabling researchers to assess their potency and selectivity.

The c-Met Kinase: A Critical Target in Oncology

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including embryonic development and wound healing. However, aberrant c-Met signaling, driven by overexpression, amplification, or mutation, is a key driver of tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[4] Dysregulated c-Met activity promotes cell proliferation, survival, migration, and invasion, contributing to tumor growth and metastasis.

Signaling Pathway of c-Met

cMet_Pathway cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor (Inactive) HGF->cMet Binding & Dimerization cMet_active c-Met Receptor (Active/Dimerized) cMet->cMet_active Autophosphorylation PI3K PI3K cMet_active->PI3K RAS RAS cMet_active->RAS STAT3 STAT3 cMet_active->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Migration & Invasion ERK->Invasion STAT3->Proliferation

Figure 1: Simplified c-Met signaling pathway.

Design and Synthesis of a Novel c-Met Inhibitor

To illustrate the utility of this compound, we propose the synthesis of a hypothetical, yet representative, c-Met inhibitor: N-(3-fluoro-4-methoxyphenyl)-7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide . This design incorporates the 7,8-difluoroquinoline core for hinge binding and metabolic stability, while the substituted anilino-amide moiety is designed to occupy the hydrophobic pocket of the c-Met active site.

Experimental Workflow: Synthesis to Evaluation

workflow start This compound synthesis Amide Coupling (Protocol 1) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization biochemical_assay Biochemical Assay (Protocol 2) characterization->biochemical_assay cellular_assay Cellular Assay (Protocol 3) characterization->cellular_assay data_analysis Data Analysis (IC50 Determination) biochemical_assay->data_analysis cellular_assay->data_analysis conclusion SAR & Further Optimization data_analysis->conclusion

Figure 2: Overall workflow from synthesis to biological evaluation.

Protocol 1: Synthesis of N-(3-fluoro-4-methoxyphenyl)-7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide

This protocol details the amide coupling of this compound with 3-fluoro-4-methoxyaniline using a standard peptide coupling reagent.

Materials:

  • This compound

  • 3-fluoro-4-methoxyaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5]

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature. The formation of an active ester intermediate is crucial for efficient coupling.[6]

  • Amine Addition: In a separate flask, dissolve 3-fluoro-4-methoxyaniline (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq). Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine. This removes unreacted starting materials and coupling reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(3-fluoro-4-methoxyphenyl)-7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of Synthesized Inhibitors

The following protocols describe the in vitro evaluation of the synthesized compound for its ability to inhibit c-Met kinase activity.

Protocol 2: Biochemical c-Met Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol utilizes the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that measures the amount of ADP produced during a kinase reaction.[1][7]

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Synthesized inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[7]

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of inhibitor solution (or DMSO for control wells).

    • 2 µL of c-Met kinase solution (concentration to be optimized for linear ADP production).

    • 2 µL of a mixture of Poly(Glu, Tyr) substrate and ATP (final concentrations to be optimized, typically near the Km for ATP).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended Starting Concentration
c-Met Kinase1-10 ng/well
Poly(Glu, Tyr) Substrate0.2 mg/mL
ATP10 µM
Inhibitor10 µM (highest concentration)

Table 1: Recommended starting concentrations for the c-Met biochemical assay.

Protocol 3: Cellular c-Met Phosphorylation Assay

This protocol measures the ability of the synthesized inhibitor to block c-Met autophosphorylation in a cellular context.[2] The MKN45 gastric cancer cell line, which has amplified c-Met and constitutive phosphorylation, is a suitable model.[2]

Materials:

  • MKN45 human gastric adenocarcinoma cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized inhibitor (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed MKN45 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized inhibitor for 2-4 hours. Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-c-Met primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with an anti-total-c-Met antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-c-Met and total c-Met. Normalize the phospho-c-Met signal to the total c-Met signal for each treatment condition. Plot the normalized phospho-c-Met levels against the inhibitor concentration to determine the cellular IC₅₀.

Structure-Activity Relationship (SAR) and Future Directions

The initial biological data from these assays will provide valuable insights into the structure-activity relationship of this novel inhibitor series. Key considerations for further optimization include:

  • Substitution on the Anilino Ring: Exploring a variety of substituents (e.g., halogens, alkyl groups, and hydrogen bond donors/acceptors) on the anilino ring can fine-tune the inhibitor's interaction with the hydrophobic pocket of the c-Met active site.[3]

  • Modifications at the 4-Position: While this protocol focuses on a 4-oxo-quinoline, exploring alternative linkers and moieties at this position could lead to inhibitors with different binding modes and selectivity profiles.

  • Kinome-wide Selectivity Profiling: Promising lead compounds should be screened against a panel of other kinases to assess their selectivity and identify potential off-target effects.

Conclusion

This compound represents a valuable and versatile scaffold for the design of novel kinase inhibitors. Its unique electronic properties and synthetic tractability make it an attractive starting point for generating potent and selective inhibitors against a range of kinase targets. The detailed protocols provided in this application note offer a robust framework for the synthesis and evaluation of c-Met inhibitors based on this promising scaffold, empowering researchers to accelerate their drug discovery efforts in the field of oncology.

References

  • MET Kinase Assay. (n.d.). SignalChem. Retrieved from [Link]

  • MET Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • WO2024111001A1 - Crystalline forms of n-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-n'-(4-fluorophenyl) cyclopropane-1,1-dicarboxamide fumarate and process for its preparation. (n.d.). Google Patents.
  • Li, X., et al. (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4388-4392.
  • He, L., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & Medicinal Chemistry Letters, 15(12), 2980-2985.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry, 62(14), 6561-6574.
  • Crystalline forms of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4 fluorophenyl) cyclopropane-1,1-dicarboxamide salts and process for its preparation thereof. (2023). Technical Disclosure Commons.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(11), 3125.
  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • New Synthesis of Antitumor Drug Cabozantinib. (2015). Organic Process Research & Development, 19(12), 2036-2041.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2019). Molecules, 24(21), 3843.
  • Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. (2005). Bioorganic & Medicinal Chemistry Letters, 15(12), 2980-2985.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. (2010). Journal of Biomolecular Screening, 15(1), 25-34.
  • Phosphorylation of MET Is Upregulated in Metastatic Sites of Renal Cell Carcinoma: Possible Role of MET and Hepatocyte Growth Factor Activation-Targeted Combined Therapy. (2022). Cancers, 14(19), 4851.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(44), 6063-6066.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
  • N-(4-fluorophenyl)-N-(4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide | CAS 1628530-42-6. (n.d.). Veeprho. Retrieved from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry, 10, 880067.
  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Mini-Reviews in Organic Chemistry, 10(1), 22-35.
  • 2-(3-Bromophenyl)
  • WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research, 10(01).

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 7,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif that is central to the development of numerous therapeutic agents and functional materials.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Specifically, fluorinated quinolines, such as 7,8-difluoroquinoline, are of significant interest in medicinal chemistry as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The carboxylic acid group, particularly at the 3- or 4-position, serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives, including amides and esters, to explore structure-activity relationships (SAR).[1][5]

This document provides detailed application notes and protocols for the derivatization of the carboxylic acid group of 7,8-difluoroquinoline, focusing on common and robust synthetic transformations. The methodologies outlined herein are designed to be reproducible and scalable, providing researchers in drug discovery and chemical synthesis with a practical guide to accessing novel quinoline-based compounds. We will delve into the mechanistic rationale behind reagent selection and reaction conditions to empower scientists to troubleshoot and adapt these protocols for their specific research needs.

I. Strategic Approaches to Carboxylic Acid Derivatization

The derivatization of a carboxylic acid typically proceeds through the activation of the carboxyl group to make it more susceptible to nucleophilic attack. The choice of activation strategy is critical and depends on the desired derivative (e.g., amide, ester, acyl halide) and the stability of the starting material and product to the reaction conditions.

Key Derivatization Pathways:
  • Amide Bond Formation: This is one of the most common derivatizations in medicinal chemistry, as the amide bond is a key feature of peptides and many synthetic drugs.[6] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7][8] Therefore, coupling reagents are employed to activate the carboxylic acid.

  • Esterification: Esters are often synthesized to modify the pharmacokinetic properties of a drug, for instance, to create a prodrug. Esterification can be achieved through various methods, including Fischer esterification under acidic conditions or by reacting an activated carboxylic acid with an alcohol.

  • Acyl Halide Formation: The conversion of the carboxylic acid to a more reactive acyl halide (typically an acyl chloride) provides a highly reactive intermediate that can readily react with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents.

Below is a diagram illustrating the primary pathways for the derivatization of the 7,8-difluoroquinoline carboxylic acid.

Derivatization_Pathways CarboxylicAcid 7,8-Difluoroquinoline Carboxylic Acid ActivatedIntermediate Activated Intermediate CarboxylicAcid->ActivatedIntermediate Coupling Reagent (e.g., HATU, EDC) AcylHalide Acyl Halide CarboxylicAcid->AcylHalide Halogenating Agent (e.g., SOCl₂, (COCl)₂) Amide Amide Derivative ActivatedIntermediate->Amide + Amine (R-NH₂) Ester Ester Derivative ActivatedIntermediate->Ester + Alcohol (R-OH) AcylHalide->Amide + Amine (R-NH₂) AcylHalide->Ester + Alcohol (R-OH)

Caption: General strategies for derivatizing the carboxylic acid group.

II. Protocols for Derivatization

A. Protocol 1: Amide Synthesis via HATU-Mediated Coupling

Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient aminium-based coupling reagent that promotes rapid amide bond formation with minimal racemization, making it a preferred choice in modern organic synthesis.[9] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Materials:

  • 7,8-Difluoroquinoline-3-carboxylic acid

  • Amine of choice (e.g., benzylamine)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine (1.0 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.

Data Presentation:

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1BenzylamineHATUDIPEADMF392
2MorpholineHATUDIPEADMF2.595
3AnilineHATUDIPEADMF488
B. Protocol 2: Ester Synthesis via Acid-Catalyzed Fischer Esterification

Rationale: For simple, unhindered alcohols, Fischer esterification is a straightforward and cost-effective method. The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent, and a catalytic amount of a strong acid.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • If necessary, purify the crude ester by recrystallization or silica gel column chromatography.

Workflow Diagram:

Esterification_Workflow Start Start: This compound + Excess Alcohol + cat. H₂SO₄ Reflux Heat to Reflux (4-16 h) Start->Reflux Workup Aqueous Workup: 1. Remove excess alcohol 2. Add DCM 3. Wash with NaHCO₃, H₂O, Brine Reflux->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Final Product: Ester Derivative Purification->Product

Caption: Workflow for Fischer Esterification.

C. Protocol 3: Acyl Chloride Formation and Subsequent Amidation

Rationale: The conversion of the carboxylic acid to an acyl chloride creates a highly reactive intermediate that can be used for the acylation of less reactive amines or for other transformations.[10] Thionyl chloride (SOCl₂) is a common reagent for this purpose, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.[11][12] A catalytic amount of DMF can accelerate the reaction through the formation of the Vilsmeier reagent.[11]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (2.0-5.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Amine of choice

  • Triethylamine (TEA) or Pyridine

  • Ice bath

Step-by-Step Protocol:

Part 1: Acyl Chloride Formation

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and suspend it in anhydrous DCM or toluene.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-5.0 eq) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. The solution should become homogeneous.

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with anhydrous toluene (2-3 times) to ensure complete removal of residual SOCl₂. The resulting acyl chloride is typically used immediately in the next step without further purification.

Part 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

III. Troubleshooting and Key Considerations

  • Moisture Sensitivity: Many of the reagents and intermediates, particularly acyl chlorides and coupling reagents like HATU, are sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[11]

  • Choice of Base: In amide coupling reactions, a non-nucleophilic base like DIPEA or TEA is crucial to neutralize the acidic byproducts without competing with the amine nucleophile.

  • Side Reactions: In the case of acyl chloride formation, overheating or prolonged reaction times can lead to decomposition of sensitive substrates. For amide coupling, epimerization can be a concern for chiral carboxylic acids, though HATU is known to minimize this side reaction.[9]

  • Purification: The byproducts of coupling reactions (e.g., dicyclohexylurea from DCC) can sometimes complicate purification. The choice of a coupling reagent with water-soluble byproducts (like EDC) can simplify the workup.[7]

Conclusion

The derivatization of the carboxylic acid group of 7,8-difluoroquinoline is a fundamental step in the synthesis of novel compounds for drug discovery and materials science. The protocols detailed in this application note provide robust and versatile methods for accessing amides, esters, and other derivatives. By understanding the underlying chemical principles and paying careful attention to experimental details, researchers can effectively utilize these methods to advance their scientific objectives.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215.
  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(12), 2683-2717.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19349-19374.
  • Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Wang, D., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6689.
  • Sheppard, T. D. (2021). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 12(1), 77-85.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Synfacts. (2018).
  • Movassaghi, M., & Schmidt, M. A. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry, 75(10), 3463–3466.
  • Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12217–12226.
  • Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12217–12226.
  • Google Patents. (n.d.). NO174199B - Process for preparing quinoline carboxylic acids.
  • BenchChem. (2025). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.
  • El-Gendy, M. A., et al. (2012).
  • Nováková, L., & Vlčková, H. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 1300, 342435.
  • PrepChem. (n.d.). Synthesis of (a) 7,8-Dihydroxychromone-3-carbonyl chloride. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Nováková, L., & Vlčková, H. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]...

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • MDPI. (2019). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Lu, J., et al. (2016). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 408(23), 6437-6447.
  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 7,8-Difluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 7,8-Difluoroquinoline-3-carboxylic acid, a critical building block in the development of advanced fluoroquinolone antibiotics. The protocol detailed herein is anchored in the robust and industrially proven Gould-Jacobs reaction pathway. We will explore the underlying chemical principles, provide a detailed, step-by-step protocol suitable for scale-up, and discuss critical process parameters, safety considerations, and optimization strategies. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction: The Strategic Importance of the Difluoroquinolone Core

This compound is a pivotal precursor for a new generation of fluoroquinolone antibacterial agents. The fluorine atoms at the C-7 and C-8 positions are of particular significance; the C-7 position allows for the introduction of various heterocyclic moieties (like piperazine) that modulate antibacterial spectrum and potency, while the C-8 fluorine atom can enhance activity and influence pharmacokinetic properties.[1][2] Fluoroquinolones exert their therapeutic effect by inhibiting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[2][3]

The industrial-scale production of this key intermediate presents several challenges, including the need for high-temperature reactions, ensuring regiochemical control during cyclization, and achieving high purity required for pharmaceutical applications. The Gould-Jacobs reaction offers a reliable and scalable solution to these challenges.[4][5]

The Synthetic Blueprint: The Gould-Jacobs Reaction

The most effective and widely adopted method for constructing the 4-quinolone-3-carboxylic acid scaffold is the Gould-Jacobs reaction.[4][6][7] This powerful transformation builds the quinoline core from an appropriately substituted aniline and a malonic ester derivative. Our synthesis is a two-stage process:

  • Stage 1: Condensation and Thermal Cyclization: 2,3-Difluoroaniline is first condensed with diethyl ethoxymethylenemalonate (DEEMM). The resulting intermediate is then subjected to high-temperature thermal cyclization to form the quinoline ring system, yielding Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.

  • Stage 2: Saponification: The ethyl ester of the quinoline intermediate is hydrolyzed under basic conditions to yield the final target molecule, this compound.

Mechanistic Insights: The Rationale Behind the Reaction Conditions

Understanding the mechanism is crucial for process control and optimization.

  • Step 1: Condensation: The reaction initiates with a nucleophilic attack by the amino group of 2,3-difluoroaniline on the electron-deficient vinylic carbon of DEEMM. This is followed by the elimination of ethanol to form the key enamine intermediate, diethyl 2-((2,3-difluorophenylamino)methylene)malonate.[4][7]

  • Step 2: Thermal Electrocyclization: This is the critical, energy-intensive step. The enamine intermediate undergoes a 6-electron electrocyclization reaction upon heating to high temperatures (typically >250 °C). The cyclization occurs at the ortho-position of the aniline ring that is unsubstituted, leading to the desired regiochemistry. The high activation energy is required to overcome the aromaticity of the benzene ring and facilitate ring closure.[5][8]

  • Step 3: Saponification: The final step is a standard base-catalyzed hydrolysis of the ethyl ester at the C-3 position. The resulting carboxylate is protonated during acidic workup to precipitate the final product.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Quinoline Core Formation cluster_1 Stage 2: Hydrolysis A 2,3-Difluoroaniline C Condensation Intermediate A->C Condensation (Ethanol elimination) B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D Ethyl 7,8-difluoro-4-hydroxy- quinoline-3-carboxylate C->D Thermal Cyclization (~250°C, Diphenyl Ether) E Saponification (NaOH, H₂O, Heat) D->E G Acidification (HCl) E->G F 7,8-Difluoroquinoline-3- carboxylic Acid G->F Precipitation & Isolation

Caption: High-level workflow for the synthesis of this compound.

Detailed Large-Scale Protocol

Safety First: This protocol involves high temperatures and corrosive materials. All operations must be conducted in a suitable chemical reactor with appropriate engineering controls (e.g., fume hood, ventilation). Personnel must wear appropriate Personal Protective Equipment (PPE), including fire-retardant lab coats, safety glasses, and chemically resistant gloves.

Stage 1: Synthesis of Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate

G start Start | Reactor Setup charge_reactants Charge Reactor 2,3-Difluoroaniline Diethyl Ethoxymethylenemalonate start->charge_reactants condensation Condensation Step Heat to 110-120°C Hold for 1 hour charge_reactants->condensation add_solvent Add High-Boiling Solvent Diphenyl Ether condensation->add_solvent cyclization Thermal Cyclization Heat to 250-255°C Hold for 2-3 hours add_solvent->cyclization cool_down Cool Down Cool to 90-100°C cyclization->cool_down precipitate Precipitation Add Heptane cool_down->precipitate filter Filtration & Washing Filter solid Wash with Heptane precipitate->filter dry Drying Dry under vacuum at 60-70°C filter->dry end End | Isolated Intermediate dry->end

Caption: Experimental workflow for the synthesis of the quinoline ester intermediate.

Procedure:

  • Reactor Setup: Equip a clean, dry 100 L glass-lined reactor with a mechanical overhead stirrer, a thermocouple, a condenser, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 2,3-Difluoroaniline (5.0 kg, 38.7 mol) and Diethyl ethoxymethylenemalonate (DEEMM) (8.8 kg, 40.7 mol).

  • Initial Condensation: Begin stirring and slowly heat the mixture to 110-120°C. Hold at this temperature for 1 hour to allow for the initial condensation reaction and removal of ethanol.

  • Solvent Addition: Carefully add Diphenyl Ether (25 L) to the reaction mixture.

  • Thermal Cyclization: Heat the reaction mixture to 250-255°C. The reaction is typically maintained at this temperature for 2-3 hours. Monitor the reaction progress by taking samples for HPLC analysis until the condensation intermediate is consumed.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 90-100°C. Slowly add heptane (40 L) over 1 hour to precipitate the product.

  • Isolation: Further cool the resulting slurry to 20-25°C and stir for 1-2 hours. Isolate the solid product by filtration.

  • Washing and Drying: Wash the filter cake with fresh heptane (2 x 10 L). Dry the product under vacuum at 60-70°C to a constant weight.

Stage 2: Saponification to this compound

Procedure:

  • Reactor Setup: Charge a clean 100 L reactor with deionized water (40 L) and Sodium Hydroxide pellets (3.0 kg, 75.0 mol). Stir until all solids are dissolved, ensuring the temperature does not exceed 50°C.

  • Charge Intermediate: Add the dried Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate (assuming ~8.0 kg from Stage 1, ~31.6 mol) to the sodium hydroxide solution.

  • Hydrolysis: Heat the slurry to 80-90°C and maintain for 3-4 hours. The reaction mixture should become a clear solution. Monitor for completion via HPLC.

  • Cooling and Filtration (Optional): Cool the reaction to 20-25°C. If any particulate matter is present, perform a clarification filtration.

  • Acidification and Precipitation: Transfer the basic solution to a separate reactor equipped for acidic conditions. Slowly add concentrated Hydrochloric Acid (~7 L) while maintaining the temperature below 30°C. Adjust the pH to 1.5-2.0. A thick precipitate will form.

  • Isolation: Stir the slurry at 20-25°C for 1 hour. Isolate the solid product by filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 15 L) until the filtrate is free of chloride ions (test with AgNO₃ solution).

  • Drying: Dry the final product under vacuum at 70-80°C to a constant weight.

Data Summary and Expected Results

The following table summarizes the key parameters for this large-scale synthesis.

ParameterStage 1: CyclizationStage 2: Saponification
Key Reactants 2,3-Difluoroaniline (5.0 kg)Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate (~8.0 kg)
Diethyl ethoxymethylenemalonate (8.8 kg)Sodium Hydroxide (3.0 kg), Conc. HCl (~7 L)
Solvent Diphenyl Ether (25 L), Heptane (40 L)Deionized Water (40 L)
Reaction Temp. 110-120°C, then 250-255°C80-90°C (hydrolysis), <30°C (acidification)
Reaction Time ~4-5 hours~4-6 hours
Typical Yield 80-85%90-95%
Product Purity >98% (by HPLC)>99.5% (by HPLC)
Overall Yield \multicolumn{2}{c}{72-80% }

Process Insights and Optimization

  • Solvent Choice: Diphenyl ether is the standard high-boiling solvent for Gould-Jacobs cyclizations due to its thermal stability and appropriate boiling point (~258°C). Dowtherm A is a common alternative.

  • Temperature Control: The cyclization temperature is the most critical parameter. Temperatures below 240°C result in a sluggish reaction, while temperatures above 260°C can lead to product degradation and lower yields.[5]

  • Purification: The final product typically precipitates with high purity. If further purification is required, recrystallization from a suitable solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be employed.[9]

  • Impurity Profile: Potential impurities include unreacted starting materials and by-products from thermal decomposition. A robust HPLC method is essential for monitoring reaction progress and final product quality.

Conclusion

The Gould-Jacobs reaction provides a scalable and efficient pathway for the large-scale synthesis of this compound. By carefully controlling critical parameters, particularly the thermal cyclization temperature, and adhering to rigorous safety protocols, this vital pharmaceutical intermediate can be produced in high yield and purity. This application note serves as a foundational guide for process development and manufacturing, enabling the production of next-generation fluoroquinolone antibiotics.

References

  • Al-Hiari, Y. M., et al. (2008). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, part VIII. Molecules, 13(11), 2880-93. Available at: [Link]

  • Larock, R. C., & Yao, T. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 5(2), 131-134. Available at: [Link]

  • Kumari, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Yao, T., & Larock, R. C. (2003). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Available at: [Link]

  • QuimicaOrganica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Fisyuk, A. S., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2789. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Shakyawar, D., et al. (2009). Design, Synthesis, and Evaluation of Novel Fluoroquinolone−Aminoglycoside Hybrid Antibiotics. Journal of Medicinal Chemistry, 52(8), 2357-2360. Available at: [Link]

  • IJRASET. (2024). Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. International Journal for Research in Applied Science & Engineering Technology, 12(IV). Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Available at: [Link]

  • Stolarczyk, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. Available at: [Link]

  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.

Sources

Application Note & Protocol: A Researcher's Guide to the Gould-Jacobs Reaction for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Gould-Jacobs Reaction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, including antibiotics and antimalarial drugs.[1] The Gould-Jacobs reaction, first reported by R. Gordon Gould and Walter A. Jacobs in 1939, remains a fundamental and highly effective method for the synthesis of 4-hydroxyquinolines and their derivatives.[2][3] This reaction sequence involves the initial condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization, saponification, and finally, decarboxylation to yield the target 4-hydroxyquinoline.[4][5]

This application note provides an in-depth guide for researchers, offering both classical and modern microwave-assisted protocols. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind critical experimental choices, and provide a framework for troubleshooting, ensuring a robust and reproducible synthetic strategy.

The Reaction Mechanism: A Stepwise Pathway to the Quinoline Core

The Gould-Jacobs reaction is a multi-step process, and understanding each stage is critical for optimizing reaction conditions and troubleshooting outcomes.[4][6]

  • Condensation: The synthesis begins with the nucleophilic attack of the aniline's amino group on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. This is followed by the elimination of ethanol to form a stable intermediate, anilidomethylenemalonate.[4][5]

  • Thermal Cyclization: This is the key bond-forming step and is often the most challenging. It requires significant thermal energy (typically >250 °C) to induce a 6-electron electrocyclization.[3][7] The anilidomethylenemalonate intermediate closes to form the quinoline ring system, eliminating another molecule of ethanol and yielding ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. This product exists in tautomeric equilibrium with its enol form, 4-hydroxy-3-carboalkoxyquinoline.[4][5] The high temperature required is a critical parameter; insufficient heat results in poor yields, while excessive heat can lead to decomposition.[3][8]

  • Saponification: The resulting ester is hydrolyzed to a carboxylic acid using a base, typically sodium hydroxide.[4]

  • Decarboxylation: The final step involves the thermal decarboxylation of the quinoline-3-carboxylic acid, which, upon heating, loses carbon dioxide to furnish the final 4-hydroxyquinoline product.[4][9]

Experimental Protocols

Two primary methodologies are presented: a classical thermal protocol suitable for large-scale synthesis and a modern microwave-assisted protocol that offers significant advantages in speed and efficiency.

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline

This method relies on a high-boiling, inert solvent to achieve the necessary temperatures for cyclization. It is a well-established procedure, though it requires careful temperature control and handling of high-temperature liquids.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent (e.g., Diphenyl ether, Dowtherm A, Mineral Oil)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Concentrated Hydrochloric Acid (HCl)

  • Non-polar solvent for washing (e.g., cyclohexane, hexane)

  • Ethanol or water for recrystallization

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller and thermometer

  • Vacuum source for distillation

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Step-by-Step Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture to 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the anilidomethylenemalonate intermediate.

  • Causality Check: This initial heating facilitates the condensation reaction and the removal of the ethanol byproduct, driving the equilibrium towards the product.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.[9]

Step 2: Thermal Cyclization

  • Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate).[9]

  • Expertise Insight: The use of a high-boiling solvent is crucial as it allows the reaction mixture to reach the high temperatures (typically around 250 °C) required for the electrocyclization step, which would be impossible in lower-boiling solvents.[3][10]

  • Heat the solution to a vigorous reflux (approx. 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

  • Add a non-polar solvent such as cyclohexane to aid in complete precipitation.[9]

  • Collect the solid product by filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry.

Step 3: Saponification

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete hydrolysis of the ester.[9]

  • Cool the reaction mixture and carefully acidify with concentrated HCl. The quinoline-3-carboxylic acid will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid carefully above its melting point (typically 200-250 °C) until the evolution of CO₂ gas ceases.[9]

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This modern approach leverages microwave irradiation to dramatically reduce reaction times and often improve yields by enabling rapid, uniform heating to high temperatures.[11][12] This protocol directly synthesizes the cyclized product, which can then be carried forward for saponification and decarboxylation if desired.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Ice-cold acetonitrile for washing

Equipment:

  • Dedicated microwave synthesis system (e.g., Biotage® Initiator+)

  • Filtration apparatus

  • HPLC-MS for analysis

Step-by-Step Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (e.g., 0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.21 mL, 6.0 mmol).[8]

  • Causality Check: Using an excess of DEEM allows it to act as both a reagent and a solvent, eliminating the need for a separate high-boiling solvent and simplifying the work-up.[9]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-20 minutes), as determined by optimization.[8]

  • Expertise Insight: Microwave heating allows for rapid and efficient energy transfer directly to the reagents, enabling the high temperatures for cyclization to be reached in minutes rather than hours, minimizing the formation of degradation byproducts.[8]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, should form.[8]

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[8]

  • Drying and Analysis: Dry the resulting solid under vacuum. The purity and identity of the product can be confirmed by HPLC-MS, NMR, and IR spectroscopy.[8][11]

Data Presentation: Optimizing Microwave Conditions

The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on temperature and time. Higher temperatures are crucial for the intramolecular cyclization, but prolonged reaction times can lead to product degradation.[8]

EntryTemperature (°C)Time (min)Yield (%)Analysis
125020LowInsufficient temperature for efficient cyclization.[9]
23005GoodHigher temperature significantly improves the cyclization rate and yield.[8][9]
325040LowExtending time at suboptimal temperature does not significantly improve yield.[9]
430020ModerateProlonged heating at high temperatures may lead to product degradation.[8][9]

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow for the classical Gould-Jacobs synthesis of 4-hydroxyquinoline.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation A Aniline + DEEM B Heat (100-130°C) A->B C Anilidomethylenemalonate (Intermediate) B->C D Dissolve in High-Boiling Solvent C->D E Heat to Reflux (~250°C) D->E F Ethyl 4-oxo-quinoline-3-carboxylate (Precipitate) E->F G Filter & Dry F->G H Suspend in NaOH(aq) G->H I Reflux H->I J Acidify with HCl I->J K Quinoline-3-carboxylic Acid (Precipitate) J->K L Filter & Dry K->L M Heat > Melting Point L->M N 4-Hydroxyquinoline (Crude Product) M->N O Recrystallize N->O P Pure 4-Hydroxyquinoline O->P

Caption: Workflow for the classical Gould-Jacobs synthesis of 4-hydroxyquinoline.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Low Yield in Cyclization Step Insufficient temperature.Ensure the reaction reaches at least 250 °C. Use a high-boiling solvent with a precise thermometer. Alternatively, switch to a microwave protocol which allows for higher, more controlled temperatures.[3][8]
Product Decomposition Reaction temperature is too high or heating time is too long.Optimize the reaction time and temperature. For microwave synthesis, perform a time-course study to find the optimal balance between yield and purity.[8]
Mixture of Isomers (Regioselectivity) Using an asymmetrically substituted aniline can lead to cyclization at two different ortho positions.This is an inherent challenge of the reaction.[3][7] The product mixture may require careful separation by column chromatography. Alternatively, consider a different synthetic route if a single isomer is required.
Difficulty Removing High-Boiling Solvent Solvents like diphenyl ether have very low volatility.Ensure thorough washing of the precipitated product with a non-polar solvent like hexane or cyclohexane.[9] If issues persist, consider using a solvent-free microwave protocol.[9]
Incomplete Saponification Insufficient reaction time or base concentration.Monitor the reaction by TLC. If starting material remains, extend the reflux time or use a slightly more concentrated NaOH solution.
Incomplete Decarboxylation Insufficient heating temperature or duration.Ensure the solid is heated uniformly above its melting point until gas evolution completely stops. Performing this step under a slight vacuum can aid in the removal of CO₂.

Conclusion

The Gould-Jacobs reaction is a powerful and versatile tool for the synthesis of the medicinally important 4-hydroxyquinoline core. While the classical thermal method is robust, it is often hampered by harsh conditions and long reaction times. Modern advancements, particularly the use of microwave-assisted synthesis, have transformed the practicality of this reaction, offering vastly accelerated protocols with often superior yields. By understanding the underlying mechanism and the critical parameters of each step, researchers can effectively troubleshoot and adapt these protocols to achieve their specific synthetic goals, paving the way for the development of novel quinoline-based compounds.

References

  • Wikipedia. Gould-Jacobs reaction. [Link]

  • Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikiwand. Gould-Jacobs reaction. [Link]

  • Styrcz, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6483. [Link]

  • Styrcz, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Navarrete-Vázquez, G., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2910. [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,8-Difluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7,8-Difluoroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic target.

Introduction

This compound is a key building block in the development of various pharmaceutical agents, particularly fluoroquinolone antibiotics. Its synthesis, while based on established chemical principles, presents unique challenges that can impact overall yield and purity. This guide will walk you through the critical steps of the synthesis, focusing on the Gould-Jacobs reaction for the formation of the quinoline core and the subsequent hydrolysis to the final carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in the Gould-Jacobs Reaction (Formation of Ethyl 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate)

Question: I am experiencing a low yield during the thermal cyclization of diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Gould-Jacobs cyclization are a common issue, often stemming from incomplete reaction, side reactions, or product degradation under the typically harsh reaction conditions.[1] Here are the primary factors to consider and strategies for optimization:

  • Incomplete Cyclization: The thermal cyclization requires high temperatures, often in excess of 250 °C, to proceed efficiently.[1] Insufficient temperature or reaction time can lead to a significant amount of unreacted intermediate.

    • Solution: Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) reaches and maintains the target temperature. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Microwave-assisted synthesis can be a powerful alternative to conventional heating, often leading to shorter reaction times and improved yields by providing rapid and uniform heating.[2][3]

  • Side Reactions and Decomposition: The high temperatures required for cyclization can also lead to decomposition of the starting material and product. The electron-withdrawing nature of the two fluorine atoms can also influence the electron density of the aniline ring, potentially affecting the cyclization efficiency.

    • Solution: Consider using a milder cyclization catalyst. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to promote the cyclization of anilinomethylene malonates at significantly lower temperatures (80-100 °C), which can minimize thermal decomposition.[3]

  • Regioselectivity: While 2,3-difluoroaniline has only one available ortho position for cyclization, steric hindrance from the fluorine atom at the 2-position could potentially slow down the reaction compared to less substituted anilines.

    • Solution: While you cannot change the inherent regiochemistry, optimizing the reaction conditions as described above will help to drive the desired cyclization to completion.

Issue 2: Incomplete Hydrolysis of Ethyl 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate

Question: My hydrolysis of the ethyl ester to the carboxylic acid is not going to completion, and I am left with a mixture of starting material and product. How can I ensure complete hydrolysis?

Answer: Incomplete hydrolysis is a frequent challenge and can be attributed to several factors, including the choice of base, reaction time, and temperature.

  • Insufficient Base or Reaction Time: Saponification of the ester requires a sufficient stoichiometric excess of a strong base and adequate time to proceed to completion.

    • Solution: Use a 2-4 molar excess of a strong base like sodium hydroxide or potassium hydroxide. The reaction is typically performed under reflux in an aqueous or alcoholic solvent. Monitor the reaction progress by TLC until the starting ester spot is no longer visible. A typical reflux time is 2-4 hours.[4]

  • Poor Solubility: The starting ester or the resulting carboxylate salt may have limited solubility in the reaction medium, hindering the reaction.

    • Solution: The use of a co-solvent such as ethanol or dioxane with water can improve the solubility of the reactants. Ensure vigorous stirring to maintain a homogeneous mixture.

  • Reversibility: While saponification is generally considered irreversible, under certain conditions, the equilibrium may not be fully shifted to the product side.

    • Solution: Using a sufficient excess of base and ensuring the reaction goes to completion before workup will mitigate this.

Issue 3: Product Purification Challenges

Question: I am having difficulty purifying the final this compound. What are the common impurities and the best purification methods?

Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, or residual solvents.

  • Common Impurities:

    • Unreacted ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.

    • Decarboxylated byproducts if the hydrolysis was carried out at excessively high temperatures for a prolonged period.

    • Salts from the workup procedure.

  • Purification Strategies:

    • Recrystallization: This is the most common and effective method for purifying the final product. A variety of solvents can be screened, with mixtures of a polar solvent (like ethanol, isopropanol, or acetic acid) and water often being effective. Dimethylformamide (DMF) has also been reported as a good recrystallization solvent for similar quinoline carboxylic acids.[5]

    • Acid-Base Extraction: During the workup, careful adjustment of the pH is crucial. After hydrolysis, the reaction mixture should be acidified (typically with HCl) to a pH of around 2-4 to precipitate the carboxylic acid.[4] Washing the crude product with cold water will help remove inorganic salts.

    • Column Chromatography: While not typically the first choice for the final acid due to potential solubility issues, it can be effective for purifying the intermediate ester. Silica gel chromatography with a gradient of ethyl acetate in hexanes is a common system.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route is a two-step process:

  • Gould-Jacobs Reaction: Condensation of 2,3-difluoroaniline with diethyl ethoxymethylenemalonate (DEEMM) to form an intermediate, followed by thermal or acid-catalyzed cyclization to yield ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.[6]

  • Hydrolysis: Saponification of the ethyl ester using a strong base (e.g., NaOH or KOH) followed by acidic workup to afford the final this compound.[4]

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring both the Gould-Jacobs reaction and the hydrolysis. For the Gould-Jacobs reaction, you can observe the disappearance of the aniline and the formation of the intermediate and then the final cyclized product. For the hydrolysis, you will see the disappearance of the ester spot and the appearance of the more polar carboxylic acid spot at the baseline. A suitable eluent for TLC is typically a mixture of ethyl acetate and hexanes.

Q3: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: Signals for the quinoline ring protons, with characteristic couplings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >12 ppm).

  • ¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid (around 165-175 ppm) and the carbons of the quinoline ring. The carbons attached to fluorine will show characteristic C-F couplings.

  • ¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms at positions 7 and 8.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C10H5F2NO3, MW: 225.15 g/mol ).

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • The Gould-Jacobs reaction is often performed at very high temperatures. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, and conduct the reaction in a well-ventilated fume hood.

  • Phosphorus pentoxide and methanesulfonic acid (Eaton's reagent) are highly corrosive and moisture-sensitive. Handle them with extreme care in a dry environment.

  • Strong acids and bases used in the hydrolysis and workup steps are corrosive. Wear appropriate gloves and eye protection.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This protocol is a representative procedure based on established methods for the Gould-Jacobs reaction.[3][6]

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization (Thermal): To the reaction mixture, add a high-boiling solvent such as Dowtherm A (10-20 volumes). Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes. Monitor the cyclization by TLC.

  • Workup: Allow the reaction mixture to cool to room temperature. Add hexanes to precipitate the product. Filter the solid, wash with cold hexanes, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Hydrolysis)

This protocol is a general procedure for the saponification of quinoline-3-carboxylates.[4]

  • Hydrolysis: To a suspension of ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add sodium hydroxide (3.0 eq). Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2-3.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to yield this compound.

Data Presentation

Table 1: Comparison of Cyclization Methods for Gould-Jacobs Reaction

MethodTemperatureReaction TimeTypical YieldsAdvantagesDisadvantages
Thermal Cyclization 250-260 °C30-60 minModerate to GoodSimple setupHigh energy consumption, potential for side reactions/decomposition[1]
Microwave-Assisted 250-300 °C5-15 minGood to ExcellentRapid, uniform heating, improved yields[2]Requires specialized equipment
Eaton's Reagent 80-100 °C1-2 hoursGood to ExcellentMilder conditions, reduced decomposition[3]Reagent is corrosive and moisture-sensitive

Visualizations

Synthetic Pathway

Synthesis_Pathway A 2,3-Difluoroaniline C Diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate A->C Condensation 110-120 °C B Diethyl Ethoxymethylenemalonate (DEEMM) B->C Condensation 110-120 °C D Ethyl 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate (CAS: 228728-81-2) C->D Gould-Jacobs Cyclization (Heat or Eaton's Reagent) E This compound D->E Hydrolysis (NaOH, H3O+)

Caption: Synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of Final Product Step1 Check Cyclization Step Yield Start->Step1 Step2 Check Hydrolysis Step Yield Start->Step2 Cyclization_Issue Low Cyclization Yield Step1->Cyclization_Issue Low Hydrolysis_Issue Low Hydrolysis Yield Step2->Hydrolysis_Issue Low Cyclization_Sol1 Increase Temp/Time or use Microwave Cyclization_Issue->Cyclization_Sol1 Cyclization_Sol2 Use Eaton's Reagent Cyclization_Issue->Cyclization_Sol2 Hydrolysis_Sol1 Increase Base/Time/ Ensure Reflux Hydrolysis_Issue->Hydrolysis_Sol1 Hydrolysis_Sol2 Improve Solubility (Co-solvent) Hydrolysis_Issue->Hydrolysis_Sol2

Sources

Technical Support Center: Synthesis of 7,8-Difluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7,8-Difluoroquinoline-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction: The Gould-Jacobs Pathway

The most prevalent and established method for synthesizing the this compound core is the Gould-Jacobs reaction.[1][2][3][4] This thermal cyclization process begins with the condensation of an aniline derivative with a malonic ester derivative, followed by high-temperature ring closure and subsequent hydrolysis. For the target molecule, the specific starting materials are 2,3-difluoroaniline and diethyl ethoxymethylenemalonate (DEEMM).

The overall workflow can be visualized as follows:

G cluster_main Main Synthetic Pathway cluster_byproducts Common Byproduct Formation A 2,3-Difluoroaniline + Diethyl Ethoxymethylenemalonate (DEEMM) B Step 1: Condensation (120-140°C) A->B C Intermediate: Diethyl 2-((2,3-difluoroanilino)methylene)malonate B->C BP1 Unreacted Starting Materials B->BP1 Incomplete Condensation D Step 2: Thermal Cyclization (240-260°C) C->D E Ester Intermediate: Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate D->E BP2 Incomplete Cyclization (Intermediate C remains) D->BP2 Insufficient Heat or Time BP3 Decarboxylated Impurity: 7,8-Difluoro-4-hydroxyquinoline D->BP3 Excessive Heat F Step 3: Saponification (e.g., NaOH, H2O/EtOH) E->F G Final Product: This compound F->G BP4 Incomplete Hydrolysis (Ester E remains) F->BP4 Insufficient Base or Reaction Time G Start Problem: Low Yield or Impure Product Check_LCMS Analyze crude product with LC-MS/NMR/TLC Start->Check_LCMS Decision1 Major component is starting aniline? Check_LCMS->Decision1 Decision2 Major component is condensation intermediate? Decision1->Decision2 No Result1 Issue: Incomplete Condensation Solution: Increase temp/time for Step 1. Decision1->Result1 Yes Decision3 Major component is ester intermediate? Decision2->Decision3 No Result2 Issue: Incomplete Cyclization Solution: Increase temp/time for Step 2. Verify 250°C. Decision2->Result2 Yes Decision4 Significant decarboxylation byproduct observed? Decision3->Decision4 No Result3 Issue: Incomplete Hydrolysis Solution: Increase base eq./time for Step 3. Decision3->Result3 Yes Result4 Issue: Degradation Solution: Lower cyclization temp. Do not exceed 260°C. Decision4->Result4 Yes Success Product is mostly pure. Optimize purification. Decision4->Success No

Caption: A logical flowchart for troubleshooting the synthesis.

References
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Kappe, C. O., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Biotage Application Note. [Link]

  • IIJPR. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Wiley Online Library. (1939). Gould-Jacobs Reaction. J. Am. Chem. Soc.[Link]

  • MDPI. (2021). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]

  • YouTube. (2021). Decarboxylation of Carboxylic Acids. The Organic Chemistry Tutor. [Link]

  • University of Calgary. (n.d.). Malonic Ester Synthesis. Dr. Ian Hunt, Department of Chemistry. [Link]

  • YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. CrashCourse. [Link]

Sources

Technical Support Center: Mastering the Purification of 7,8-Difluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7,8-Difluoroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this fluorinated quinoline derivative. Here, we move beyond generic protocols to provide in-depth, field-proven insights into achieving high purity for your downstream applications.

Introduction: Understanding the Molecule's Purification Challenges

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of novel antibacterial agents. Its purification, however, is often non-trivial due to a combination of factors inherent to its structure:

  • Poor Solubility: The planar, aromatic core and the presence of the carboxylic acid group contribute to low solubility in a broad range of common organic solvents.

  • High Melting Point: This often complicates purification by melt-based techniques and can be indicative of strong intermolecular forces that hinder dissolution.

  • Potential for Stubborn Impurities: Synthetic routes can introduce closely related structural analogs, unreacted starting materials, and side-products that are difficult to separate.

  • Amphoteric Nature: The presence of both a basic nitrogen on the quinoline ring and an acidic carboxylic acid group means its solubility is highly pH-dependent.

This guide provides a structured approach to overcoming these challenges, focusing on practical, evidence-based strategies.

Troubleshooting Guide: From Crude Product to High-Purity Compound

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My crude product has very low solubility in common recrystallization solvents.

Underlying Cause: The strong intermolecular hydrogen bonding and π-π stacking of the difluoroquinoline core significantly reduce its solubility in many standard solvents.

Troubleshooting & Optimization:

  • Leverage pH-Dependent Solubility: The most effective strategy is to perform an acid-base workup.

    • Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) to form the highly water-soluble sodium salt.

    • Filter the solution to remove any base-insoluble impurities.

    • Slowly acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid. Monitor the pH closely to avoid re-dissolving the product in strong acid.

    • Collect the precipitate by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.

  • Explore High-Boiling Point Polar Aprotic Solvents: For recrystallization, consider solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[1]

    • Caution: These solvents can be difficult to remove completely. After collecting the crystals, extensive washing with a less polar solvent (e.g., ethyl acetate or dichloromethane) and prolonged vacuum drying are necessary.

  • Utilize Solvent Mixtures: A mixture of a good solvent and a poor solvent (anti-solvent) can be effective for recrystallization.

    • Dissolve the compound in a minimal amount of a hot "good" solvent (like DMF or methanol) and slowly add a "poor" solvent (like water or hexane) until turbidity persists.

    • Allow the solution to cool slowly to promote crystal growth.

Issue 2: After purification, I still see persistent impurities in my HPLC analysis.

Underlying Cause: Co-precipitation of structurally similar impurities or incomplete removal of reagents from the synthesis. Common impurities can include starting materials or side-products from the quinoline ring formation. For instance, in related syntheses, alternative cyclization pathways can lead to isomeric impurities.[2][3]

Troubleshooting & Optimization:

  • Optimize the Acid-Base Workup:

    • During the basic wash, use a weaker base like sodium bicarbonate (NaHCO₃) first to remove strongly acidic impurities. This compound, being a carboxylic acid, will also dissolve.

    • Careful control of the final pH during precipitation is critical. Precipitating at a specific pH can sometimes leave more acidic or basic impurities in the solution.

  • Implement Column Chromatography:

    • Normal Phase Chromatography: Due to the polar nature of the carboxylic acid, strong adsorption to the silica gel is expected.

      • Use a polar mobile phase, such as a gradient of methanol in dichloromethane (DCM), often with the addition of a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing.

    • Reverse Phase Chromatography: This is often more effective for polar compounds.

      • Use a C18 stationary phase with a mobile phase of acetonitrile or methanol and water, with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Consider Salt Formation and Recrystallization: If the impurity has a different pKa, selective salt formation can be a powerful purification tool. For instance, reacting the crude mixture with a specific amine to form a salt of the desired product, followed by recrystallization, can be effective.

Issue 3: I am experiencing low recovery after my purification protocol.

Underlying Cause: This can be due to multiple factors, including partial solubility of the product in the wash solvents, premature precipitation during workup, or irreversible adsorption to the stationary phase in chromatography.

Troubleshooting & Optimization:

  • Refine the Recrystallization/Precipitation Process:

    • Cooling Rate: Ensure slow cooling to maximize crystal growth and minimize the loss of product in the mother liquor.

    • Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will lead to lower recovery.

    • Wash Solvents: Wash the collected crystals with a cold, poor solvent in which the product has minimal solubility.

  • Optimize Chromatographic Conditions:

    • If using column chromatography, ensure the compound is not irreversibly binding to the column. The addition of an acid modifier to the mobile phase is crucial.

    • Perform a small-scale trial to determine the optimal loading and elution conditions before committing the entire batch.

  • Analyze the Mother Liquor and Washings: Use TLC or HPLC to check the mother liquor and washings for the presence of your product. If a significant amount is present, you may need to recover it through evaporation and a second purification cycle.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for the recrystallization of this compound?

A1: Due to its low solubility, single-solvent recrystallization is challenging. Effective systems often involve high-boiling polar aprotic solvents or solvent/anti-solvent pairs.

Solvent SystemRationale
DMF / Water DMF dissolves the compound when hot, and the addition of water as an anti-solvent induces crystallization upon cooling.
Methanol / Water Similar to DMF/water, but with a lower boiling point, making solvent removal easier.[4][5]
Acetic Acid / Water Acetic acid can be a good solvent for carboxylic acids, and water acts as the anti-solvent.
Ethanol / Water A common choice for recrystallizing polar organic molecules.[3]

Q2: How can I effectively monitor the purity of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reverse-phase method on a C18 column with a UV detector is typically used.

    • Mobile Phase: A gradient of acetonitrile or methanol in water with 0.1% TFA or formic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for structural confirmation and the identification of impurities with different chemical structures.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to monitor the progress of a reaction and purification. A mobile phase of 10% methanol in DCM with a few drops of acetic acid on a silica gel plate is a good starting point.

Q3: Can I use preparative HPLC for the final purification step?

A3: Yes, preparative reverse-phase HPLC is an excellent method for achieving very high purity (>99%), especially for removing closely related impurities.[3] However, it is a lower-throughput and more expensive technique, so it is best reserved for the final polishing of the material after initial purification by recrystallization or acid-base workup.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation
  • Dissolution: Suspend the crude this compound in deionized water. Add 1M NaOH dropwise while stirring until the solid completely dissolves and the solution is basic (pH > 9).

  • Filtration: Filter the solution through a celite pad to remove any insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring. Monitor the pH, and stop adding acid when the precipitation is complete (typically around pH 3-4).

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Recrystallization from a Methanol/Water System
  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the minimum amount of hot methanol to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: To the hot methanolic solution, add deionized water dropwise until the solution becomes slightly turbid. Add a drop or two of hot methanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold 1:1 methanol/water.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Purification Logic

Below are diagrams illustrating the decision-making process and workflows for purifying this compound.

Purification_Workflow start Crude Product acid_base Acid-Base Workup (Dissolve in Base, Precipitate with Acid) start->acid_base Initial Purification check_purity Check Purity (HPLC, NMR) acid_base->check_purity recrystallization Recrystallization (e.g., MeOH/Water) recrystallization->check_purity chromatography Column Chromatography (Normal or Reverse Phase) chromatography->check_purity prep_hplc Preparative HPLC final_product Pure Product (>99%) prep_hplc->final_product check_purity->recrystallization Impurities Present check_purity->chromatography Stubborn Impurities check_purity->prep_hplc Trace Impurities check_purity->final_product Purity OK

Caption: A decision-making workflow for the purification of this compound.

Acid_Base_Purification crude Crude Solid dissolve Dissolve in aq. NaOH or NaHCO3 crude->dissolve filter1 Filter to remove base-insoluble impurities dissolve->filter1 precipitate Acidify with HCl to precipitate product filter1->precipitate filter2 Filter to collect pure product precipitate->filter2 wash Wash with DI Water filter2->wash dry Dry under vacuum wash->dry pure_product Pure Product dry->pure_product

Sources

Technical Support Center: A Troubleshooting Guide for Incomplete Conversion in Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of incomplete conversion in quinolone synthesis. As your Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Introduction: The Challenge of Incomplete Conversion

The synthesis of the quinolone scaffold, a cornerstone in medicinal chemistry, is often plagued by incomplete reactions, leading to suboptimal yields and complex purification challenges.[1] This guide will address the most frequent issues encountered in classical and modern quinolone syntheses, providing a structured, question-and-answer-based approach to troubleshooting.

Section 1: Foundational Troubleshooting - Are Your Basics Covered?

Before delving into reaction-specific issues, it's crucial to ensure the fundamentals of your experimental setup are sound. A surprising number of "failed" reactions can be traced back to overlooked basic laboratory practices.

Q1: My reaction is sluggish or not proceeding at all. What are the first things I should check?

A1: Always begin with the simplest variables before assuming a complex mechanistic issue.

  • Reagent Purity: Are your starting materials, particularly the aniline and carbonyl compounds, of high purity? Impurities can act as catalyst poisons or participate in unwanted side reactions.[2]

  • Solvent Quality: Are your solvents anhydrous and free of peroxides, where necessary? Water can interfere with many condensation and cyclization steps.

  • Inert Atmosphere: For reactions sensitive to oxidation, have you ensured a properly maintained inert atmosphere (e.g., nitrogen or argon)?[2]

  • Stoichiometry: Have you re-checked your calculations for all reagents and catalysts?

  • Temperature Control: Is your reaction being maintained at the correct temperature? Use a calibrated thermometer and ensure efficient heat transfer.[2]

Section 2: Troubleshooting Specific Quinolone Syntheses

This section will address common issues of incomplete conversion within the context of specific, widely used named reactions for quinolone synthesis.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinolines, but the high temperatures required for the cyclization step can be a significant hurdle.[3]

Q2: My Gould-Jacobs reaction stalls after the initial condensation, and I'm not getting the cyclized quinolone product. What's going wrong?

A2: This is a classic Gould-Jacobs problem, often related to the high activation energy of the thermal cyclization step.

Causality: The intramolecular cyclization of the anilidomethylenemalonate intermediate requires significant thermal energy to overcome the conformational barrier and facilitate the 6-electron cyclization.[3] Insufficient temperature or reaction time will result in the accumulation of this intermediate.

Troubleshooting Protocol:

  • Verify Intermediate Formation: Confirm the formation of the anilidomethylenemalonate intermediate by TLC or LC-MS analysis of an aliquot from the reaction mixture.

  • Optimize Temperature and Time: The cyclization often requires temperatures in the range of 250-300°C.[4] A systematic approach to optimizing these parameters is recommended.

Temperature (°C)Reaction Time (min)Isolated Yield of 4-Hydroxyquinoline (%)Reference
2501037[4]
25020Not significantly increased[4]
300547[4]
3001028 (product degradation observed)[4]

Data from a microwave-assisted Gould-Jacobs synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.

  • Solvent Choice: The use of a high-boiling, inert solvent is crucial for efficient heat transfer and to prevent localized overheating and subsequent decomposition.

SolventBoiling Point (°C)Typical Yield Improvement
None (Neat)-Moderate
Mineral Oil>300Significant
Diphenyl Ether259Significant
  • Microwave Synthesis: Consider using a dedicated microwave reactor to achieve high temperatures rapidly and uniformly, which can significantly reduce reaction times and improve yields.[4]

The Conrad-Limpach-Knorr Synthesis

This synthesis is versatile for producing either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr), but is highly sensitive to reaction conditions, often leading to mixtures of regioisomers or incomplete conversion.[5][6]

Q3: My Conrad-Limpach synthesis is giving me a low yield of the desired 4-hydroxyquinoline and a significant amount of the isomeric 2-hydroxyquinoline.

A3: This is a classic case of kinetic versus thermodynamic control. The formation of the 4-hydroxyquinoline is kinetically favored at lower temperatures, while the 2-hydroxyquinoline is the thermodynamic product, favored at higher temperatures.[5][7]

Mechanistic Insight:

  • Kinetic Pathway (Lower Temperature): The aniline attacks the more electrophilic keto group of the β-ketoester, leading to a β-aminoacrylate intermediate, which cyclizes to the 4-hydroxyquinoline.[6][7]

  • Thermodynamic Pathway (Higher Temperature): At higher temperatures, the initial reaction is reversible, and the more stable β-ketoanilide intermediate is formed through attack at the ester carbonyl. This intermediate then cyclizes to the 2-hydroxyquinoline.[7]

Troubleshooting Workflow:

start Low Yield of 4-Hydroxyquinoline Mixture of Isomers check_temp Review Condensation Temperature start->check_temp high_temp Temperature > 140°C? check_temp->high_temp low_temp Temperature at or below RT? check_temp->low_temp thermo_product Thermodynamic Control Favored (Knorr Product) high_temp->thermo_product Yes optimize_temp Action: Maintain lower temperature (e.g., Room Temperature) high_temp->optimize_temp No kinetic_product Kinetic Control Favored (Conrad-Limpach Product) low_temp->kinetic_product Yes low_temp->optimize_temp No check_cyclization Review Cyclization Step optimize_temp->check_cyclization insufficient_heat Cyclization Temp < 250°C? check_cyclization->insufficient_heat incomplete_cyclization Incomplete Cyclization insufficient_heat->incomplete_cyclization Yes optimize_cyclization Action: Increase cyclization temperature (approx. 250°C) and use high-boiling solvent insufficient_heat->optimize_cyclization No

Sources

Minimizing impurities in the synthesis of fluoroquinolone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Fluoroquinolone Derivatives

A Senior Application Scientist's Guide to Minimizing Impurities

Welcome to the technical support center for the synthesis of fluoroquinolone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity formation and control during the synthesis of this critical class of antibiotics. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you enhance the purity, safety, and efficacy of your target compounds.

Section 1: Understanding the Impurity Landscape

This section addresses the fundamental questions regarding the types and origins of impurities commonly encountered during the synthesis of fluoroquinolones. A clear understanding of the problem is the first step toward an effective solution.

Q1: What are the primary categories of impurities I should expect when synthesizing fluoroquinolone derivatives?

A1: Impurities in active pharmaceutical ingredients (APIs) like fluoroquinolones are broadly classified by regulatory bodies such as the ICH into three main categories.[1] You should anticipate encountering:

  • Organic Impurities: These are the most common and structurally diverse. They can be starting materials, reaction by-products, intermediates, or degradation products.[2][3] For example, in the synthesis of ciprofloxacin, known organic impurities include the unreacted fluoroquinolonic acid core, a "desfluoro" impurity where the fluorine atom is lost, and an ethylenediamine-related compound from side reactions with the piperazine moiety.[4]

  • Inorganic Impurities: These stem from reagents, catalysts, and processing aids used during synthesis. They can include residual metals (e.g., palladium from coupling reactions), inorganic salts, and filter aids.[1][] Even at trace levels, these can sometimes catalyze degradation reactions.[]

  • Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed.[1][3] Their presence is carefully regulated due to their potential toxicity.

Q2: Where do these impurities actually come from during the synthesis process?

A2: Impurity generation is not random; it's a direct consequence of the chemical process. The primary sources are:

  • Starting Materials and Reagents: Contaminants present in your initial raw materials can carry through the entire synthetic sequence.[2][] Always begin with a thorough evaluation of starting material purity.[6]

  • Synthetic Pathway Side Reactions: The core synthesis of the quinolone ring, often based on principles like the Gould-Jacobs reaction, and the subsequent nucleophilic aromatic substitution at the C-7 position are key steps where by-products can form.[7][8] For example, incomplete reaction at the C-7 position will leave the 7-chloro intermediate as an impurity.[7]

  • Intermediate Instability: Intermediates formed during the multi-step synthesis may be unstable under the reaction conditions and can degrade or rearrange to form new impurities.

  • Degradation Products: The final API can degrade if exposed to harsh conditions (e.g., excessive heat, light, pH extremes) during work-up, purification, or storage.[][6] Fluoroquinolones can be susceptible to photosensitivity, which can lead to degradation.[9]

Section 2: Proactive Strategies for Impurity Minimization

Preventing impurity formation is always more efficient than removing it later. This section focuses on the proactive measures you can take during process development.

Q3: How can I optimize my reaction conditions to prevent the formation of by-products?

A3: Optimizing reaction conditions is a cornerstone of impurity control. A systematic approach, such as Design of Experiments (DoE), can efficiently identify the optimal parameters.[2][3] Key variables to investigate include:

  • Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at the lowest feasible temperature can significantly reduce the formation of these kinetic by-products.

  • pH Control: The solubility of fluoroquinolone derivatives and the reactivity of intermediates are often pH-dependent. Maintaining a specific pH can prevent unwanted side reactions or degradation.[1]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like HPLC. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products from over-processing.[2]

  • Reagent Stoichiometry: Using a significant excess of a reagent can sometimes lead to side reactions or complicate purification. Carefully titrate the amount of each reagent to find the optimal balance between reaction completion and impurity formation.

Q4: My synthesis is generating a persistent, unknown impurity. What's the best way to identify and control it?

A4: Identifying an unknown impurity is a critical troubleshooting step. A systematic workflow is essential for an efficient resolution. The process involves isolation, structural elucidation, and mechanistic investigation to devise a control strategy.

cluster_detection Detection & Quantification cluster_identification Identification cluster_control Control Strategy Detect 1. Detect Impurity (e.g., HPLC-UV) Quantify 2. Quantify & Assess (Is it above threshold?) Detect->Quantify New Peak Observed Isolate 3. Isolate Impurity (Prep-HPLC, Column Chromatography) Quantify->Isolate Yes, above threshold Monitor 7. Monitor & Verify (Re-run HPLC analysis) Quantify->Monitor No, below threshold Elucidate 4. Elucidate Structure (LC-MS, NMR, FTIR) Isolate->Elucidate Hypothesize 5. Hypothesize Formation (Side reaction? Degradation?) Elucidate->Hypothesize Optimize 6. Modify Process (Temp, pH, Solvent, etc.) Hypothesize->Optimize Optimize->Monitor Monitor->Quantify Verify Control

Caption: Workflow for impurity identification and control.

  • Detection and Quantification: Use a high-resolution method like HPLC to confirm the presence and quantify the level of the impurity.[1]

  • Isolation and Elucidation: If the impurity is above the identification threshold (e.g., >0.10% as per ICH guidelines), it must be identified.[1] Isolate a small quantity using preparative HPLC or column chromatography. Then, use analytical techniques like Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) for definitive structural elucidation.[2][10]

  • Hypothesize Formation Mechanism: With the structure known, you can deduce its likely origin. Is it a dimer of your starting material? A product of reaction with the solvent? Understanding the mechanism is key to preventing it.

  • Implement Control Strategy: Modify the synthetic process based on your hypothesis. This could involve changing the solvent, adjusting the temperature, or improving the quality of a raw material.[1][6]

Section 3: Troubleshooting & Purification

Even with optimized processes, impurities may require removal. This section covers common purification challenges.

Q5: My final product has poor solubility, making recrystallization difficult. What are the best alternative purification techniques?

A5: Recrystallization is a powerful technique for removing impurities, but it relies on favorable solubility properties.[1] When it is not effective, consider these alternatives:

  • Slurry Washing: Suspending the crude solid in a solvent where the product is poorly soluble but the impurities are moderately soluble can be very effective. Agitate the slurry for a period, then filter. This washes the impurities away without needing to fully dissolve the product.

  • Chromatography: While often avoided at large scale due to cost, column chromatography is an excellent tool for difficult separations.[2] Reverse-phase chromatography is particularly useful for polar fluoroquinolone compounds.

  • Acid/Base Manipulation: Fluoroquinolones are amphoteric, containing both a carboxylic acid and a basic amine group (often on the C-7 substituent).[11] This allows for purification by pH-controlled extraction. You can dissolve the crude product in an acidic solution, wash with an organic solvent to remove neutral impurities, then basify the aqueous layer to precipitate the purified product (or vice-versa).

TechniqueProsConsBest For Removing
Recrystallization Cost-effective, highly scalable, excellent for removing impurities with different solubility profiles.Requires suitable solvent system, can have yield losses.By-products, unreacted starting materials.
Slurry Washing Simple, fast, good for products with low solubility.Less efficient than recrystallization, may not remove all impurities.Highly soluble impurities, residual reagents.
Column Chromatography High resolution, separates closely related impurities.Expensive, solvent-intensive, can be difficult to scale up.[7]Isomers, impurities with very similar solubility to the product.
Acid/Base Extraction Exploits functional groups, can remove entire classes of impurities (neutral, acidic, basic).Requires multiple solvent steps, may not be suitable for pH-sensitive molecules.Impurities lacking the amphoteric character of the API.

Section 4: Analytical Characterization and Control

Robust analytical methods are the foundation of any impurity control strategy. You cannot control what you cannot measure.

Q6: What is the "gold standard" analytical method for profiling impurities in fluoroquinolone synthesis?

A6: The industry gold standard for impurity profiling is High-Performance Liquid Chromatography (HPLC) , typically with UV detection.[1][12] Its versatility, sensitivity, and reproducibility make it ideal for separating and quantifying trace impurities.[3]

For a comprehensive setup, an HPLC system should be coupled with a Mass Spectrometer (MS) .[10][12] This LC-MS configuration is invaluable because:

  • HPLC-UV separates the impurities and provides quantitative data based on their UV response.

  • MS provides the molecular weight of each impurity as it elutes from the column, which is the first and most critical piece of information needed to identify an unknown compound.[6]

Other important techniques include:

  • Gas Chromatography (GC): Primarily used for analyzing residual solvents.[1][10]

  • Nuclear Magnetic Resonance (NMR): The most powerful tool for the definitive structural elucidation of isolated impurities.[1]

  • Inductively Coupled Plasma (ICP-MS): Used to quantify trace elemental or inorganic impurities.[][10]

Q7: An unexpected peak appeared in my HPLC chromatogram during a stability study. What should I do?

A7: The appearance of a new peak during a stability study indicates that your API is degrading.[6] This requires immediate investigation. The following decision tree outlines the troubleshooting process.

Start New Peak Detected in Stability Sample HPLC CheckSystem Is the peak present in a fresh standard injection? Start->CheckSystem SystemIssue Troubleshoot HPLC System (Carryover, Contamination) CheckSystem->SystemIssue Yes Degradation Peak is a true degradant. CheckSystem->Degradation No Identify Identify Structure (LC-MS, NMR) Degradation->Identify Hypothesize Hypothesize Degradation Pathway (Hydrolysis, Oxidation, Photolysis?) Identify->Hypothesize Reformulate Reformulate or Repackage (Add antioxidant, use light-protectant vial, etc.) Hypothesize->Reformulate

Sources

Technical Support Center: A Guide to the Stable Storage of 7,8-Difluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7,8-Difluoroquinoline-3-carboxylic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to prevent the degradation of this compound during storage. As Senior Application Scientists, we have synthesized the available data on fluoroquinolone carboxylic acids to offer you a trustworthy and scientifically grounded resource.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the chemical properties of the fluoroquinolone class of compounds, this compound is susceptible to degradation from several key environmental factors. These include:

  • Light (Photodegradation): Fluoroquinolones are known to be photosensitive.[1] Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of degradation products. This can involve reactions such as defluorination and oxidation of the quinolone ring system.[1][2]

  • Moisture (Hydrolysis): As a carboxylic acid, this compound can be sensitive to moisture. While hydrolysis of the core quinolone structure is less common under neutral conditions, the presence of water can facilitate other degradation pathways, especially at non-neutral pH.

  • High Temperatures (Thermal Degradation): Elevated temperatures can accelerate the rate of any potential degradation reactions. While many quinolones are relatively stable at room temperature, prolonged exposure to heat should be avoided to maintain long-term purity.

  • pH Extremes (Acidic and Basic Hydrolysis): Fluoroquinolones can undergo hydrolysis under both acidic and basic conditions.[3][4][5] The carboxylic acid group itself can participate in reactions, and the stability of the quinolone ring can be compromised at pH extremes.

  • Oxidizing Agents: Contact with strong oxidizing agents could potentially lead to the oxidation of the quinolone ring or other functional groups on the molecule.[6][7]

Understanding these factors is the first step in establishing appropriate storage and handling procedures to ensure the integrity of your research material.

Q2: I've just received a shipment of this compound. What are the ideal storage conditions to ensure its long-term stability?

A2: To mitigate the risks outlined in Q1, we recommend the following storage conditions for this compound, summarized in the table below. These recommendations are based on best practices for the storage of fluoroquinolone carboxylic acids and general chemical safety guidelines.

Parameter Recommended Condition Rationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)Provides a stable thermal environment to minimize kinetic degradation.
Light Store in the dark (e.g., in an amber vial or a light-blocking container)Prevents photodegradation, a known pathway for fluoroquinolone degradation.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)Minimizes contact with atmospheric oxygen and moisture, reducing the risk of oxidative and hydrolytic degradation.
Container Tightly sealed, non-reactive container (e.g., glass or appropriate plastic)Prevents contamination and exposure to atmospheric components.
Moisture Store in a dry environment (desiccator recommended)Minimizes the potential for hydrolysis.
Q3: I suspect my sample of this compound may have degraded. What are the initial signs I should look for?

A3: Visual inspection can sometimes provide the first clues of degradation, although chemical analysis is necessary for confirmation. Here are some potential indicators:

  • Change in Color: A noticeable change from its original color (typically a white or off-white solid) to a yellow or brownish hue can indicate the formation of chromophoric degradation products.

  • Altered Physical State: Clumping, melting at a lower temperature than expected, or a change in texture could suggest the presence of impurities or degradation.

  • Inconsistent Analytical Results: If you observe unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS), a loss of the main compound peak area over time, or changes in spectroscopic data (e.g., NMR, IR), these are strong indicators of degradation.

If you observe any of these signs, it is crucial to perform a thorough analytical investigation to confirm the purity and identity of your material.

Q4: How can I analytically confirm if my sample has degraded and by how much?

A4: A stability-indicating analytical method is essential to accurately determine the purity of your sample and quantify any degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for this purpose.[8][9][10][11]

A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the measurement of the API is not affected by the presence of these other species.[12][13][14][15][16][17]

For a step-by-step guide on how to develop and perform such an analysis, please refer to the "Experimental Protocol: Stability-Indicating HPLC-UV Method" section below.

Troubleshooting Guide: Investigating Suspected Degradation

If you suspect that your sample of this compound has degraded, the following workflow can help you systematically investigate the issue.

Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Steps cluster_Conclusion Conclusion & Action cluster_Root_Cause Root Cause Analysis start Suspected Degradation (e.g., color change, inconsistent results) visual_inspection Visual Inspection - Check color and physical state - Review storage history start->visual_inspection analytical_testing Analytical Testing - Perform Stability-Indicating HPLC-UV - Compare to a reference standard visual_inspection->analytical_testing data_analysis Data Analysis - Quantify parent peak and impurities - Identify unknown peaks (if possible with MS) analytical_testing->data_analysis stable No Significant Degradation - Purity within specification - Continue use, review storage practices data_analysis->stable Purity OK degraded Significant Degradation Confirmed - Purity out of specification - Quarantine material - Investigate root cause data_analysis->degraded Purity Not OK improper_storage Improper Storage Conditions? - Light exposure? - High temperature/humidity? degraded->improper_storage contamination Contamination? - Cross-contamination from other reagents? - Impure solvents used for solutions? degraded->contamination

Caption: Troubleshooting workflow for investigating suspected degradation of this compound.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for a stability-indicating HPLC-UV method suitable for assessing the purity of this compound. Method optimization and validation are crucial for your specific instrumentation and application.[8][9][11][18]

Objective:

To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound and the separation of its potential degradation products.

Materials and Reagents:
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Water (HPLC grade)

  • 0.1 N Hydrochloric acid

  • 0.1 N Sodium hydroxide

  • 3% Hydrogen peroxide

Instrumentation:
  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

Methodology:

1. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Solution: Prepare your test sample at a concentration within the calibration range using the same solvent as the standards.

2. Chromatographic Conditions (Starting Point for Optimization):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for fluoroquinolones.[10] For example:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

    • A gradient program may be necessary to resolve all degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determine the UV maximum of this compound (typically around 280-330 nm for fluoroquinolones).

  • Injection Volume: 10-20 µL

3. Forced Degradation Studies (to demonstrate stability-indicating nature): [19][20][21]

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period. Neutralize before injection.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or slightly elevated temperature. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[22][23][24]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

Analyze all stressed samples using the developed HPLC method to ensure that any degradation products are well-resolved from the parent peak.

4. Validation of the Method:

Validate the method according to ICH guidelines, including an assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

HPLC_Workflow cluster_Preparation Preparation cluster_Analysis HPLC Analysis cluster_Processing Data Processing prep_solutions Prepare Mobile Phase, Standards, and Samples setup_hplc Set up HPLC System (Column, Flow Rate, Temp, Wavelength) prep_solutions->setup_hplc inject_samples Inject Samples and Standards setup_hplc->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte and Impurities calibration_curve->quantify

Caption: Experimental workflow for the stability-indicating HPLC-UV method.

References

  • PHOTOCHEMISTRY OF FLUOROQUINOLONES: A REVIEW REVIEW ARTICLE. Index Copernicus. Available at: [Link]

  • Development and Validation of a Sensitive HPLC Assay for Determination of Sparfloxacin According to the European Medicines Agency Guideline. MDPI. Available at: [Link]

  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Scientific Research Publishing. Available at: [Link]

  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Validation of HPLC method for determination of six fluoroquinolones: cinoxacin, ciprofloxacin, enoxacin, lomefloxacin, norfloxacin and ofloxacin. National Genomics Data Center. Available at: [Link]

  • Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. ResearchGate. Available at: [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Stability indicating chromatographic me. Atmiya University. Available at: [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. ResearchGate. Available at: [Link]

  • Advanced oxidation of the pharmaceutical drug diclofenac with UV/H2O2 and ozone. National Institutes of Health. Available at: [Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. National Institutes of Health. Available at: [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. RSC Publishing. Available at: [Link]

  • Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. National Institutes of Health. Available at: [Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. ResearchGate. Available at: [Link]

  • Carboxylic acid ester hydrolysis rate constants for food and beverage aroma compounds. ResearchGate. Available at: [Link]

  • THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. ResearchGate. Available at: [Link]

  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. MDPI. Available at: [Link]

  • Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. ResearchGate. Available at: [Link]

  • Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. National Institutes of Health. Available at: [Link]

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem. Available at: [Link]

  • Impact of Hydrogen Peroxide Concentration on Diclofenac Degradation by UV/H2O2: Kinetic Modeling for Water Treatment Applications. MDPI. Available at: [Link]

  • The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates. National Institutes of Health. Available at: [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Available at: [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate via a Spontaneous Trimolecular Reaction Based on Density Functional Theory Calculation and Supported by Electrospray Ionization- Mass Spectrometry. ResearchGate. Available at: [Link]

  • Long-term isothermal stability of deep eutectic solvents. BioResources. Available at: [Link]

  • Oxidation of 3,7‐dichloro‐8‐(chloromethyl)quinolone to quinclorac by oxygen. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and reaction optimization for the synthesis of quinolines and their derivatives. Here, we move beyond simple protocols to explain the fundamental principles that govern this powerful reaction, enabling you to troubleshoot effectively and enhance your synthetic outcomes.

Foundational Understanding: The Role of Catalysis in the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinoline derivatives.[1][2] The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline core.[1][2][3] While the cyclization step can be achieved thermally at high temperatures (often exceeding 250°C), this approach can lead to product decomposition and the formation of undesirable side products.[3][4] This is where catalysts play a pivotal role, offering an alternative reaction pathway with a lower activation energy.[5]

Catalysis in the Gould-Jacobs reaction and related quinoline syntheses can be broadly categorized into two main types: Brønsted acids and Lewis acids.[6]

  • Brønsted Acids: These are proton donors (e.g., H₂SO₄, p-TsOH).[6] They typically function by protonating a carbonyl group, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack—a critical step in the cyclization process.[6]

  • Lewis Acids: These are electron-pair acceptors (e.g., FeCl₃, SnCl₂).[6] They coordinate to the oxygen of a carbonyl group, which similarly enhances its electrophilicity and facilitates the reaction.[6]

The choice between a Brønsted and a Lewis acid can significantly influence reaction rates and the prevalence of side reactions.[6]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your Gould-Jacobs reaction experiments, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low, even with prolonged heating. What are the likely causes and how can I improve it?

A1: Low yields in the Gould-Jacobs reaction are a common challenge and can stem from several factors.

  • Incomplete Cyclization: The thermal cyclization step requires a significant energy input.[4] Without a catalyst, the high temperatures needed can lead to decomposition of both the starting material and the product.[3]

    • Solution: Introduce an acid catalyst to lower the activation energy of the cyclization step. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to be a highly effective catalyst for the cyclization of the anilinomethylene malonate intermediate, often at milder temperatures (80–100 °C).[7] This not only improves the yield but also minimizes the formation of degradation byproducts.[7]

  • Sub-optimal Reaction Temperature and Time: There is a delicate balance between providing enough thermal energy for the reaction to proceed and avoiding decomposition.[4] A thorough time-temperature study is often necessary to find the optimal conditions.[4]

    • Solution: Systematically vary the reaction temperature and time. Microwave-assisted heating can be a valuable tool for rapidly screening conditions and often leads to shorter reaction times and improved yields.[4][8] For instance, one study demonstrated that increasing the temperature from 250 °C to 300 °C with microwave heating significantly improved the yield, but a further increase in reaction time at the higher temperature led to decreased yield due to decarboxylation.[4]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can interfere with the reaction, leading to the formation of side products and a lower yield of the desired quinoline.[9]

    • Solution: Ensure your aniline and malonic ester derivatives are of high purity. If necessary, purify them before use. Solvents should be dry and of an appropriate grade for your synthesis.[10]

Q2: I'm observing the formation of multiple products, leading to a complex mixture that is difficult to purify. What is causing this and how can I improve selectivity?

A2: The formation of multiple products often points to issues with regioselectivity, particularly when using asymmetrically substituted anilines.

  • Poor Regioselectivity: With an asymmetrically substituted aniline, cyclization can occur at two different ortho positions, resulting in a mixture of regioisomers.[3] This is governed by both steric and electronic factors of the substituents on the aniline ring.[3]

    • Solution: The choice of catalyst can influence the regioselectivity. While thermal cyclization may show poor selectivity, certain Lewis or Brønsted acids might favor one cyclization pathway over the other. It is also worth considering that electron-donating groups at the meta-position of the aniline can favor the Gould-Jacobs reaction.[1][2] If direct control of regioselectivity is not achievable, it may be necessary to employ a different synthetic strategy or utilize a protecting group to block one of the reactive sites.

  • Side Reactions: Besides the desired Gould-Jacobs pathway, other reactions can occur under the reaction conditions, leading to a complex product mixture.[11]

    • Solution: Carefully analyze your side products to understand the competing reaction pathways. Lowering the reaction temperature, made possible by using a catalyst, can often suppress unwanted side reactions.[11] Additionally, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.[12]

Q3: The reaction is very slow, requiring long reaction times to achieve even moderate conversion. How can I accelerate the reaction rate?

A3: A slow reaction rate is typically indicative of a high activation energy barrier.

  • Insufficient Thermal Energy: The uncatalyzed Gould-Jacobs reaction is often sluggish at lower temperatures.[4]

    • Solution: As previously mentioned, increasing the temperature can accelerate the reaction, but this must be balanced against the risk of decomposition.[4] The more effective solution is to employ a catalyst. Both Brønsted and Lewis acids can significantly increase the reaction rate by activating the substrates.[6]

  • Catalyst Inefficiency: The chosen catalyst may not be optimal for your specific substrates.

    • Solution: Screen a variety of catalysts to identify the most effective one for your system. The table below provides a comparison of common catalyst types used in quinoline synthesis.

Table 1: Comparison of Catalyst Types for Quinoline Synthesis

Catalyst TypeExamplesMechanism of ActionAdvantagesDisadvantages
Brønsted Acids H₂SO₄, p-TsOH, HCl[6]Protonate carbonyl groups, increasing electrophilicity.[6]Readily available, inexpensive.Can be corrosive, may require harsh workup conditions.[13]
Lewis Acids FeCl₃, Zr(OTf)₄, SnCl₂[6]Coordinate to carbonyl oxygen, increasing electrophilicity.[6]Often highly effective, can offer better selectivity.Can be moisture-sensitive, may require inert atmosphere.
Solid Acids Montmorillonite K-10, Zeolites[14]Provide both Brønsted and Lewis acid sites.[6]Reusable, environmentally friendly, easy to separate from the reaction mixture.[14]May have lower activity than homogeneous catalysts.
Organocatalysts Eaton's Reagent[7]Acts as a strong acid and dehydrating agent.[7]High efficiency, milder reaction conditions.[7]Can be corrosive.

Note: The effectiveness of each catalyst is substrate-dependent and requires empirical optimization.

Experimental Protocols

General Procedure for Catalyst Screening in the Gould-Jacobs Reaction
  • Reactant Preparation: In a series of reaction vessels, place the aniline derivative (1.0 equiv) and the diethyl ethoxymethylenemalonate (1.1 equiv).

  • Catalyst Addition: To each vessel, add a different catalyst (e.g., 10 mol% of a Lewis acid, a Brønsted acid, or a solid acid catalyst). Include a control reaction with no catalyst.

  • Reaction Setup: Add a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A) and equip each vessel with a condenser.[3]

  • Heating: Heat all reactions to the same temperature (e.g., 150 °C) and monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Analysis: Compare the reaction rates and product yields for each catalyst to identify the most effective one for your specific substrates.

Visualizing the Process

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Aniline Aniline Derivative Condensation Condensation Aniline->Condensation Malonate Alkoxymethylenemalonate Malonate->Condensation Intermediate Anilinomethylene malonate Condensation->Intermediate Step 1 Cyclization Cyclization (Thermal or Catalytic) Quinoline_Ester 4-Hydroxy-3-carboalkoxy quinoline Cyclization->Quinoline_Ester Step 3 Hydrolysis Hydrolysis Quinoline_Acid 4-Hydroxyquinoline- 3-carboxylic acid Hydrolysis->Quinoline_Acid Step 5 Decarboxylation Decarboxylation Final_Product 4-Hydroxyquinoline Decarboxylation->Final_Product Intermediate->Cyclization Step 2 Quinoline_Ester->Hydrolysis Step 4 Quinoline_Acid->Decarboxylation Step 6

Caption: Workflow of the Gould-Jacobs Reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Are reagents and solvents pure? Start->Check_Purity Purify Purify starting materials and use dry solvents Check_Purity->Purify No Check_Temp Is the reaction temperature and time optimized? Check_Purity->Check_Temp Yes Re_evaluate Re-evaluate reaction and analyze byproducts Purify->Re_evaluate Optimize_Temp Perform a time-temperature optimization study Check_Temp->Optimize_Temp No Use_Catalyst Is a catalyst being used? Check_Temp->Use_Catalyst Yes Optimize_Temp->Re_evaluate Add_Catalyst Introduce an acid catalyst (e.g., Eaton's reagent) Use_Catalyst->Add_Catalyst No Screen_Catalysts Screen different types of catalysts Use_Catalyst->Screen_Catalysts Yes Add_Catalyst->Re_evaluate Screen_Catalysts->Re_evaluate

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q: Can the Gould-Jacobs reaction be performed under solvent-free conditions?

A: Yes, microwave-assisted solvent-free conditions have been successfully applied to the Gould-Jacobs reaction.[4] This approach is not only more environmentally friendly but can also lead to significantly reduced reaction times and improved yields.[4]

Q: What are some common side reactions to be aware of?

A: Besides incomplete reactions and the formation of regioisomers, potential side reactions can include polymerization of the starting materials, especially under harsh acidic conditions, and decarboxylation of the product at very high temperatures.[4][15]

Q: How do electron-donating and electron-withdrawing groups on the aniline affect the reaction?

A: The Gould-Jacobs reaction is generally more effective for anilines bearing electron-donating groups at the meta-position.[1][2] Electron-withdrawing groups can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and potentially leading to lower yields.

Q: Are there alternatives to the Gould-Jacobs reaction for synthesizing quinolines?

A: Yes, several other named reactions can be used to synthesize quinolines, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[16] The choice of method often depends on the desired substitution pattern on the quinoline ring and the availability of starting materials.[16]

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 12, 2026, from [Link]

  • Gould-Jacobs-Reaktion - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2025, January 15). Retrieved January 12, 2026, from [Link]

  • Han, Y.-P., et al. (2017). Lewis Acid Catalyzed Dehydrogenative Coupling of Tertiary Propargylic Alcohols with Quinoline N-Oxides. The Journal of Organic Chemistry, 82(3), 1537-1544. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved January 12, 2026, from [Link]

  • Kumar, A., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(43), 22353-22373. [Link]

  • Thummanagoti, S., & Guntreddi, T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Wang, X., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5801. [Link]

  • Wozniak, M., & Kloc, K. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. [Link]

  • Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Funes-Ardoiz, I., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(22), 5239. [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved January 12, 2026, from [Link]

  • Kinetic vs. thermodynamic pathways in the Gould–Jacobs reaction of... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Acid catalysts – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 12, 2026, from [Link]

  • Gould–Jacobs Reaction - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

  • Gould–Jacobs reaction | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Jacobsen's catalyst - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]

  • Troubleshooting: I Cant Reproduce an Earlier Experiment! - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]

  • Thermal catalysis - Particles and Catalysis Research Laboratory - UNSW Sydney. (n.d.). Retrieved January 12, 2026, from [Link]

    • Examples of Acid Catalysis in Organic Chemistry. (2023, June 30). Retrieved January 12, 2026, from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Reaction Conditions Optimization: The Current State - PRISM BioLab. (2023, November 15). Retrieved January 12, 2026, from [Link]

  • Studies on thermal cracking and catalytic cracking reactions during catalytic cracking process | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • cracking alkanes - thermal and catalytic - Chemguide. (n.d.). Retrieved January 12, 2026, from [Link]

  • Side Reactions | Journal of New Developments in Chemistry - Open Access Pub. (n.d.). Retrieved January 12, 2026, from [Link]

  • Contagion (2011 film) - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Navigating the Purification of Quinolones: A Technical Guide to Column Chromatography and Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 12, 2026 – In the dynamic landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) is paramount. Quinolones, a critical class of antibacterial agents, are no exception. Their synthesis often yields a crude product containing unreacted starting materials, byproducts, and other impurities that can compromise their therapeutic efficacy and safety. This technical support guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison and troubleshooting manual for two primary purification techniques: column chromatography and recrystallization.

As Senior Application Scientists, we understand that the choice between these methods is not merely procedural but a strategic decision based on the specific quinolone derivative, the nature of the impurities, and the desired scale of purification. This guide aims to equip you with the foundational knowledge and practical insights to make informed decisions and troubleshoot common challenges encountered in the lab.

At a Glance: Column Chromatography vs. Recrystallization

FeatureColumn ChromatographyRecrystallization
Principle Differential partitioning of compounds between a stationary and mobile phase.[1][2][3][4]Differential solubility of the compound and impurities in a solvent at varying temperatures.[5][6][7]
Best Suited For Complex mixtures with multiple components, separation of isomers, and purification of non-crystalline solids.[8]Purification of crystalline solids from a relatively small amount of impurities.[6]
Advantages High resolving power for complex mixtures, applicable to a wide range of compounds (solids and oils), and can isolate multiple components in a single run.[8][9]Cost-effective, scalable, and can yield highly pure crystalline products.[5][7]
Disadvantages More time-consuming, requires larger volumes of solvents, and can be less economical for large-scale purification.[9]Dependent on the compound's ability to form stable crystals, requires careful solvent selection, and may result in product loss in the mother liquor.[6][10]

In-Depth Troubleshooting and FAQs

Recrystallization of Quinolones

Recrystallization is a powerful and economical technique for purifying solid quinolone derivatives.[5][7] The process hinges on the principle that the solubility of most solids increases with temperature.[5][7] By dissolving the crude quinolone in a suitable hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution.[5][6]

Q1: How do I select the ideal solvent for recrystallizing my quinolone?

A1: The choice of solvent is the most critical factor for successful recrystallization.[5] An ideal solvent should:

  • Dissolve the quinolone sparingly or not at all at room temperature.[5][11]

  • Dissolve the quinolone completely at its boiling point.[5][11]

  • Dissolve impurities well at all temperatures or not at all.[11]

  • Not react chemically with the quinolone.[11]

  • Be volatile enough for easy removal from the purified crystals.[12]

Commonly used solvents for quinolone recrystallization include ethanol, methanol-acetone mixtures, and dichloromethane-hexane systems.[5] A systematic solvent screening with small amounts of your crude product is highly recommended.[5][11]

Q2: My quinolone is not crystallizing out of the solution upon cooling. What should I do?

A2: This is a common issue that can often be resolved with the following troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure quinolone to initiate crystal formation.[13]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to achieve a supersaturated state upon cooling.[13][14]

  • Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath to further decrease the solubility of your compound.[6]

Q3: My quinolone is "oiling out" instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the quinolone separates from the solution as a liquid rather than a solid. This often happens with low-melting point compounds or when the solution is too concentrated.[14] To remedy this:

  • Add More Solvent: Reheat the solution and add more solvent to decrease the concentration.[13][14]

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules adequate time to form an ordered crystal lattice.[6][7]

  • Change Solvent System: If the problem persists, you may need to select a different solvent or a mixed solvent system.[15]

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying Crude_Quinolone Crude Quinolone Solvent_Selection Solvent Screening Crude_Quinolone->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Gravity Filtration (if insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temp, then Ice Bath Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash Crystals with Cold Solvent Vacuum_Filtration->Washing Drying Dry Purified Crystals Washing->Drying Pure_Quinolone Pure Quinolone Crystals Drying->Pure_Quinolone

Caption: A generalized workflow for the purification of quinolones via recrystallization.

Column Chromatography of Quinolones

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through the column.[2][3][4] For quinolones, this method is particularly useful for separating complex mixtures or when recrystallization is not feasible.[16]

Q1: How do I choose the right stationary and mobile phase for my quinolone purification?

A1: The selection of the stationary and mobile phases is crucial for achieving good separation.

  • Stationary Phase: For most quinolone purifications, silica gel is the standard stationary phase. The choice of particle size will influence the resolution and flow rate.

  • Mobile Phase (Eluent): The mobile phase should be chosen based on the polarity of your quinolone and the impurities you wish to separate. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems.[17] Common mobile phases for quinolones include mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).[17]

Q2: My quinolone is stuck on the column and won't elute. What should I do?

A2: If your compound is not eluting, it indicates that the mobile phase is not polar enough to displace it from the stationary phase.

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.[17] This is known as a gradient elution.

  • Switch to a Stronger Solvent: If increasing the polarity of the current system is ineffective, you may need to switch to a stronger polar solvent, such as methanol.[17] Sometimes, adding a small amount of a modifier like triethylamine can help elute basic compounds like quinolones by competing for active sites on the silica gel.

Q3: The separation of my quinolone from an impurity is poor. How can I improve the resolution?

A3: Poor resolution can be addressed by several strategies:

  • Optimize the Mobile Phase: Fine-tune the solvent ratio of your mobile phase. Small changes can significantly impact selectivity.

  • Use a Longer Column: A longer column provides more surface area for interactions, which can improve separation.[18]

  • Use a Finer Stationary Phase: Smaller particle sizes of the stationary phase can lead to better resolution but will also increase the backpressure.

  • Check for Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.[19] Try loading a smaller amount of your crude product.

Column_Chromatography_Workflow cluster_prep Preparation cluster_process Separation cluster_analysis Analysis & Isolation Crude_Quinolone Crude Quinolone TLC_Analysis TLC for Solvent System Crude_Quinolone->TLC_Analysis Elution Elute with Mobile Phase TLC_Analysis->Elution Column_Packing Pack Column with Stationary Phase Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_of_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_of_Fractions Combine_Pure_Fractions Combine Pure Fractions TLC_of_Fractions->Combine_Pure_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Pure_Fractions->Solvent_Removal Pure_Quinolone Pure Quinolone Solvent_Removal->Pure_Quinolone

Caption: A systematic workflow for the purification of quinolones using column chromatography.

Concluding Remarks

Both column chromatography and recrystallization are indispensable tools in the purification of quinolones. While recrystallization offers a straightforward and economical path to high purity for crystalline compounds, column chromatography provides the versatility and resolving power needed for more complex mixtures. A thorough understanding of the principles and potential pitfalls of each technique, as outlined in this guide, will empower researchers to confidently and efficiently obtain quinolone derivatives of the requisite purity for their downstream applications.

References

  • Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. Benchchem.
  • Optimization of reaction conditions for quinolone synthesis. Benchchem.
  • Recrystallization. Chemistry LibreTexts. 2023.
  • Advantages And Disadvantages Of Recrystallization. 123 Help Me.
  • Solvent Choice. Chemistry Teaching Labs - University of York.
  • Recrystallization.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization.
  • The crystallization of quinoline. Google Patents.
  • How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. 2016.
  • Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones. Benchchem.
  • Problems in recrystallization. Biocyclopedia.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Chromatography Column Selection Guide. Biocompare. 2023.
  • What is column chromatography and what are its advantages and disadvantages? Quora. 2016.
  • Troubleshooting. Chemistry LibreTexts. 2022.
  • Lab Procedure: Recrystallization | Chemistry. ChemTalk.
  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. 2025.
  • Applications of Column, Paper, Thin Layer and Ion Exchange Chromatography in Purifying Samples. ScienceForecast Publications. 2019.
  • What Is Column Chromatography? Principles and Protocols. 2025.
  • Column Chromatography- Definition, Principle, Parts, Steps, Uses. Microbe Notes. 2022.
  • column chromatography.pdf.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 7,8-Difluoroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the ever-evolving landscape of antimicrobial research, the quinolone scaffold remains a cornerstone for the development of potent antibacterial agents. The strategic placement of fluorine atoms on the quinolone ring has been a particularly fruitful avenue of investigation, significantly enhancing the biological activity of this class of compounds. This guide provides a comprehensive comparison of the biological activity of derivatives of 7,8-Difluoroquinoline-3-carboxylic acid against its parent scaffold, offering insights into the structure-activity relationships that govern their efficacy.

The Fluoroquinolone Core: A Foundation for Potent Antibacterial Action

Quinolone-3-carboxylic acids exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-stranded DNA breaks and ultimately cell death.

The introduction of fluorine atoms at various positions of the quinolone ring has been shown to modulate the compound's interaction with these target enzymes, as well as its cellular penetration and pharmacokinetic properties. Specifically, fluorine substitution at the C-8 position has been associated with enhanced antibacterial activity.

Comparative Antibacterial Potency: Parent Compound vs. Key Derivatives

While comprehensive data on the parent this compound is limited in publicly accessible literature, valuable insights can be drawn from closely related structures and the well-established principles of fluoroquinolone structure-activity relationships (SAR). For the purpose of this guide, we will establish a baseline understanding from the known effects of fluorine substitution at the C-8 position and then delve into the specific enhancements observed with various derivatives.

It is a generally observed trend that a fluorine atom at the C-8 position of the quinolone nucleus imparts greater antibacterial activity than a chlorine atom or hydrogen at the same position. This enhancement is retained both in laboratory settings (in vitro) and in living organisms (in vivo).

To illustrate the impact of further derivatization, we will examine key modifications at the N-1 and C-7 positions of the core 7,8-difluoroquinolone scaffold.

Impact of N-1 and C-7 Substitutions on Antibacterial Activity

The N-1 and C-7 positions are critical for modulating the potency and spectrum of activity of fluoroquinolones. A cyclopropyl group at the N-1 position is widely recognized for conferring potent activity against a broad range of bacteria. The substituent at the C-7 position plays a pivotal role in influencing activity against both Gram-positive and Gram-negative bacteria.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 6,8-difluoroquinolone derivatives, which provide a strong indication of the activity trends that can be expected for analogous 7,8-difluoro derivatives. The data is presented for representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound IDN-1 SubstituentC-7 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Reference
NorfloxacinEthylPiperazinyl1.560.2
Derivatives
1 Ethyl3-aminopyrrolidinyl0.20.1
2 Ethyl3-(ethylamino)methylpyrrolidinyl0.390.1
3 Cyclopropyl3-aminopyrrolidinyl0.050.025
4 Cyclopropyl3-(ethylamino)methylpyrrolidinyl0.10.025

Note: Data for 6,8-difluoroquinolone derivatives is used as a proxy to illustrate the expected trends for 7,8-difluoro analogs due to the limited availability of specific data for the 7,8-difluoro parent compound.

From this data, several key insights emerge:

  • Superiority of the Cyclopropyl Group at N-1: Derivatives with a cyclopropyl group at the N-1 position (Compounds 3 and 4 ) consistently exhibit significantly lower MIC values against both S. aureus and E. coli compared to their ethyl-substituted counterparts (Compounds 1 and 2 ). This highlights the critical role of the N-1 cyclopropyl moiety in enhancing overall antibacterial potency.

  • Influence of the C-7 Substituent: The nature of the substituent at the C-7 position fine-tunes the activity. In this series, the 3-aminopyrrolidinyl group (Compounds 1 and 3 ) generally confers slightly better or comparable activity against S. aureus than the 3-(ethylamino)methylpyrrolidinyl group (Compounds 2 and 4 ).

Mechanism of Action: Inhibition of DNA Gyrase

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase, an enzyme essential for introducing negative supercoils into DNA and for unlinking replicated chromosomes. The following diagram illustrates the key steps in this process and the point of intervention by this compound derivatives.

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Action Gyrase DNA Gyrase Complex DNA Relaxed DNA Gyrase_DNA Gyrase-DNA Complex DNA->Gyrase_DNA Binding Cleaved_DNA Cleaved DNA Intermediate Gyrase_DNA->Cleaved_DNA DNA Cleavage Supercoiled_DNA Supercoiled DNA Cleaved_DNA->Supercoiled_DNA Strand Passage & Ligation Drug 7,8-Difluoroquinoline Derivative Drug->Cleaved_DNA Stabilizes Complex

Caption: Inhibition of DNA Gyrase by 7,8-Difluoroquinoline Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for determining the antibacterial activity of these compounds are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely used technique for assessing the in vitro antibacterial activity of a compound.

Workflow Diagram:

MIC_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (bacteria, no compound) and negative (broth only) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. D->E

Caption: Workflow for MIC Determination by Broth Microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the compound stock solution, diluted in MHB to twice the highest desired final concentration, to well 1.

  • Serial Dilution:

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial two-fold dilution process from well 2 to well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).

  • Preparation of Bacterial Inoculum:

    • From an overnight culture of the test bacterium on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well (wells 1-12).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The derivatization of the this compound scaffold, particularly at the N-1 and C-7 positions, offers a powerful strategy for enhancing antibacterial potency and modulating the spectrum of activity. The incorporation of a cyclopropyl group at N-1 is a consistently effective modification for boosting overall activity. The choice of substituent at C-7 allows for the fine-tuning of activity against specific bacterial pathogens.

Future research in this area should focus on the synthesis and evaluation of a wider range of derivatives with diverse C-7 substituents to explore new avenues for combating drug-resistant bacteria. Furthermore, detailed pharmacokinetic and toxicological studies are essential to translate these potent in vitro activities into clinically viable therapeutic agents. The continued exploration of the structure-activity relationships within this promising class of compounds holds significant potential for the discovery of next-generation antibacterial drugs.

References

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]

  • Al-Hiari, Y. M., et al. (2011). Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. Medicinal Chemistry Research, 20(9), 1506-1513. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]

A Senior Application Scientist's Guide to the Structural Validation of 7,8-Difluoroquinoline-3-carboxylic Acid Using ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Validation in Fluoroquinolone Development

In the landscape of pharmaceutical development, particularly concerning antibacterial agents like fluoroquinolones, the precise structural characterization of an active pharmaceutical ingredient (API) is non-negotiable. The placement of fluorine atoms on an aromatic scaffold, as in the case of 7,8-Difluoroquinoline-3-carboxylic acid, profoundly influences the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to bacterial enzymes like DNA gyrase.[1][2] An error in assigning the position of these fluorine substituents can lead to the pursuit of an incorrect lead compound, wasting significant resources and time.

While a suite of analytical techniques is available, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy emerges as a uniquely powerful and direct method for this task. Its utility stems from the intrinsic properties of the ¹⁹F nucleus: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which grants it a sensitivity comparable to that of ¹H NMR.[3][4] Crucially, the chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, resulting in a vast chemical shift dispersion (over 300 ppm) that minimizes the signal overlap often encountered in ¹H NMR.[1][4]

This guide provides an in-depth, experience-driven comparison of ¹⁹F NMR with other common analytical techniques for the structural validation of this compound. We will detail a self-validating experimental protocol and explain the causality behind each decision, empowering you to generate unambiguous and reliable structural data.

The Analytical Landscape: Choosing the Right Tool for the Job

The validation of a molecular structure is rarely accomplished with a single technique. A multi-faceted approach is always the most robust. The choice of which method to prioritize depends on the specific question being asked: Are we confirming an expected product? Identifying an unknown impurity? Quantifying the API in a complex matrix?

The following diagram illustrates a logical workflow for the structural validation process, placing ¹⁹F NMR in its optimal context.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 Definitive Fluorine Positional Validation cluster_3 Data Integration & Final Validation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification lcms LC-MS Analysis purification->lcms Verify Mass & Purity h_nmr ¹H NMR purification->h_nmr Confirm Proton Framework c_nmr ¹³C NMR purification->c_nmr Confirm Carbon Backbone f_nmr ¹⁹F NMR Spectroscopy lcms->f_nmr Mass Confirmed, Isomer Ambiguous validation Final Structure Confirmed h_nmr->f_nmr Proton Count OK, F-position Unclear c_nmr->f_nmr Carbon Count OK, C-F Position Unclear f_nmr->validation Unambiguous F-F and F-H Couplings Observed

Caption: Workflow for structural validation, highlighting the critical role of ¹⁹F NMR.

Comparative Analysis of Key Techniques

While methods like mass spectrometry (MS) confirm the molecular weight, and ¹H/¹³C NMR define the proton and carbon frameworks, they only provide indirect evidence of fluorine's location. ¹⁹F NMR provides direct observation. The table below offers a comparative summary.

Technique Primary Information Provided Strengths Limitations for this Application
¹⁹F NMR Direct observation of fluorine atoms, their chemical environment, and coupling to other nuclei (¹⁹F, ¹H).Unambiguous confirmation of fluorine number and position; high sensitivity; wide spectral dispersion reduces overlap.[3][5]Requires a fluorinated analyte; larger chemical shift range may require specific instrument setup.[3]
¹H NMR Information about the proton environment, including number of protons, their chemical shifts, and couplings.Ubiquitous and powerful for organic structures; can show ¹H-¹⁹F coupling.¹H-¹⁹F coupling can be complex to interpret without ¹⁹F data; provides indirect evidence of fluorine position.
¹³C NMR Information about the carbon skeleton of the molecule.Defines the number and type of carbon atoms; C-F coupling can be observed.Lower sensitivity requires more sample or longer acquisition time; C-F coupling confirms attachment but not necessarily unique position without further data.[6]
LC-MS Molecular weight confirmation and purity assessment.Extremely high sensitivity for trace analysis; confirms elemental formula (with HRMS).Cannot distinguish between positional isomers (e.g., 7,8-difluoro vs. 6,7-difluoro); provides no connectivity information.[2][7][8]

Experimental Protocol: ¹⁹F NMR of this compound

This protocol is designed to be self-validating. By comparing the acquired data to the expected parameters derived from established principles of NMR, one can achieve a high degree of confidence in the structural assignment.

Part 1: Sample Preparation

The causality here is critical: a well-prepared sample is the foundation of a high-quality spectrum.

  • Analyte & Concentration: Weigh approximately 15-20 mg of the purified this compound. The goal is a concentration of ~100 mM.[9] This concentration is a trade-off: high enough for a strong signal in a short time, but not so high as to cause line broadening due to viscosity or aggregation.

  • Solvent Selection: Add 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the analyte in a clean vial.[9]

    • Why DMSO-d₆? This solvent is chosen for its ability to readily dissolve the polar carboxylic acid moiety. Its high boiling point also ensures sample stability. It is essential to use a deuterated solvent to avoid a massive, overwhelming solvent signal in ¹H spectra and to provide the deuterium signal required for the spectrometer's lock system.[6]

  • Solubilization & Transfer: Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6] Solid particles in the sample will severely degrade the spectral resolution by disrupting the magnetic field homogeneity.

  • Internal Standard (Optional but Recommended): While external referencing is possible, an internal standard is often preferable for the highest accuracy. Add a small, known amount of trifluoroacetic acid (TFA). However, be aware that TFA is acidic and could potentially interact with the sample. An inert, non-reactive standard may be preferred if available.[10]

Part 2: NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the DMSO-d₆ and shim the magnetic field to optimize homogeneity. Shimming is the process of adjusting the magnetic field to make it as uniform as possible across the sample volume, which is critical for achieving sharp spectral lines.

  • Acquisition Parameters:

    • Experiment: Standard 1D ¹⁹F experiment. It is often beneficial to run both a proton-coupled and a proton-decoupled experiment.

    • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

    • Spectral Width: ~250 ppm. This is wide enough to encompass most organic fluorine signals and avoid spectral folding.[3][11] Center the spectral window around -120 ppm as a starting point for aromatic fluorines.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds. A delay of 1-2 seconds is usually sufficient for ¹⁹F nuclei.

    • Number of Scans: 16-64 scans. Due to the high sensitivity of ¹⁹F, a high-quality spectrum can often be obtained in just a few minutes.

Parameter Recommended Value Rationale
Spectrometer Frequency≥ 376 MHz (for a 400 MHz ¹H)Higher field provides better sensitivity and dispersion.
Pulse ProgramStandard 1D acquireSimple, robust pulse sequence.
Spectral Width~250 ppmPrevents aliasing (spectral folding) of signals.[3]
Number of Scans16-64Balances signal-to-noise with experiment time.
Relaxation Delay2 sAllows for sufficient relaxation of ¹⁹F nuclei between pulses.
Temperature298 K (25 °C)Standard operating temperature.
Part 3: Data Processing and Interpretation

This is where the structure is validated. The key is to analyze the chemical shifts and, most importantly, the spin-spin coupling patterns.

G cluster_mol This compound cluster_couplings Key J-Coupling Interactions mol F7_label F at C7 F8_label F at C8 F7_label->F8_label ³J(F-F) (ortho) H6_label H at C6 F7_label->H6_label ³J(H-F) (ortho) F8_label->H6_label ⁴J(H-F) (meta) H5_label H at C5 F8_label->H5_label ⁵J(H-F) (para)

Caption: Key coupling interactions for validating the 7,8-difluoro substitution pattern.

1. Chemical Shift (δ):

  • The spectrum should display two distinct signals, one for the fluorine at position 7 (F7) and one for the fluorine at position 8 (F8).

  • Aromatic fluorine chemical shifts typically appear between -90 and -170 ppm relative to CFCl₃.[12] The exact positions will be influenced by the electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group.

2. Integration:

  • The relative integrals of the two signals should be 1:1, confirming the presence of two single fluorine atoms.

3. Coupling (J-Coupling):

  • This is the most powerful piece of evidence. We expect to see specific splitting patterns in both the ¹⁹F and ¹H spectra.

  • In the ¹⁹F Spectrum (proton-coupled):

    • F7 Signal: This fluorine is ortho to both F8 and H6. It will appear as a doublet of doublets (dd) . The larger splitting will be from the three-bond coupling to H6 (³JHF), and the smaller splitting from the three-bond coupling to F8 (³JFF).

    • F8 Signal: This fluorine is ortho to F7 and meta to H6. It will also likely appear as a doublet of doublets (dd) , split by F7 (³JFF) and H6 (⁴JHF). Long-range coupling to H5 (⁵JHF) might also be observed, further complicating the multiplet.

  • In the ¹H Spectrum:

    • H6 Signal: This proton is ortho to F7 and meta to F8. It will be split by both fluorines, appearing as a doublet of doublets (dd) .

Expected NMR Parameters: The table below provides an estimation of the parameters you should expect to observe. Actual values may vary slightly based on solvent and concentration.

Nucleus Expected δ (ppm) Expected Multiplet Key Coupling Constants (Hz)
F7 ~ -130 to -150dd³J(F7-F8) ≈ 15-25 Hz; ³J(F7-H6) ≈ 8-12 Hz
F8 ~ -140 to -160dd³J(F8-F7) ≈ 15-25 Hz; ⁴J(F8-H6) ≈ 4-8 Hz
H6 ~ 7.5 - 8.5dd³J(H6-F7) ≈ 8-12 Hz; ⁴J(H6-F8) ≈ 4-8 Hz

Self-Validation Check: If the observed spectrum shows two 1F signals with the integral ratio of 1:1, and the splitting patterns and coupling constants closely match the expected values for the 7,8-difluoro isomer, the structure is validated with a high degree of certainty. If, for example, a 6,7-difluoro isomer were present, the coupling patterns observed for the aromatic protons and fluorines would be dramatically different.

Conclusion

For fluorine-containing pharmaceuticals like this compound, ¹⁹F NMR is not just another analytical tool; it is the definitive technique for structural validation. Its high sensitivity and the direct, unambiguous information provided by chemical shifts and F-F/F-H coupling constants allow it to resolve the positional isomerism that other methods like mass spectrometry cannot. By following a robust protocol and understanding the causal principles behind spectral interpretation, researchers can eliminate structural ambiguity early in the drug development process, ensuring that their efforts are focused on the correct molecular entity.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. (2017). National Institutes of Health. [Link]

  • Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies. (2017). Semantic Scholar. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (2022). National Institutes of Health. [Link]

  • NMR Sample Preparation. (2013). Western University. [Link]

  • 19 f chemical shifts and coupling constants. (n.d.). Slideshare. [Link]

  • Alternate Strategies to Obtain Mass Balance without the Use of Radio labeled Compounds: Application of Quantitative Fluorine (F-19) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. (2017). ResearchGate. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. [Link]

  • Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. (2023). National Institutes of Health. [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). National Institutes of Health. [Link]

  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. (2015). Quest Journals. [Link]

  • Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. (2011). ResearchGate. [Link]

  • 19F NMR. (n.d.). NMR Service. [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (2021). National Institutes of Health. [Link]

Sources

Comparative study of quinolone antibacterial agents' structure-activity relationship

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Structure-Activity Relationship of Quinolone Antibacterial Agents

Introduction

The quinolones are a major class of synthetic antibacterial agents that have been a cornerstone of antimicrobial therapy for decades.[1] Their broad spectrum of activity, excellent bioavailability, and bactericidal action make them invaluable in treating a wide range of infections.[1][2] The remarkable success of this class is a direct result of extensive structure-activity relationship (SAR) studies, which have elucidated how specific chemical modifications to the core quinolone scaffold influence potency, spectrum, pharmacokinetics, and safety.[3][4][5]

This guide provides an in-depth comparative analysis of the SAR of quinolone antibacterial agents. We will dissect the quinolone pharmacophore, explore the impact of substituents at key positions, and provide standardized experimental protocols for researchers to validate these relationships in their own drug discovery efforts.

The Quinolone Mechanism of Action: Targeting Bacterial Topoisomerases

Quinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[6] They target two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and Topoisomerase IV (composed of ParC and ParE subunits).[6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones act as "topoisomerase poisons" by binding to the enzyme-DNA complex.[6][8] This stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step.[7][9] The accumulation of these stabilized cleavage complexes leads to double-strand DNA breaks, blockage of DNA replication, and ultimately, cell death.[6][7][9]

In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[7][10] Modern fluoroquinolones are often designed to have dual-targeting capabilities to enhance potency and reduce the likelihood of resistance development.[1]

Visualizing the Mechanism

Quinolone_Mechanism cluster_0 Bacterial Cell Quinolone Quinolone Enzyme_DNA_Complex Enzyme-DNA Complex Quinolone->Enzyme_DNA_Complex Binds to DNA_Gyrase_TopoIV DNA Gyrase / Topoisomerase IV DNA_Gyrase_TopoIV->Enzyme_DNA_Complex Binds DNA Cleavage_Complex Stabilized Ternary Cleavage Complex Enzyme_DNA_Complex->Cleavage_Complex Traps complex Replication_Fork_Stall Replication Fork Stall Cleavage_Complex->Replication_Fork_Stall Blocks replication DSB Double-Strand DNA Breaks Replication_Fork_Stall->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of quinolone action.

The Quinolone Pharmacophore: A Structural Dissection

The fundamental activity of all quinolones resides in the 4-quinolone nucleus. SAR studies have revealed that certain structural features are absolutely essential for antibacterial activity, forming the core pharmacophore.

Quinolone_Pharmacophore Core Quinolone Pharmacophore main_structure

Caption: The essential 4-quinolone pharmacophore.

Essential Moieties
  • 3-Carboxylic Acid & 4-Keto Group : These two functional groups are critical for the primary antibacterial activity.[11][12] They are directly involved in binding to the cleaved DNA within the enzyme-DNA complex and are essential for the chelation of magnesium ions, which plays a role in the drug-target interaction.[12][13] Any modification or removal of these groups results in a significant loss of biological activity.[11]

  • C2-C3 Double Bond : Reduction of the double bond between the C-2 and C-3 positions inactivates the molecule.[14]

Structure-Activity Relationships at Key Positions

The versatility and evolution of the quinolone class stem from the ability to modify the core structure at several key positions. These modifications fine-tune the agent's properties, including its antibacterial spectrum, potency, and safety profile.

N-1 Position: Potency and Pharmacokinetics

The substituent at the N-1 position significantly influences the overall potency and pharmacokinetic properties of the quinolone.[12][15]

  • Cyclopropyl Group : A cyclopropyl group is considered optimal for potent activity, particularly against Gram-negative bacteria like Enterobacteriaceae and Pseudomonas aeruginosa.[5][12] Ciprofloxacin is a classic example. The cyclopropyl moiety is thought to enhance the drug's interaction with the DNA gyrase-DNA complex.[16][17]

  • Difluorophenyl Group : A 2,4-difluorophenyl substituent, as seen in trovafloxacin, also increases potency, though generally less than a cyclopropyl group.[12] However, it can enhance activity against anaerobic bacteria.[2]

  • Ethyl and t-Butyl Groups : Smaller alkyl groups like ethyl are generally less potent than the cyclopropyl group.[18] Larger, bulkier groups like tert-butyl can sometimes improve activity against mycobacteria.[18]

  • Ring Fusion (N-1 to C-8) : Linking the N-1 and C-8 positions with a third ring, as in ofloxacin and its active S-enantiomer levofloxacin, increases activity against Gram-positive bacteria.[12][19] This modification also results in an excellent pharmacokinetic profile, including high bioavailability and a long half-life.[5]

C-5 Position: Enhancing Gram-Positive Activity

Substituents at the C-5 position can increase potency, especially against Gram-positive organisms.

  • Amino Group : An amino group at C-5, as found in sparfloxacin, is considered optimal for improving in vitro activity against Gram-positive bacteria and overall potency.[3][12]

  • Methyl Group : A methyl group at this position, as in grepafloxacin, also enhances Gram-positive activity, but to a lesser extent than an amino group.[12]

C-6 Position: The "Fluoro" in Fluoroquinolones

The introduction of a fluorine atom at the C-6 position was a pivotal breakthrough, dramatically improving antibacterial potency and leading to the development of the widely used fluoroquinolones.[2][12][15]

  • Fluorine Atom : The C-6 fluoro substituent significantly enhances DNA gyrase inhibition and improves the drug's penetration through the bacterial cell wall.[5][19][20] This single modification is largely responsible for the broad-spectrum activity of modern quinolones. While other halogens have been tested, fluorine provides the most potent activity.[19]

C-7 Position: The Key to Spectrum and Potency

The substituent at the C-7 position is arguably the most critical for modulating the antibacterial spectrum, potency, and pharmacokinetic properties.[3][5][12][21]

  • Piperazine Ring : A piperazine ring (e.g., ciprofloxacin, norfloxacin) confers potent activity against Gram-negative bacteria, including P. aeruginosa.[5][12]

  • Pyrrolidine Ring : A pyrrolidine ring (e.g., moxifloxacin) generally improves activity against Gram-positive bacteria.[12]

  • Bulky Substituents : Increasing the steric bulk of the C-7 substituent can enhance Gram-positive activity and improve serum half-life.[3][4] Furthermore, bulky side chains can reduce central nervous system (CNS) side effects by decreasing the binding affinity to GABA receptors.[3][13] However, bulky substituents can also increase the efficiency of bacterial efflux pumps, a mechanism of resistance.[11]

C-8 Position: Modulating Activity and Safety

The C-8 position can be substituted to further refine the antibacterial spectrum and mitigate side effects.

  • Halogen (F or Cl) : A fluorine or chlorine atom at C-8 can improve oral absorption and enhance activity against anaerobic bacteria.[3][4]

  • Methoxy Group : A methoxy group at C-8 also increases anti-anaerobic activity but has the significant advantage of reducing the potential for drug-induced photosensitivity, a known side effect of some quinolones with a halogen at this position.[3][19]

Comparative Performance Data

The following table summarizes the impact of key structural modifications on the antibacterial activity of representative quinolones against common pathogens. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

QuinoloneN-1 SubstituentC-6 SubstituentC-7 SubstituentC-8 SubstituentS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)P. aeruginosa (Gram-) MIC (µg/mL)
Nalidixic Acid EthylHMethylH>644>128
Ciprofloxacin CyclopropylFPiperazinylH0.25 - 1≤0.015 - 0.060.25 - 1
Levofloxacin Fused RingFMethylpiperazinylO (fused)0.5 - 1≤0.06 - 0.121 - 4
Moxifloxacin CyclopropylFMethoxy-pyrrolidinylMethoxy0.12 - 0.250.068
Trovafloxacin DifluorophenylFAminopyrrolidinylH≤0.06 - 0.12≤0.03 - 0.061 - 2

Note: MIC values are approximate ranges compiled from various sources and can vary based on the specific strain and testing conditions.

Experimental Validation: Protocols for SAR Analysis

To support drug development and SAR studies, standardized and reproducible experimental protocols are essential. Here, we provide detailed methodologies for two key assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the potency of a compound against various bacterial strains.

Experimental Workflow

MIC_Workflow prep_compound Prepare Serial Dilutions of Quinolone inoculate_plate Inoculate Microtiter Plate (Compound + Inoculum) prep_compound->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate_plate incubation Incubate Plate (35°C for 16-20h) inoculate_plate->incubation read_results Read Plate for Visible Growth incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for MIC determination.

Step-by-Step Protocol
  • Compound Preparation : Prepare a stock solution of the test quinolone in a suitable solvent (e.g., DMSO or water). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired final concentrations.

  • Inoculum Preparation : Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation : After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the quinolone that completely inhibits visible growth.[22]

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase, providing direct evidence of target engagement.[23][24]

Step-by-Step Protocol
  • Reaction Setup : On ice, prepare a reaction mixture in a microcentrifuge tube. The final reaction volume (e.g., 20-30 µL) should contain:

    • Assay Buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine).

    • ATP (typically 1 mM).

    • Relaxed plasmid DNA (e.g., pBR322) as the substrate.

    • The test quinolone at various concentrations (or solvent control).

  • Enzyme Addition : Initiate the reaction by adding a purified DNA gyrase enzyme (e.g., from E. coli).

  • Incubation : Incubate the reaction mixture at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.[25]

  • Reaction Termination : Stop the reaction by adding a stop solution containing a detergent (e.g., SDS) and a DNA loading dye.[25]

  • Agarose Gel Electrophoresis : Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the different forms of the plasmid DNA are separated. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Analysis : Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.[25] Inhibition of supercoiling is observed as a decrease in the intensity of the fast-migrating supercoiled band and an increase in the slow-migrating relaxed band compared to the no-drug control. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.

Conclusion and Future Perspectives

The structure-activity relationships of quinolones are well-established, providing a clear roadmap for designing new agents with desired properties. The core 4-quinolone nucleus is essential, while modifications at the N-1, C-5, C-6, C-7, and C-8 positions are used to modulate potency, expand the antibacterial spectrum, and improve safety and pharmacokinetic profiles. The cyclopropyl group at N-1, fluorine at C-6, and a piperazinyl or pyrrolidinyl moiety at C-7 are hallmarks of the most successful fluoroquinolones.

As antibiotic resistance continues to be a global threat, the foundational SAR knowledge of quinolones remains critically important. Future research will likely focus on designing novel quinolones that can evade existing resistance mechanisms, such as efflux pumps and target-site mutations. By continuing to apply the principles of medicinal chemistry and SAR, the quinolone scaffold will undoubtedly continue to be a source of new and effective antibacterial agents.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Dalhoff, A., & Tillotson, G. (2015). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 61(Supplement_2), S51–S59. [Link]

  • Davis, R., & Bryson, H. M. (1994). The new fluoroquinolones: A critical review. Drugs & Aging, 4(2), 114-138. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Fournier, B., & Hooper, D. C. (2000). Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 44(8), 2071-2077. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

  • Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: Action and resistance updated. Current Topics in Medicinal Chemistry, 9(11), 981-998. [Link]

  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421-433. [Link]

  • Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119. [Link]

  • Domagala, J. M., & Peterson, L. R. (1994). Structure-activity and structure-side-effect relationship for the quinolone antibacterials. Infectious Disease and Therapy, 1-28. [Link]

  • Ismaiel, O. A., & El-Koussi, W. M. (2020). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 13(11), 350. [Link]

  • ScienceDirect. (n.d.). C-7 substituent. ScienceDirect Topics. [Link]

  • Scribd. (n.d.). SAR of Fluroquinolone. [Link]

  • Kem Corona. (2020, July 18). SAR of Fluoroquinolones [Video]. YouTube. [Link]

  • Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 142, 11-22. [Link]

  • Pan, X. S., & Fisher, L. M. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Infectious Disease, 11-22. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Wiman, C., et al. (2019). N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria. ACS Omega, 4(21), 19126–19135. [Link]

  • Wolfson, J. S., & Hooper, D. C. (1989). Chemical evolution of the fluoroquinolone antimicrobial agents. Reviews of Infectious Diseases, 11(Supplement_5), S961-S970. [Link]

  • Pharmacy info. (2020, August 1). SAR of Quinolones [Video]. YouTube. [Link]

  • Chu, D. T. W., & Fernandes, P. B. (1989). Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. [Link]

  • Pham, T. D. H., & Ziora, Z. M. (2019). Quinolone Antibiotics. IntechOpen. [Link]

  • Ren, Y., et al. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 39(13), 2619-2628. [Link]

  • Bell, E. W., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(10), 3687-3693. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Al-Trawneh, S. A., & Al-Salahat, K. A. (2019). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics, 8(4), 213. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • da Silva, A. F. M., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Molecules, 28(10), 4080. [Link]

  • Mannion, A. J., et al. (2018). Antimicrobial susceptibility testing. Bio-protocol, 8(5), e2747. [Link]

  • Sun, Z., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Molecules, 28(9), 3738. [Link]

  • Agilent Technologies. (2015). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

  • Florida Department of Agriculture and Consumer Services. (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. [Link]

Sources

A Senior Application Scientist's Guide to the High-Performance Liquid Chromatography (HPLC) Purity Analysis of Synthesized 7,8-Difluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Fluoroquinolone Scaffolds

7,8-Difluoroquinoline-3-carboxylic acid is a pivotal chemical intermediate, serving as a foundational scaffold in the synthesis of advanced fluoroquinolone antibiotics and other therapeutic agents.[1] The substitution pattern, particularly the presence of fluorine atoms, significantly influences the compound's reactivity and, ultimately, the biological activity and safety profile of the final active pharmaceutical ingredient (API).[2] Consequently, the rigorous, quantitative assessment of its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring reproducible downstream synthesis, mitigating the risk of introducing potentially toxic impurities, and complying with stringent regulatory standards.

This guide provides an in-depth comparison of two robust reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will explore the rationale behind critical method development choices, present a detailed validation workflow based on International Council for Harmonisation (ICH) guidelines, and provide objective experimental data to guide researchers in selecting the most appropriate method for their specific needs, whether for routine quality control or for advanced impurity profiling with mass spectrometry (MS).

The Analytical Challenge: Anticipating Process-Related Impurities

Effective purity analysis begins with an understanding of potential impurities that may arise during synthesis. The synthesis of quinolone cores often involves multi-step reactions where incomplete reactions or side reactions can introduce structurally similar impurities that are challenging to separate.[3][4] Common impurities may include unreacted starting materials, intermediates, or by-products such as decarboxylated species. For the purpose of this guide, we will consider two hypothetical, yet plausible, process-related impurities:

  • Impurity A (Precursor): An uncyclized intermediate from a common synthetic route.

  • Impurity B (Decarboxylated Species): A degradation product formed under harsh reaction conditions.

A successful HPLC method must be able to resolve the main this compound peak from these and other potential impurities, a characteristic known as "specificity" or "stability-indicating."[5]

Comparative Method Development: A Tale of Two Mobile Phases

The cornerstone of a successful RP-HPLC separation for a polar, ionizable compound like a carboxylic acid is the precise control of the mobile phase pH and its interaction with the stationary phase. Here, we compare two common approaches using a standard C18 column.

Method A: The Classic Workhorse (TFA Modifier)

This method employs Trifluoroacetic Acid (TFA) as a mobile phase additive. TFA acts as an ion-pairing agent, neutralizing the charge on the carboxylate group of the analyte at low pH. This suppresses its ionization, leading to increased retention on the non-polar C18 stationary phase and significantly improved peak shape by minimizing tailing.

  • Rationale: TFA is highly effective at producing sharp, symmetrical peaks for acidic compounds. Its primary drawback is that it is a strong ion-suppressing agent, making it unsuitable for sensitive analysis via electrospray ionization mass spectrometry (ESI-MS).

Method B: The MS-Friendly Alternative (Formic Acid Modifier)

This method utilizes formic acid, a volatile organic acid, as the mobile phase modifier.[6] Like TFA, it lowers the mobile phase pH to keep the carboxylic acid in its protonated, more retained form.

  • Rationale: The key advantage of formic acid is its volatility, which makes it fully compatible with LC-MS analysis.[6] This is crucial when an impurity needs to be identified by its mass. The chromatographic performance, particularly peak shape, may be slightly inferior to that achieved with TFA but is often more than adequate for purity analysis.

Experimental Protocols and Workflow

The following protocols outline the step-by-step procedures for analyzing this compound using both comparative methods.

Protocol 1: Sample and Standard Preparation
  • Solvent Selection: Use a mixture of Acetonitrile and HPLC-grade water (e.g., 50:50 v/v) as the diluent. This ensures compatibility with the initial mobile phase conditions and good solubility.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the synthesized sample to the same concentration (0.5 mg/mL) in the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulate matter before injecting them into the HPLC system.[7]

Protocol 2: HPLC System and Conditions
ParameterMethod A: Classic WorkhorseMethod B: MS-Friendly
HPLC System HPLC with UV-Vis DetectorHPLC with UV-Vis Detector
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection (UV) 285 nm285 nm
Injection Volume 10 µL10 µL
Analytical Workflow Visualization

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation (0.5 mg/mL) MobilePhasePrep Mobile Phase Preparation HPLCRun HPLC Injection & Run (Gradient Elution) SamplePrep->HPLCRun MobilePhasePrep->HPLCRun Integration Peak Integration & Chromatogram Generation HPLCRun->Integration Validation System Suitability Check (Tailing, Plates, RSD) Integration->Validation PurityCalc Purity Calculation (% Area Normalization) Validation->PurityCalc Report Final Purity Report PurityCalc->Report

Caption: High-level workflow for HPLC purity analysis.

Performance Data: An Objective Comparison

The following table summarizes the hypothetical chromatographic performance data for the separation of this compound from its potential impurities using the two described methods.

ParameterMethod A (TFA)Method B (Formic Acid)Acceptance Criteria
Retention Time (Main Peak) ~9.5 min~9.2 minConsistent
Resolution (Main vs. Impurity A) 2.82.5> 2.0
Resolution (Main vs. Impurity B) 3.53.1> 2.0
Tailing Factor (Main Peak) 1.11.3≤ 1.5
Theoretical Plates (Main Peak) > 12,000> 9,000> 2,000

Analysis of Results:

  • Resolution (R_s): Both methods successfully resolve the main peak from the impurities, meeting the standard acceptance criterion of R_s > 2.0. Method A shows slightly superior resolving power.

  • Peak Shape (Tailing Factor): Method A provides a more symmetrical peak (Tailing Factor closer to 1.0), as expected with the stronger ion-pairing agent, TFA.

  • Efficiency (Theoretical Plates): The higher plate count in Method A indicates a more efficient separation, resulting in sharper peaks.

Trustworthiness Through Validation: Adhering to ICH Q2(R1) Guidelines

A method is only trustworthy if it is validated. Validation provides documented evidence that the method is suitable for its intended purpose.[5][8] The following pillars of validation, as defined by ICH guidelines, must be demonstrated.[8][9][10]

Validation_Pillars center_node Reliable & Validated HPLC Method Specificity Specificity (Distinguishes Analyte) center_node->Specificity Linearity Linearity & Range (Proportional Response) center_node->Linearity Accuracy Accuracy (Closeness to True Value) center_node->Accuracy Precision Precision (Reproducibility) center_node->Precision Sensitivity Sensitivity (LOD & LOQ) center_node->Sensitivity Robustness Robustness (Resists Small Changes) center_node->Robustness

Caption: Core pillars of HPLC method validation per ICH guidelines.

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is demonstrated by resolving the main peak from all other peaks.

  • Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[11] This is typically evaluated over a range of 80-120% of the target concentration for an assay.

  • Accuracy: This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is often assessed through recovery studies of a spiked sample.

  • Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[9]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase composition).[8]

Conclusion and Recommendations

Both HPLC methods presented are capable of providing accurate and reliable purity analysis for synthesized this compound. The choice between them should be guided by the specific analytical objective:

  • Method A (TFA Modifier) is recommended for routine quality control and release testing . Its superior chromatography, characterized by better peak symmetry and higher efficiency, provides robust and highly reproducible purity values.

  • Method B (Formic Acid Modifier) is the preferred choice when impurity identification is required . Its compatibility with mass spectrometry is essential for elucidating the structure of unknown peaks, a critical step in process development and troubleshooting.[6]

Regardless of the method chosen, a comprehensive validation according to ICH guidelines is mandatory to ensure the integrity of the data and to meet the rigorous standards of the pharmaceutical industry.[9][11]

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Anderson, E. D., & Drlica, K. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC. Retrieved from [Link]

  • LookChem. (n.d.). This compound. LookChem. Retrieved from [Link]

  • MDPI. (2014). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Retrieved from [Link]

  • MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Retrieved from [Link]

  • Orient. J. Chem. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Difluoroquinolines: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic introduction of fluorine atoms, particularly as difluoro-substituents, can dramatically modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the efficient and regioselective synthesis of difluoroquinolines is a critical endeavor for researchers in drug discovery and chemical synthesis.

This guide provides a head-to-head comparison of the primary synthetic strategies for accessing difluoroquinolines. We will move beyond a simple recitation of named reactions to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and provide field-proven insights to guide your synthetic planning.

Classical Cyclization Strategies: The Enduring Workhorses

For over a century, a set of named reactions has dominated quinoline synthesis. These methods typically involve the acid-catalyzed condensation and cyclization of anilines with 1,3-dicarbonyl compounds or their equivalents. While robust, their application to fluorinated substrates often requires navigating harsh conditions that can be incompatible with sensitive functional groups.

The Conrad-Limpach and Knorr Syntheses

The Conrad-Limpach and Knorr syntheses are related methods that construct the quinoline core from anilines and β-ketoesters. The initial step is the formation of a β-enamino ester. The regiochemical outcome is dictated by the cyclization conditions:

  • Conrad-Limpach Synthesis: Thermal cyclization at high temperatures (~250 °C) favors the formation of 4-quinolones.

  • Knorr Synthesis: Acid-catalyzed cyclization (e.g., with polyphosphoric acid or sulfuric acid) at lower temperatures (~100 °C) yields 2-quinolones.

The choice between these pathways is crucial when synthesizing specific difluoroquinolone isomers. For instance, reacting a difluoroaniline with a β-ketoester can lead to either a difluoro-4-quinolone or a difluoro-2-quinolone depending on the cyclization protocol.

Advantages:

  • Readily available and inexpensive starting materials.

  • Often high-yielding for simple substrates.

Limitations:

  • Requires harsh, high-temperature, or strongly acidic conditions, limiting functional group tolerance.

  • The synthesis of 2-quinolones via the Knorr pathway can sometimes be complicated by competing side reactions.

Representative Experimental Protocol: Synthesis of 6,7-difluoro-2-methyl-4-quinolone (Conrad-Limpach)

  • Step A: Enamine Formation: A mixture of 3,4-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield the crude β-enamino ester.

  • Step B: Thermal Cyclization: The crude enamino ester is added dropwise to a pre-heated solution of diphenyl ether at 250 °C. The reaction is maintained at this temperature for 30 minutes. After cooling, the mixture is diluted with hexane, and the precipitated solid is collected by filtration, washed with hexane, and dried to afford the 6,7-difluoro-2-methyl-4-quinolone.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction offers a pathway to 4-quinolones bearing a carboxylic acid group at the C3 position. It begins with the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis/decarboxylation. This method has been successfully applied to the synthesis of clinically important fluoroquinolones.

Advantages:

  • Provides access to 4-quinolone-3-carboxylic acids, a key pharmacophore.

  • The multi-step process allows for isolation of intermediates.

Limitations:

  • The high-temperature cyclization step (~250 °C) presents similar functional group compatibility issues as the Conrad-Limpach synthesis.

Modern Approaches: Precision and Mildness

Advances in catalysis and reaction methodology have opened new avenues for difluoroquinoline synthesis, often under significantly milder conditions and with greater control over regioselectivity.

Palladium-Catalyzed Annulation of Anilines

A powerful modern strategy involves the palladium-catalyzed annulation of anilines with alkynes. For example, the reaction of a difluoroaniline with a propargyl alcohol derivative can proceed through a cascade of reactions including Sonogashira coupling, cyclization, and isomerization to furnish the quinoline ring. These methods often exhibit broad substrate scope and functional group tolerance.

Mechanism Overview: The catalytic cycle typically involves oxidative addition of a palladium(0) species to an ortho-halo-difluoroaniline, followed by Sonogashira coupling with an alkyne. The resulting intermediate then undergoes an intramolecular cyclization (e.g., a 6-endo-dig cyclization) onto the alkyne, followed by reductive elimination to regenerate the catalyst and release the quinoline product.

Advantages:

  • Milder reaction conditions compared to classical methods.

  • High degree of regiocontrol, dictated by the position of the halogen on the aniline precursor.

  • Excellent functional group tolerance.

Disadvantages:

  • Requires pre-functionalized starting materials (e.g., ortho-haloanilines).

  • Cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

Comparative Summary of Synthetic Routes

FeatureConrad-Limpach / KnorrGould-JacobsPd-Catalyzed Annulation
Precursors Difluoroanilines, β-ketoestersDifluoroanilines, malonate estersortho-Halo-difluoroanilines, alkynes
Key Reagents Strong acid (H₂SO₄) or heatHigh heat (~250 °C)Pd catalyst, ligand, base
Conditions Harsh (100-250 °C)Harsh (~250 °C)Mild (often < 120 °C)
Yields Moderate to HighModerate to HighGood to Excellent
Regiocontrol Controlled by conditionsFixed (4-quinolone)Excellent (pre-defined by halo-position)
Functional Group Tolerance PoorPoor to ModerateGood to Excellent
Scalability HighHighModerate (catalyst cost)

Visualizing Synthetic Strategy

The selection of a synthetic route is a critical decision based on the target structure and available resources. The following diagram illustrates a general decision-making workflow.

G start Target Difluoroquinoline Structure? subst_pattern Substitution Pattern Known? start->subst_pattern func_groups Sensitive Functional Groups Present? subst_pattern->func_groups no no func_groups->no No yes yes func_groups->yes Yes quinolone_type Target is 2- or 4-Quinolone? c3_cooh C3-Carboxylic Acid Required? quinolone_type->c3_cooh classical Consider Classical Routes (Conrad-Limpach, Knorr) modern Consider Modern Routes (Pd-Catalysis, C-H Activation) gould Consider Gould-Jacobs yes2 yes2 c3_cooh->yes2 Yes no2 no2 c3_cooh->no2 No no->quinolone_type yes->modern yes2->gould no2->classical

Caption: Decision workflow for selecting a difluoroquinoline synthetic route.

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis of 6,7-Difluoro-2-phenylquinoline

This protocol is representative of modern catalytic methods for constructing the quinoline core.

  • Reaction Setup: To a flame-dried Schlenk tube is added 4,5-difluoro-2-iodoaniline (1.0 mmol), phenylacetylene (1.2 mmol), palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: The tube is evacuated and backfilled with argon three times. Anhydrous dioxane (5 mL) is then added via syringe.

  • Reaction Execution: The reaction mixture is stirred and heated to 100 °C for 12 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 6,7-difluoro-2-phenylquinoline.

Conclusion and Future Outlook

While classical methods like the Conrad-Limpach and Gould-Jacobs reactions remain valuable for their simplicity and use of inexpensive starting materials, their reliance on harsh conditions is a significant drawback. The future of difluoroquinoline synthesis lies in the continued development of modern catalytic methods. Transition-metal catalysis, particularly with palladium, has already demonstrated superior functional group tolerance and regiocontrol. Emerging fields such as photoredox catalysis and C-H activation are poised to offer even milder and more direct routes to these valuable compounds, further empowering medicinal chemists and materials scientists to explore the unique chemical space offered by fluorinated heterocycles.

References

  • Title: The Gould-Jacobs reaction. Source: Organic Reactions. URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of Quinolines from Anilines and Propargylic Alcohols. Source: Organic Letters. URL: [Link]

  • Title: Palladium-Catalyzed Annulation of o-Haloanilines with Terminal Alkynes: A Quick Access to 2-Substituted Quinolines. Source: The Journal of Organic Chemistry. URL: [Link]

A Researcher's Guide to the Mechanism of Action of 7,8-Difluoroquinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Development Professionals

This guide provides an in-depth analysis of the mechanism of action of 7,8-difluoroquinoline-3-carboxylic acid derivatives, a promising subclass of fluoroquinolone antibacterials. We will objectively compare their performance against established alternatives, supported by experimental data, and provide detailed protocols for key validation assays. This document is designed for researchers, scientists, and drug development professionals seeking to understand and evaluate this important class of compounds.

The Core Mechanism: Interruption of DNA Homeostasis

This compound derivatives, like all fluoroquinolones, exert their bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[1][2] These enzymes are essential for bacterial survival as they manage the topology of DNA, a critical process during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process necessary to relieve the torsional stress that builds up ahead of the replication fork.[3][4]

  • Topoisomerase IV: Primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells.

The bactericidal action is not merely enzyme inhibition but the conversion of these essential enzymes into cellular toxins. The derivatives bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved but not resealed.[5] This "cleavage complex" acts as a physical roadblock to DNA replication machinery, leading to an accumulation of double-strand DNA breaks and ultimately triggering cell death.[3][4]

A key aspect of the fluoroquinolone mechanism is its differential targeting. In many Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is typically more sensitive.[1][2] This distinction is crucial for understanding the spectrum of activity and the development of resistance.

Quinolone_Mechanism_of_Action cluster_0 Bacterial Cell DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication Process TopoIV Topoisomerase IV DNA->TopoIV Catenated Chromosomes Gyrase DNA Gyrase Replication->Gyrase Torsional Stress Gyrase->DNA Introduces Negative Supercoils CleavageComplex Stabilized Ternary Complex (Drug-Enzyme-DNA) Gyrase->CleavageComplex TopoIV->DNA Decatenation TopoIV->CleavageComplex DSB Double-Strand Breaks CleavageComplex->DSB Causes Death Cell Death DSB->Death Leads to Drug Quinolone Derivative Drug->CleavageComplex Traps

Caption: Mechanism of action for quinolone derivatives.

Comparative Performance Analysis

The efficacy of a new antibacterial agent is best understood in the context of existing therapies. Here, we compare 7,8-difluoroquinoline derivatives against both other fluoroquinolones and agents with entirely different mechanisms.

Comparison with Established Fluoroquinolones

The addition of fluorine atoms at positions 7 and 8 is a structural modification intended to enhance potency and modulate the antibacterial spectrum. Below is a comparison of the in vitro activity (Minimum Inhibitory Concentration, MIC) of novel derivatives against commonly used fluoroquinolones like Ciprofloxacin and Levofloxacin. Lower MIC values indicate greater potency.

Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)

OrganismDerivative 8f¹Ciprofloxacin (CP)¹Levofloxacin (LV)¹Moxifloxacin (MX)¹Gemifloxacin (GM)¹
Gram-Positive
S. aureus (MSSA 10-03)0.25 0.50.50.50.5
S. aureus (MRSA 10-05)0.25 321642
S. epidermidis (MRSE)0.25 - 4 >32>3244
S. pneumoniae0.25 - 1 220.50.25
S. hemolyticus 10020.25 321642
Gram-Negative
E. coli0.06 0.030.060.060.06
P. aeruginosa>16 1244

¹Data synthesized from a study on novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives, where '8f' represents a specific derivative of the core structure being discussed.[1]

Expert Insights: The data highlights a significant advantage of derivative 8f against resistant Gram-positive pathogens. It is 8- to 128-fold more potent than reference drugs against specific strains of MRSA and S. hemolyticus.[1] This enhanced activity is often attributed to modifications at the C-7 position, which can improve the drug's ability to inhibit topoisomerase IV and evade bacterial efflux pumps.[1][6] However, the data also shows a common challenge for this class: reduced activity against P. aeruginosa.

Comparison with Non-Quinolone Alternatives: Beta-Lactams

To provide a broader context, we compare the quinolone mechanism to that of beta-lactams (e.g., penicillins, cephalosporins), which act by inhibiting cell wall synthesis.

  • Mechanism: Beta-lactams inhibit Penicillin-Binding Proteins (PBPs), enzymes that catalyze the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and, ultimately, cell lysis.

  • Target: Bacterial cell wall.

  • Spectrum: Varies widely based on the specific agent but is a cornerstone for treating many infections. Fluoroquinolones rose to prominence partly due to their effectiveness against pathogens resistant to beta-lactams and macrolides.[6]

Beta_Lactam_Mechanism cluster_1 Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Drug Beta-Lactam Antibiotic Drug->PBP Inhibits Lysis Cell Lysis Inhibition->Lysis Leads to

Caption: Simplified mechanism of action for beta-lactam antibiotics.

Comparative Advantage: Quinolones target DNA synthesis, a fundamentally different pathway from cell wall synthesis. This makes them effective against bacteria that have developed resistance to beta-lactams via mechanisms like beta-lactamase production. Furthermore, their efficacy against both Gram-positive and Gram-negative pathogens provides a broad spectrum of activity.[7]

Key Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, protocols must be robust and self-validating. Here we describe two cornerstone assays for evaluating quinolone derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard, high-throughput approach.

Experimental Causality: This protocol creates a concentration gradient of the test compound. By inoculating each concentration with a standardized bacterial suspension, we can directly observe the concentration at which bacterial growth is halted. The use of a positive control (no drug) validates that the bacteria are viable and the medium supports growth, while a negative control (no bacteria) ensures the medium is sterile.

Step-by-Step Methodology:

  • Preparation: Aseptically prepare a stock solution of the 7,8-difluoroquinoline derivative in a suitable solvent (e.g., DMSO). Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in cation-adjusted Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in MHB to achieve the desired final concentration range.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (MHB + inoculum, no drug) and a negative control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

MIC_Workflow A Prepare Compound Stock & Bacterial Inoculum B Perform 2-Fold Serial Dilution of Compound in 96-Well Plate A->B C Add Standardized Inoculum to All Test Wells B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination via broth microdilution.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the effect of a compound on the enzymatic activity of DNA gyrase.

Experimental Causality: DNA gyrase uses the energy from ATP hydrolysis to convert relaxed circular plasmid DNA into a more compact, supercoiled form. This change in topology can be visualized using agarose gel electrophoresis, as the supercoiled form migrates faster through the gel than the relaxed form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to relaxed DNA.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of the quinolone derivative.

  • Enzyme Addition: Add a specific number of units of purified DNA gyrase enzyme to initiate the reaction. Include a "no enzyme" control and a "no drug" (positive) control.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. The concentration of the derivative that inhibits 50% of the supercoiling activity is the IC₅₀.

Gyrase_Assay_Workflow A Combine Buffer, Relaxed Plasmid, ATP, and Test Compound B Add DNA Gyrase Enzyme to Start Reaction A->B C Incubate at 37°C for 1 Hour B->C D Stop Reaction with SDS/Loading Dye C->D E Run Samples on 1% Agarose Gel D->E F Stain Gel and Visualize Bands Under UV Light E->F G Analyze Shift from Relaxed to Supercoiled DNA (IC₅₀) F->G

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Conclusion

This compound derivatives represent a structurally distinct and potent evolution in the fluoroquinolone class. Their core mechanism of action—the dual targeting and poisoning of bacterial DNA gyrase and topoisomerase IV—remains a highly effective strategy for achieving broad-spectrum bactericidal activity. The primary advantage of novel derivatives lies in their enhanced potency against resistant Gram-positive pathogens, a critical need in the current clinical landscape. While challenges such as activity against Pseudomonas aeruginosa persist, the structure-activity relationships within this class offer fertile ground for further optimization. The experimental frameworks provided here serve as a robust foundation for the continued investigation and development of these promising antibacterial agents.

References

  • Al-Hiari, Y. M., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Li, X., et al. (2013). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 18(12), 14680-14698. [Link]

  • Neu, H. C., & Labthavikul, P. (1982). In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria. Antimicrobial Agents and Chemotherapy, 22(1), 23-27. [Link]

  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

  • Domagala, J. M., et al. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394-404. [Link]

  • Chen, C. R., et al. (1996). Intracellular action of fluoroquinolones. When DNA gyrase and DNA topoisomerase IV are not drug targets. The Journal of biological chemistry, 271(35), 21401-21407. [Link]

  • Nishino, T., & Une, T. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 8 Suppl 5, S505-S512. [Link]

  • Reeves, D. S., et al. (1991). The comparative activity of fleroxacin, three other quinolones and eight unrelated antimicrobial agents. The Journal of antimicrobial chemotherapy, 28 Suppl B, 1-14. [Link]

  • Vos, S. M., et al. (2023). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. Microbiology and molecular biology reviews : MMBR, 87(3), e0000323. [Link]

  • Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 4(11), a015320. [Link]

  • Chin, N. X., & Neu, H. C. (1985). Inhibitory and bactericidal activities of amifloxacin, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents. Antimicrobial agents and chemotherapy, 28(4), 565-569. [Link]

  • Khodursky, A. B., & Cozzarelli, N. R. (1998). The mechanism of inhibition of DNA gyrase by quinolone antibacterials. The Journal of biological chemistry, 273(42), 27668-27677. [Link]

Sources

Benchmarking the performance of novel kinase inhibitors based on the 7,8-difluoroquinoline scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of novel kinase inhibitors built upon the 7,8-difluoroquinoline scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this emerging class of compounds. We will delve into the rationale behind their design, present comparative experimental data against established benchmarks, and provide detailed protocols for key assays.

Introduction: The Promise of the Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer properties.[1][2] Its versatility and "druggability" have made it a focal point in the design of novel kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern oncology research.[3]

Small molecules targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor have shown significant clinical success.[4][5] Many of these inhibitors are based on quinoline and its related quinazoline scaffold.[4][5] This guide will explore the emerging potential of a specific modification to the quinoline core: the 7,8-difluoro substitution pattern. While direct data on 7,8-difluoroquinoline kinase inhibitors targeting specific receptor tyrosine kinases remains nascent, we will examine related structures with substitutions at these positions to benchmark their performance and lay the groundwork for future development.

The Rationale for 7,8-Disubstitution: A Focus on Novel Fluoroquinolone Derivatives

Recent research has explored the impact of substitutions at the C-7 and C-8 positions of the quinoline ring. One notable example is a series of novel fluoroquinolone derivatives featuring a 7,8-ethylene diamine bridge.[1][4] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[1][4] The proposed mechanism of action for some of these compounds is the inhibition of eukaryotic topoisomerase II, an enzyme crucial for DNA replication and a target for several established anticancer agents.[1][4] This highlights the potential for 7,8-disubstituted quinolines to act as potent inhibitors of enzymes central to cancer cell proliferation.

Performance Benchmarking: 7,8-Ethylene Diamine Fluoroquinolone Derivatives vs. Established Anticancer Agents

To objectively assess the performance of these novel compounds, we will compare their in vitro antiproliferative activity against colorectal cancer cell lines with that of cisplatin, a widely used chemotherapeutic agent.

Comparative Antiproliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of novel 7,8-ethylene diamine fluoroquinolone derivatives against several colorectal cancer cell lines, with cisplatin as a benchmark.[1]

CompoundHT29 (IC50 in µM)HCT116 (IC50 in µM)SW620 (IC50 in µM)
Novel FQ 4a Approaching nanomolarApproaching nanomolarApproaching nanomolar
Novel FQ 4b 1.610.849.19
Novel FQ 4c Not specifiedNot specifiedNot specified
Cisplatin Higher than novel FQsHigher than novel FQsHigher than novel FQs

Data extracted from "Antiproliferative Properties of 7,8-Ethylene Diamine Chelator-Lipophilic Fluoroquinolone Derivatives Against Colorectal Cancer Cell Lines".[1][4]

The data clearly indicates that the novel fluoroquinolone derivatives, particularly compound 4a , exhibit potent antiproliferative activity, with IC50 values approaching the nanomolar range.[1] Notably, compounds 4a and 4b demonstrated stronger activity against the tested colorectal cancer cell lines than the established chemotherapeutic agent, cisplatin.[1][4][5] This suggests that the 7,8-disubstituted quinoline scaffold holds significant promise for the development of new and effective anticancer agents.

Key Signaling Pathways in Cancer

To provide a broader context for the importance of kinase inhibition in cancer, the following diagrams illustrate the signaling pathways of three key receptor tyrosine kinases often implicated in tumorigenesis: EGFR, VEGFR, and c-Met. While the novel compounds discussed above may not directly target these kinases, understanding these pathways is crucial for researchers in the field of cancer drug discovery.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR Signaling Pathway

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLC_PKC PLCγ-PKC Pathway Dimerization->PLC_PKC PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Angiogenesis Angiogenesis, Vascular Permeability PLC_PKC->Angiogenesis PI3K_AKT->Angiogenesis

Caption: VEGFR Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binding Dimerization Dimerization & Autophosphorylation cMet->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Invasion Cell Motility, Invasion, Morphogenesis RAS_MAPK->Invasion PI3K_AKT->Invasion

Caption: c-Met Signaling Pathway

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section details the step-by-step methodologies for key in vitro assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., 7,8-difluoroquinoline derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Workflow:

Kinase_Assay_Workflow A Compound Preparation: Serial dilution of test compounds in DMSO. B Kinase Reaction Setup: Add diluted compounds, kinase, and substrate/ATP mixture to wells. A->B C Incubation: Incubate at 30°C for 60 minutes. B->C D ADP Detection: Add ADP-Glo™ Reagent and incubate for 40 minutes. C->D E Signal Generation: Add Kinase Detection Reagent and incubate for 30 minutes. D->E F Data Acquisition: Measure luminescence using a plate reader. E->F G Data Analysis: Plot luminescence vs. inhibitor concentration to determine IC50. F->G

Caption: Kinase Activity Assay Workflow

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended. Include a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipettes

  • Microplate reader

Workflow:

MTT_Assay_Workflow A Cell Seeding: Plate cells in a 96-well plate and allow to adhere overnight. B Compound Treatment: Treat cells with serial dilutions of test compounds. A->B C Incubation: Incubate for a desired period (e.g., 48-72 hours). B->C D MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. C->D E Formazan Solubilization: Add solubilization solution to dissolve formazan crystals. D->E F Data Acquisition: Measure absorbance at 570 nm. E->F G Data Analysis: Calculate cell viability as a percentage of the control and determine IC50. F->G

Caption: MTT Assay Workflow

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The preliminary data on 7,8-disubstituted quinoline derivatives, specifically the 7,8-ethylene diamine fluoroquinolones, is highly encouraging. Their potent antiproliferative activity against colorectal cancer cell lines, surpassing that of the established drug cisplatin, underscores the potential of this scaffold in the development of novel anticancer agents.[1][4]

While the direct inhibition of key receptor tyrosine kinases like EGFR, VEGFR, and c-Met by 7,8-difluoroquinoline compounds has yet to be extensively reported, the strong antiproliferative effects observed suggest that this scaffold warrants further investigation. Future research should focus on:

  • Synthesis and screening of a broader library of 7,8-difluoroquinoline derivatives to establish a clear structure-activity relationship.

  • Kinase selectivity profiling of the most potent compounds to identify their specific molecular targets.

  • In vivo studies to evaluate the efficacy and safety of lead compounds in preclinical cancer models.

By systematically exploring the potential of the 7,8-difluoroquinoline scaffold, the scientific community can pave the way for the development of a new generation of highly effective and selective kinase inhibitors for the treatment of cancer.

References

  • Al-Qaisi, J. A., et al. (2022). Antiproliferative Properties of 7,8-Ethylene Diamine Chelator-Lipophilic Fluoroquinolone Derivatives Against Colorectal Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 22(5), 1012-1028.
  • Al-Qaisi, J. A., et al. (2022). Antiproliferative Properties of 7,8-Ethylene Diamine Chelator-Lipophilic Fluoroquinolone Derivatives Against Colorectal Cancer Cell Lines. Bentham Science Publishers.
  • Al-Otaibi, F., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205.
  • Wang, Y., et al. (2013). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry, 56(17), 6935-6949.
  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • MDPI. (2023). Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Scientific Reports, 14(1), 1-18.
  • Phatak, S. S., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8879.
  • Kardile, R. A., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry, 247, 114889.
  • El-Sayed, N. N. E., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 15(1), 23-45.
  • Al-Warhi, T., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205.
  • ResearchGate. (n.d.). General structure for quinoline c-Met inhibitors as analogues of cabozantinib and foretinib. Retrieved from [Link]

  • Li, X., et al. (2019). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Journal of Cellular and Molecular Medicine, 23(12), 8218-8229.
  • Wang, Y., et al. (2013). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. Figshare.
  • Zhang, H., et al. (2015).
  • Wolska, K., et al. (2023). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10839.
  • Kumar, A., et al. (2011). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 11(10), 893-905.
  • Singh, A., et al. (2024). Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. Journal of Biomolecular Structure and Dynamics, 1-22.
  • Rodríguez-Sosa, L. K., et al. (2022). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 23(21), 13346.
  • Kaur, G., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
  • Yilmaz, M., et al. (2021). 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell. Journal of Gastrointestinal Cancer, 52(4), 1336-1342.
  • ResearchGate. (n.d.). Synthesis of 7, 8 and 9 series via transformation of 4, 5 and 6 series. Retrieved from [Link]

  • ResearchGate. (2025).
  • Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & medicinal chemistry letters, 20(9), 2801-2805.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and chemical toxicology, 42(5), 509-517.
  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry.
  • ResearchGate. (n.d.). Antiproliferative activity of compounds 7a-l, IC 50 a , µM. Retrieved from [Link]

  • Lee, H., et al. (2009). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. Bioorganic & medicinal chemistry letters, 19(23), 6776-6779.
  • Słoczyńska, K., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271.
  • ResearchGate. (n.d.). Antiproliferative activities of compounds 1b,c, 5, 7 and 8. Retrieved from [Link]

  • ResearchGate. (2025). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.
  • MDPI. (2022). The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia. Retrieved from [Link]

  • Leonard, S. E., et al. (2014). Divergent modulation of Src-family kinase regulatory interactions with ATP-competitive inhibitors. ACS chemical biology, 9(8), 1894-1905.
  • Zhang, X., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. Bioorganic & medicinal chemistry letters, 26(4), 1231-1235.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7,8-Difluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 7,8-Difluoroquinoline-3-carboxylic acid (CAS No. 318685-41-5), ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each procedural step is explained to foster a culture of safety and regulatory adherence.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a fluorinated heterocyclic compound. Before any handling or disposal, a thorough understanding of its hazard profile is paramount.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the difluoroquinoline core suggests that this compound is a halogenated organic compound. Such compounds can be persistent in the environment and may require specific disposal methods to ensure their complete destruction. The strong carbon-fluorine bond, a hallmark of fluorinated organic molecules, contributes to their thermal stability, a factor that must be considered in the selection of a disposal technology[2].

Key Safety and Hazard Information:
Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity (Oral)H302: Harmful if swallowedWarningGHS07
Skin IrritationH315: Causes skin irritationWarningGHS07
Eye IrritationH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationWarningGHS07

Data sourced from Sigma-Aldrich[1].

Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)

Proper handling procedures are the first line of defense against accidental exposure. The following protocols are mandatory when handling this compound for disposal.

Engineering Controls:

All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is non-negotiable. The following should be worn at all times:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Collection and Segregation
  • Primary Waste: Collect all pure, unadulterated this compound waste in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, weighing paper, and spill cleanup materials, must also be collected as hazardous waste. These should be placed in a separate, but equally well-labeled, container for solid hazardous waste.

  • Solvent Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a designated hazardous waste container for flammable or halogenated organic liquid waste, depending on the solvent used. Do not mix incompatible waste streams.

Step 2: Container Selection and Labeling
  • Container Choice: Use only chemically compatible and sealable containers, typically made of high-density polyethylene (HDPE) or glass. Ensure the container is in good condition with no cracks or leaks.

  • Labeling: All waste containers must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "318685-41-5"

    • An accurate estimation of the concentration and volume of the waste.

    • The date the waste was first added to the container.

    • The appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).

Step 3: Storage of Waste
  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Final Disposal by a Licensed Professional
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • Provide the EHS or contractor with a detailed inventory of the waste.

Recommended Disposal Technology: High-Temperature Incineration

For halogenated organic compounds like this compound, high-temperature incineration in a facility equipped with appropriate air pollution control devices is the preferred method of destruction.

The rationale for this choice is based on the following principles:

  • Thermal Stability: The carbon-fluorine bond is exceptionally strong, requiring significant energy input for cleavage. High-temperature incineration (typically above 850°C) provides the necessary conditions to break down the molecule[3].

  • Complete Destruction: When operated under optimal conditions, incineration can achieve a destruction and removal efficiency (DRE) of over 99.99% for hazardous organic constituents.

  • Byproduct Management: Incineration of fluorinated compounds can produce acidic gases such as hydrogen fluoride (HF). Therefore, the incineration facility must be equipped with scrubbers to neutralize these corrosive and toxic byproducts before they are released into the atmosphere.

Disposal_Workflow cluster_PreDisposal Pre-Disposal Phase cluster_DisposalProcess Disposal Protocol cluster_FinalDisposal Final Disposition HazardID Hazard Identification (GHS: H302, H315, H319, H335) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) HazardID->PPE Informs Collection Waste Collection & Segregation (Chemical & Contaminated Materials) PPE->Collection Enables Safe Handling Labeling Container Selection & Labeling ('Hazardous Waste', Chemical Name, CAS#) Collection->Labeling Storage Secure Storage (Satellite Accumulation Area) Labeling->Storage EHS Contact EHS for Pickup Storage->EHS Incineration High-Temperature Incineration (>850°C with Scrubbers) EHS->Incineration Transfers for

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Avoid raising dust.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Provide the emergency response team with the Safety Data Sheet (if available) or key hazard information for this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, implementing stringent handling protocols, and adhering to a systematic disposal procedure, we can ensure a safe working environment and minimize our environmental impact. The ultimate disposal of this compound should always be entrusted to certified professionals equipped to handle and neutralize hazardous chemical waste.

References

  • Tsang, W. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 134:1-6, 365-383. Available at: [Link]

  • American Elements. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

  • Gehrmann, H.-J., et al. (2024). No significant PFAS emissions caused by waste incineration, study finds. ScienceDaily. Retrieved from [Link]

  • Aulenta, F., et al. (2023). Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends. Chemical Society Reviews. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 7,8-Difluoroquinoline-3-carboxylic Acid: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of scientific advancement, the safety of researchers and the integrity of the laboratory environment are paramount. This guide provides a detailed operational framework for the safe handling of 7,8-Difluoroquinoline-3-carboxylic acid, a crucial fluoroquinolone derivative. By providing in-depth, procedural guidance, this document aims to be the preferred resource for drug development professionals, fostering a culture of safety and trust.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not extensively documented, its structural class as a fluoroquinolone and the presence of a carboxylic acid moiety necessitate a cautious approach.[1][2][3] Potential hazards include:

  • Skin and Eye Irritation: Similar to other powdered organic acids, this compound may cause skin and serious eye irritation upon contact.[1][4][5]

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[1][4][5]

  • Unknown Systemic Effects: The full range of potential health effects has not been thoroughly investigated.[1] Therefore, minimizing exposure is a critical precautionary measure.

A thorough risk assessment should be conducted before any handling of this compound, considering the quantity, the procedure, and the potential for dust generation or aerosolization.

Personal Protective Equipment (PPE): A Proactive Defense

The selection and proper use of Personal Protective Equipment (PPE) are fundamental to mitigating the risks associated with handling this compound. The following table provides a breakdown of recommended PPE.

Body PartRecommended ProtectionRationale
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents direct skin contact with the solid or solutions.[6][7][8] Double-gloving is advised for prolonged handling.
Eyes/Face Chemical safety goggles and a face shieldProvides comprehensive protection against dust particles and potential splashes.[6][7]
Body Laboratory coatProtects personal clothing and underlying skin from contamination.[6][9]
Respiratory NIOSH-approved respirator (e.g., N95)Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.[6][7]

The following diagram outlines the decision-making process for appropriate PPE selection.

PPE_Selection_Workflow cluster_assessment Initial Risk Assessment cluster_ppe Required PPE cluster_conditions Handling Conditions A Task: Handling this compound B Base PPE: - Chemical Safety Goggles - Nitrile/Neoprene Gloves - Laboratory Coat A->B D Working with solid powder? B->D E Potential for splashes? B->E C Additional Protection: - Face Shield - N95 Respirator (if outside fume hood) D->C Yes E->C Yes

Caption: A workflow for selecting appropriate PPE based on the handling conditions of this compound.

Step-by-Step Operational and Disposal Plan

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Engineering Controls and Pre-Handling Preparations
  • Ventilation: All procedures involving the solid form of this compound should be performed in a certified chemical fume hood to minimize inhalation risks.[9]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Handling and Experimental Procedures
  • Don PPE: Before handling, put on all required personal protective equipment as determined by your risk assessment.

  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling: After use, tightly seal the container and decontaminate the work area.

Spill Response

In the event of a spill, follow these steps:

Spill_Response_Procedure A Spill Detected B Alert personnel and restrict access to the area. A->B C If safe to do so, cover the spill with an appropriate absorbent material. B->C D Carefully collect the absorbed material into a labeled hazardous waste container. C->D E Decontaminate the spill area with a suitable cleaning agent. D->E F Dispose of all contaminated materials as hazardous waste. E->F

Caption: A procedural diagram for responding to a spill of this compound.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[10][11][12]

  • Segregation: Collect halogenated organic waste in a designated, properly labeled, and sealed container.[10][11] Do not mix with non-halogenated waste.[10][12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[11]

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Expert Synthesis Solutions. (2020, October 13).
  • AK Scientific, Inc. Safety Data Sheet (United States). 1-Cyclopropyl-8-(difluoromethoxy)-7-[(1S)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid.
  • Sigma-Aldrich. (2024, September 6).
  • AK Scientific, Inc. Safety Data Sheet (United States). 1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2,3-dihydro-1H-isoindol-5-yl)-4-oxoquinoline-3-carboxylic acid.
  • TCI Chemicals. (2024, November 16).
  • UW Environmental Health & Safety. Organic Acid SOP. University of Washington.
  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Industrial Safety Tips. (2026, June 6). PPE For Chemical Handling With Example.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Suggitt, R. M. (1984). Disposal process for halogenated organic material. U.S.
  • Braun Research Group.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (1987).
  • Hazardous Waste Segreg
  • Blog. (2025, September 18). What are the safety precautions when handling acids?.
  • da Silva, A. R. P., et al. (2022). Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. PMC.
  • Al-Othman, Z. A., et al. (2015). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central.
  • Synthesis of Fluoroquinolones Deriv
  • El-Brashy, A. M., et al. (2025, July 9). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions.
  • Abdel-Gawad, S. A., & El-Guindi, N. M. (2025, August 6). (PDF) Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chromatography-Densitometric Methods.
  • Eurogentec. (2021, March 17).
  • SAFETY D
  • Sigma-Aldrich. (2026, June 27).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Difluoroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7,8-Difluoroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.